molecular formula C12H8Cl6O B086629 Endrin CAS No. 128-10-9

Endrin

Cat. No.: B086629
CAS No.: 128-10-9
M. Wt: 380.9 g/mol
InChI Key: DFBKLUNHFCTMDC-UHFFFAOYSA-N
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Description

Endrin is an organochlorine compound that was historically used as a broad-spectrum insecticide, rodenticide, and avicide. Its production and agricultural use have been banned or severely restricted in most countries under the Stockholm Convention on Persistent Organic Pollutants due to its high toxicity, persistence in the environment, and bioaccumulation potential . As a result, contemporary scientific research on this compound is focused on its legacy and impact. A primary research application is in the field of environmental monitoring and forensics . Scientists use analytical standards of this compound to detect and quantify its presence, and that of its breakdown products this compound aldehyde and this compound ketone, in soil, water, and sediment samples . This is critical for assessing historical contamination, studying long-term environmental fate, and evaluating the effectiveness of remediation strategies in areas where it was previously applied . In toxicological research , this compound serves as a model compound for studying the mechanisms of action of cyclodiene organochlorine pesticides. It is a potent neurotoxin whose primary mode of action involves the non-competitive inhibition of gamma-aminobutyric acid (GABA)-regulated chloride transport in neurons . This blockage of inhibitory neurotransmission leads to central nervous system hyperexcitability, which can result in seizures and convulsions . Research using this compound helps elucidate the pathways and health effects of exposure to neurotoxicants. Furthermore, this compound is valuable in the development and validation of analytical methods . It is used as a reference standard in gas chromatography and mass spectrometry techniques to advance the detection and quantification of persistent organic pollutants (POPs) in complex matrices . Research also explores the biodegradation of this compound, aiming to identify microbial strains and processes that can break down this persistent compound in the environment .

Properties

IUPAC Name

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

DFBKLUNHFCTMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C12H8Cl6O
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DSSTOX Substance ID

DTXSID3048150
Record name 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene
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Molecular Weight

380.9 g/mol
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Physical Description

Endrin is a white crystalline, odorless solid dissolved in a liquid carrier. It is water emulsifiable. It is toxic by inhalation, skin absorption, and/or ingestion. When heated or burned it may emit toxic hydrogen chloride and phosgene. It is used as a pesticide., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide]; [NIOSH], Solid, WHITE CRYSTALS., Colorless to tan, crystalline solid with a mild, chemical odor., Colorless to tan, crystalline solid with a mild, chemical odor. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), 245 °C (decomposes), Decomposes
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Flash Point

Commercial product may contain flammable liquid with flashpoint 80F. (EPA, 1998), 80 °F (commercial product may contain flammable liquid)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in g/100 ml solvent at 25 °C: acetone 17, benzene 13.8, carbon tetrachloride 3.3, hexane 7.1, and xylene 18.3, In water, 0.25 mg/l @ 25 °C, Solubility of endrin in fresh water: 200 ug/l., Insol in methanol, 0.00025 mg/mL at 25 °C, Solubility in water at 25 °C: none, Insoluble
Details American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231
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Details American Conference of Governmental Industrial Hygienists. Documentation of the Threshold Limit Values and Biological Exposure Indices. 5th ed. Cincinnati, OH: American Conference of Governmental Industrial Hygienists, 1986., p. 231
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Density

1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, Specific gravity 1.7 @ 20 °C., 1.7 g/cm³, 1.7, 1.70
Details USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047
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Details USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047
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Details USEPA; Ambient Water Quality Criteria Doc: Endrin p.A-1 (1980) EPA 440/5-80-047
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Vapor Pressure

2e-07 mmHg at 77 °F (EPA, 1998), 0.000003 [mmHg], 3X10-6 mm Hg @ 20 °C, Vapor pressure at 25 °C: negligible, low, Low
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Impurities

Impurities found in a technical grade endrin sample included the following: dieldrin, isodrin, aldrin, heptachloronorbornadiene, heptachloronorbornene, endrin aldehyde, and delta-ketoendrin.
Details Callahan, M.A., M.W. Slimak, N.W. Gabel, et al. Water-Related Environmental Fate of 129 Priority Pollutants. Volume I. EPA-440/4 79-029a. Washington, DC: U.S. Environmental Protection Agency, December 1979., p. 28-1
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Color/Form

WHITE, CRYSTALLINE SOLID, Colorless to tan, crystalline solid ...

CAS No.

72-20-8, 128-10-9
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Record name 2,7:3,6-Dimethanonaphth[2,3-b]oxirene, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-
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Record name 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene
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Melting Point

Decomposes at 473 °F. (EPA, 1998), Approximately 200 °C (rearranges above that point), 226 - 230 °C, 200 °C, 473 °F (decomposes), 392 °F (Decomposes)
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Foundational & Exploratory

Endrin's Mechanism of Action in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin is a cyclodiene organochlorine insecticide and a potent neurotoxin. Its primary mechanism of action involves the noncompetitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS). By disrupting inhibitory neurotransmission, this compound leads to neuronal hyperexcitability, convulsions, and in severe cases, death.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, with a focus on its interaction with neuronal receptors and ion channels. The information presented herein is intended to support research, scientific investigation, and the development of potential therapeutic interventions for organochlorine poisoning.

Core Mechanism of Action: GABAa Receptor Antagonism

The primary target of this compound in the neuron is the GABAa receptor-chloride ionophore complex.[3][4] GABAa receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.

This compound acts as a noncompetitive antagonist at the GABAa receptor. It does not bind to the GABA binding site itself but rather to a distinct site within the chloride ion channel pore, believed to be near the picrotoxinin (B1677863) binding site.[2][5] This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is a reduction in inhibitory postsynaptic potentials (IPSPs), leading to a state of disinhibition and neuronal hyperexcitability. This hyperexcitability manifests as the characteristic symptoms of this compound poisoning, including tremors, convulsions, and seizures.[1][2]

Downstream Signaling Consequences

The immediate effect of GABAa receptor blockade by this compound is a disruption of the delicate balance between excitation and inhibition in the CNS. This can trigger a cascade of downstream events:

  • Excitotoxicity: Prolonged neuronal hyperexcitation can lead to excessive activation of excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This can result in an uncontrolled influx of calcium ions (Ca2+), activating various intracellular signaling pathways that can ultimately lead to neuronal cell death, a phenomenon known as excitotoxicity.

  • Alterations in Calcium Homeostasis: Some evidence suggests that this compound may also directly or indirectly affect calcium homeostasis, potentially by inhibiting Ca2+ pump activity.[6] This disruption of calcium signaling can further exacerbate neuronal dysfunction and contribute to the overall neurotoxic effects.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and the related cyclodiene insecticide dieldrin (B1670511) with the GABAa receptor.

CompoundAssaySystemIC50 ValueReference
This compound Inhibition of GABA-dependent 36Cl- uptakeMouse brain vesicles2.8 µM[2]
Dieldrin Inhibition of GABA-dependent 36Cl- uptakeMouse brain vesicles13.9 µM[2]
Dieldrin Suppression of GABA-induced current (α1β2γ2s)Human embryonic kidney cells2.1 µM[7]
Dieldrin Suppression of GABA-induced current (α1β2)Human embryonic kidney cells2.8 µM[7]
Dieldrin Suppression of GABA-induced current (α6β2γ2s)Human embryonic kidney cells1.0 µM[7]
Dieldrin Inhibition of GABA-induced currentsAmerican cockroach neurons16 nM[8]
Picrotoxinin Blockade of GABA-stimulated Cl- influxCultured mouse spinal cord25 µM[9]

Table 1: Inhibitory Concentrations (IC50) of this compound and Related Compounds on GABAa Receptor Function.

CompoundRadioligandPreparationKi ValueReference
This compound [35S]TBPSRat brain membranes-[1]
Dieldrin [35S]TBPSRat brain membranes-[1]

Experimental Protocols

Radioligand Binding Assay for the Picrotoxinin Site

This protocol is adapted from methods used to characterize the picrotoxin (B1677862) binding site on the GABAa receptor.[6][10][11]

Objective: To determine the binding affinity of this compound for the picrotoxinin site on the GABAa receptor using a competitive binding assay with a radiolabeled ligand such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).

Materials:

  • Rat brain membranes (prepared from cerebral cortex or whole brain)

  • [35S]TBPS (radioligand)

  • Unlabeled this compound (competitor)

  • Unlabeled picrotoxin or TBPS (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Brain membranes and [35S]TBPS.

    • Non-specific Binding: Brain membranes, [35S]TBPS, and a saturating concentration of unlabeled picrotoxin or TBPS.

    • Competitive Binding: Brain membranes, [35S]TBPS, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording GABA-activated currents in cultured neurons and assessing their inhibition by this compound.[3][12][13]

Objective: To measure the effect of this compound on GABA-induced chloride currents in individual neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2)

  • GABA

  • This compound

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Culture: Plate neurons on coverslips for recording.

  • Recording:

    • Place a coverslip with neurons in the recording chamber and perfuse with external solution.

    • Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • GABA Application: Apply a known concentration of GABA to the neuron using a perfusion system. This will evoke an inward chloride current.

  • This compound Application: Co-apply this compound with GABA or pre-apply this compound before GABA application.

  • Data Acquisition and Analysis: Record the GABA-induced currents in the absence and presence of this compound. Measure the peak amplitude of the currents and plot a dose-response curve for this compound's inhibition of the GABA-activated current to determine the IC50.

36Cl- Influx Assay

This assay measures the function of the GABAa receptor by quantifying the influx of radioactive chloride ions.[1][14]

Objective: To determine the effect of this compound on GABA-stimulated 36Cl- influx into brain vesicles or cultured neurons.

Materials:

  • Synaptoneurosomes or cultured neurons

  • Buffer (e.g., HEPES-buffered saline)

  • GABA

  • This compound

  • 36Cl- (radioactive tracer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Prepare synaptoneurosomes from brain tissue or use cultured neurons.

  • Pre-incubation: Pre-incubate the preparation with or without this compound for a defined period.

  • Initiation of Influx: Initiate chloride influx by adding a mixture of GABA and 36Cl-.

  • Termination: After a short incubation period (seconds), terminate the influx by adding ice-cold buffer and rapidly filtering the mixture.

  • Quantification: Lyse the cells/vesicles on the filter and measure the amount of trapped 36Cl- using a scintillation counter.

  • Data Analysis: Calculate the GABA-stimulated 36Cl- influx by subtracting the basal influx (without GABA) from the total influx. Determine the inhibitory effect of this compound by comparing the GABA-stimulated influx in the presence and absence of the compound.

Visualizations

Endrin_Mechanism_of_Action cluster_neuron Neuron GABAa_receptor GABAa Receptor Chloride_Channel Chloride Channel GABAa_receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Hyperexcitability Neuronal Hyperexcitability Chloride_Channel->Hyperexcitability Leads to GABA GABA GABA->GABAa_receptor Binds This compound This compound This compound->Chloride_Channel Blocks Chloride_Ion Cl- Chloride_Ion->Chloride_Channel Influx Convulsions Convulsions Hyperexcitability->Convulsions Results in Experimental_Workflow_Endrin_Neurotoxicity cluster_assays In Vitro Neurotoxicity Assessment cluster_outcomes Measured Endpoints cluster_interpretation Interpretation Binding_Assay Radioligand Binding Assay ([35S]TBPS) Binding_Affinity Binding Affinity (Ki) IC50 Binding_Assay->Binding_Affinity Electrophysiology Patch-Clamp Electrophysiology Current_Inhibition Inhibition of GABA- induced Current (IC50) Electrophysiology->Current_Inhibition Functional_Assay 36Cl- Influx Assay Chloride_Flux Inhibition of Cl- Influx (IC50) Functional_Assay->Chloride_Flux Mechanism Confirmation of GABAa Receptor Blockade Binding_Affinity->Mechanism Current_Inhibition->Mechanism Chloride_Flux->Mechanism Logical_Relationship_Endrin_Toxicity Endrin_Exposure This compound Exposure GABAa_Block Blockade of GABAa Receptor Chloride Channel Endrin_Exposure->GABAa_Block Inhibition_Reduced Reduced Neuronal Inhibition GABAa_Block->Inhibition_Reduced Hyperexcitability Neuronal Hyperexcitability Inhibition_Reduced->Hyperexcitability Clinical_Signs Clinical Signs: - Tremors - Convulsions - Seizures Hyperexcitability->Clinical_Signs

References

Endrin: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endrin (C₁₂H₈Cl₆O) is a synthetic organochlorine compound, first produced in 1950, that was widely used as an insecticide, rodenticide, and avicide.[1] Its high toxicity and environmental persistence have led to its ban in many countries, and it is now recognized as a persistent organic pollutant (POP). This technical guide provides a comprehensive overview of this compound's chemical and physical properties, its toxicological effects with a focus on its neurotoxic mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is a stereoisomer of dieldrin (B1670511) and is known for its complex polycyclic structure. Its chemical formula is C₁₂H₈Cl₆O.[1]

IUPAC Names:

  • (1R,2R,3R,6S,7S,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹¹]tridec-4-ene

  • (1aR,2R,2aR,3R,6S,6aS,7S,7aS)-3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxirene

CAS Registry Number: 72-20-8

Synonyms: Compound 269, Mthis compound, Hexadrin, Nthis compound

Caption: Chemical structure of the this compound molecule.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₈Cl₆O[1][2]
Molecular Weight 380.91 g/mol [2]
Appearance White, crystalline solid (pure); light tan powder (technical grade)[1]
Odor Nearly odorless
Melting Point 226-230 °C (decomposes)[3]
Boiling Point Decomposes above 245 °C[3]
Water Solubility 0.23 mg/L at 25 °C[3]
Density 1.77 g/cm³[1]
Vapor Pressure 2.7 x 10⁻⁷ mmHg at 25 °C
Log Kow (Octanol-Water Partition Coefficient) 5.34[3]

Toxicological Profile and Mechanism of Action

This compound is a highly toxic compound, primarily acting as a neurotoxin.[1] The central nervous system (CNS) is the main target of its toxicity.

Mechanism of Action:

This compound exerts its neurotoxic effects by acting as an antagonist of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor-chloride channel complex in the brain. GABA is the primary inhibitory neurotransmitter in the CNS. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound non-competitively binds to a site within the chloride channel of the GABAₐ receptor complex. This binding blocks the influx of chloride ions, thereby inhibiting the inhibitory action of GABA. The net result is a state of uncontrolled neuronal excitation, leading to the characteristic symptoms of this compound poisoning.

Endrin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Chloride_Channel Chloride (Cl-) Channel GABA_R->Chloride_Channel activates Blocked_Channel Blocked Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to This compound This compound This compound->Blocked_Channel blocks Depolarization Depolarization (Excitation) Blocked_Channel->Depolarization prevents Cl- influx, causing Convulsions Convulsions Depolarization->Convulsions leads to

Caption: Disruption of GABAergic signaling by this compound.

Toxicological Effects:

  • Acute Toxicity: Symptoms of acute this compound poisoning include headache, dizziness, nausea, vomiting, and convulsions, which can be fatal.[4]

  • Chronic Toxicity: Long-term exposure to lower levels of this compound can also lead to neurological damage.

  • Environmental Toxicity: this compound is highly toxic to fish and other aquatic organisms.

Experimental Protocols

1. Determination of Melting Point:

A standard method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus.

  • Sample Preparation: A small amount of the purified this compound is finely ground and packed into a capillary tube, which is sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Procedure: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow. A general procedure involves a rapid initial heating to determine an approximate melting point, followed by a slower, more precise measurement.[5]

2. Analysis of this compound in Environmental Samples:

Gas chromatography is the most common technique for the analysis of this compound in environmental matrices such as water and soil.

  • Extraction:

  • Cleanup: The extracts are often "cleaned up" to remove interfering substances using techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel.

  • Instrumentation:

    • Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound. A non-polar or semi-polar capillary column is typically used for separation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and confirmation of the analyte's identity by providing mass spectral data.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Experimental_Workflow Sample Environmental Sample (Water, Soil) Extraction Extraction (LLE or Soxhlet) Sample->Extraction Cleanup Cleanup (e.g., Florisil Column) Extraction->Cleanup Analysis GC Analysis (GC-ECD or GC-MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound remains a significant compound of study due to its historical use, environmental persistence, and potent neurotoxicity. Understanding its chemical properties and mechanism of action is crucial for environmental monitoring, risk assessment, and the development of potential remediation strategies. The experimental protocols outlined provide a foundation for the accurate detection and quantification of this hazardous substance.

References

Toxicological Profile of Endrin in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin is a cyclodiene organochlorine pesticide, notorious for its high acute toxicity in mammals. Although its use has been banned in many countries for decades, its persistence in the environment continues to pose a potential risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on its mechanism of action, metabolism, and toxicity across various endpoints. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental methodologies for key toxicological studies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this compound's effects at the molecular and systemic levels.

Mechanism of Action: Neurotoxicity via GABA Receptor Antagonism

The primary target of this compound's toxicity in mammals is the central nervous system (CNS).[1] The principal mechanism underlying its neurotoxic effects is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex.[2][3][4] GABA is the primary inhibitory neurotransmitter in the mammalian brain. Its binding to the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound binds to a site within the chloride channel of the GABA-A receptor, physically blocking the influx of chloride ions. This inhibition of the inhibitory GABAergic system leads to a state of uncontrolled neuronal excitation, manifesting as the characteristic signs of this compound poisoning: hyperexcitability, tremors, convulsions, and ultimately, death.[1]

GABAReceptor_Inhibition cluster_0 Normal GABAergic Transmission cluster_1 This compound-Induced Neurotoxicity GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel_Open Chloride Channel (Open) GABA_Receptor->Chloride_Channel_Open Activates Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound Chloride_Channel_Blocked Chloride Channel (Blocked) This compound->Chloride_Channel_Blocked Blocks No_Chloride_Influx No Cl- Influx Chloride_Channel_Blocked->No_Chloride_Influx Hyperexcitation Neuronal Hyperexcitation (Convulsions) No_Chloride_Influx->Hyperexcitation

Figure 1: this compound's Antagonism of the GABA-A Receptor.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[1][5] Due to its lipophilic nature, it tends to distribute to and accumulate in adipose tissue.[5][6] However, unlike its stereoisomer dieldrin, this compound is rapidly metabolized and excreted, leading to a relatively short biological half-life of 1 to 6 days in rats.[7]

Metabolism of this compound primarily occurs in the liver and involves a series of oxidative and hydrolytic reactions. The major biotransformation product is anti-12-hydroxythis compound, which can be further conjugated with sulfate (B86663) and glucuronic acid for excretion.[6] Another significant metabolite is 12-ketothis compound, which is considered to be more toxic than the parent compound.[7][8] Species differences in metabolism are notable; for instance, rabbits excrete a higher proportion of metabolites in the urine compared to rats, which primarily eliminate them through the feces.[7]

Endrin_Metabolism This compound This compound anti_12_hydroxythis compound anti-12-hydroxythis compound This compound->anti_12_hydroxythis compound Oxidation syn_12_hydroxythis compound syn-12-hydroxythis compound This compound->syn_12_hydroxythis compound Oxidation _12_ketothis compound 12-ketothis compound (More Toxic) anti_12_hydroxythis compound->_12_ketothis compound Dehydrogenation Conjugates Sulfate and Glucuronide Conjugates anti_12_hydroxythis compound->Conjugates Conjugation syn_12_hydroxythis compound->_12_ketothis compound Excretion Excretion (Feces and Urine) Conjugates->Excretion

Figure 2: Simplified Metabolic Pathway of this compound in Mammals.

Toxicity Profile

Acute Toxicity

This compound exhibits high acute toxicity in mammals, with oral LD50 values generally falling in the range of 3 to 43 mg/kg body weight for laboratory animals.[7] Signs of acute poisoning are consistent with its neurotoxic mechanism of action and include tremors, convulsions, salivation, and respiratory distress, often leading to death.

Species Route of Administration LD50 (mg/kg body weight) Reference
Rat (Male)Oral7.5 - 17.8Gaines, 1960
Rat (Female)Oral5.6 - 7.3Gaines, 1960
RatDermal15Gaines, 1960
MouseOral7.2 - 10.1Treon et al., 1955
RabbitOral5 - 10Treon et al., 1955
DogOral2 - 5Treon et al., 1955
HamsterOral10.4Ottolenghi et al., 1974

Table 1: Acute Lethal Dose (LD50) of this compound in Various Mammalian Species.

Subchronic and Chronic Toxicity

Long-term exposure to sublethal doses of this compound can lead to a range of adverse health effects. The primary targets remain the central nervous system, liver, and kidneys.[1] Chronic exposure in rats has been associated with thyroid hyperplasia and pituitary cysts.[1]

Species Duration Route NOAEL (mg/kg/day) LOAEL (mg/kg/day) Observed Effects at LOAEL Reference
Rat2 yearsOral (diet)0.050.1Increased mortality, liver and kidney damageTreon et al., 1955
Dog2 yearsOral (diet)0.0250.1Neurological signs, liver changesKettering, 1969
Mouse80 weeksOral (diet)-0.32 (males)HyperexcitabilityNCI, 1979
Rat3 generationsOral (diet)0.1-No reproductive effectsEisenlord et al., 1968

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of this compound in Mammals.

Carcinogenicity and Genotoxicity

The carcinogenicity of this compound has been a subject of debate. While some earlier studies suggested a carcinogenic potential, subsequent and more comprehensive bioassays in rats and mice have not found sufficient evidence of carcinogenicity.[1][9][10] Consequently, major regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified this compound as not classifiable as to its carcinogenicity in humans (Group D and Group 3, respectively).[1] this compound has not been found to be genotoxic in several mutagenicity studies.[7]

Reproductive and Developmental Toxicity

This compound has been shown to induce developmental effects in some animal models, but typically at doses that also cause maternal toxicity.[1] In hamsters and mice, prenatal exposure to maternally toxic doses has resulted in an increased incidence of skeletal and craniofacial abnormalities.[1] In rats, developmental effects have been less consistently observed and are generally limited to delayed ossification at maternally toxic doses.[1] A three-generation study in rats did not show any adverse effects on reproduction at dietary concentrations up to 2 ppm (approximately 0.1 mg/kg/day).[7]

Immunotoxicity

There is limited data available on the immunotoxic potential of this compound in mammals. No in vivo studies specifically designed to assess immune function following this compound exposure have been identified.[10][11] In vitro assays have shown no significant inhibition of lymphocyte responses or neutrophilic chemotaxis.[10]

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is designed to estimate the LD50 and identify the acute toxic class of a substance.

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%. Standard laboratory diet and water are provided ad libitum, except for a fasting period of at least 16 hours before dosing.

  • Dosing: A single animal is dosed with the test substance (dissolved in a suitable vehicle like corn oil) via oral gavage. The starting dose is selected based on available information. Subsequent animals are dosed at higher or lower dose levels depending on the outcome for the previous animal (survival or death).

  • Observations: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days. Body weights are recorded prior to dosing and weekly thereafter.

  • Pathology: All animals (those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.

Acute_Toxicity_Workflow start Start acclimatization Acclimatization (≥ 5 days) start->acclimatization fasting Fasting (≥ 16 hours) acclimatization->fasting dosing Single Oral Gavage (One animal) fasting->dosing observation_short Short-term Observation (First 24 hours) dosing->observation_short observation_long Long-term Observation (14 days) observation_short->observation_long outcome Outcome? observation_long->outcome dose_adjustment Adjust Dose for Next Animal outcome->dose_adjustment Survival outcome->dose_adjustment Death necropsy Gross Necropsy outcome->necropsy End of Study dose_adjustment->dosing end End necropsy->end

References

Endrin's Environmental Journey: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endrin, a now-banned organochlorine pesticide, continues to be a subject of scientific scrutiny due to its persistent nature and lasting impact on the environment. This technical guide provides an in-depth exploration of the environmental fate and transport of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental or toxicological studies. The following sections detail its physicochemical properties, degradation pathways, and mobility in various environmental compartments, supplemented with experimental protocols and visual representations of key processes.

Physicochemical Properties of this compound and its Key Metabolites

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound is a white, crystalline solid that is sparingly soluble in water but readily dissolves in many organic solvents.[1][2] Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into fatty tissues of organisms, leading to bioaccumulation.[1][3] The following tables summarize the key physicochemical properties of this compound and its primary degradation products: this compound aldehyde and this compound ketone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₈Cl₆O[1]
Molecular Weight380.9 g/mol [3]
Water Solubility0.23 mg/L at 25°C[2][4]
Vapor Pressure2.7 x 10⁻⁷ mmHg at 25°C[1][2]
Henry's Law Constant6.36 x 10⁻⁶ atm-m³/mol at 25°C[3]
Log Octanol-Water Partition Coefficient (log Kow)5.20 - 5.34[1][2][3]
Organic Carbon-Water (B12546825) Partition Coefficient (log Koc)4.13 - 5.53 (Koc: 11,420 - 340,000)[3][5]
Melting Point226-230°C (decomposes)[1][2]

Table 2: Physicochemical Properties of this compound Aldehyde and this compound Ketone

PropertyThis compound AldehydeThis compound KetoneReference
Molecular FormulaC₁₂H₈Cl₆OC₁₂H₈Cl₆O[6]
Molecular Weight380.9 g/mol 380.9 g/mol [6]
Water SolubilityEstimated 0.55 mg/LEstimated 0.33 mg/L[6]
Vapor PressureEstimated 1.1 x 10⁻⁷ mmHgEstimated 2.0 x 10⁻⁸ mmHg[6]
Henry's Law ConstantEstimated 1.5 x 10⁻⁶ atm-m³/molEstimated 2.0 x 10⁻⁸ atm-m³/mol[6]
Log Octanol-Water Partition Coefficient (log Kow)3.1 - 5.64.99[5][6]
Organic Carbon-Water Partition Coefficient (log Koc)Estimated 3.7 - 5.9Estimated 4.7 - 5.9[5]

Environmental Fate: Degradation and Transformation

This compound is highly persistent in the environment, with a soil half-life that can extend for many years.[1][7] Its degradation proceeds through both abiotic and biotic pathways, leading to the formation of several transformation products.

Abiotic Degradation

Photodegradation: In the presence of sunlight, particularly UV radiation, this compound undergoes isomerization to form delta-ketothis compound (also known as this compound ketone).[1][4] This process is a primary mechanism for the breakdown of this compound on soil surfaces and in the atmosphere.[1] The half-life for this photoisomerization can be as short as 7 days in intense summer sunlight.[3][7] this compound can also be converted to this compound aldehyde through photolytic processes, though this is generally a minor pathway.[5]

Hydrolysis: this compound is very resistant to hydrolysis, with an estimated half-life of over 12.8 years at a neutral pH.[3] This stability in water contributes to its persistence in aquatic environments.

Biotic Degradation

Microbial transformation plays a role in the degradation of this compound, particularly under anaerobic (oxygen-deficient) conditions.[1][3] Soil microorganisms, including bacteria and fungi, can metabolize this compound.[1] Interestingly, the major product of microbial degradation is often the same as that of photodegradation, delta-ketothis compound.[1][4] While biodegradation is more significant under anaerobic conditions, it is generally a slow process in the environment.[3]

The following diagram illustrates the primary degradation pathways of this compound.

Endrin_Degradation This compound This compound Ketothis compound delta-Ketothis compound (this compound Ketone) This compound->Ketothis compound Photodegradation (Sunlight/UV) Microbial Degradation (Anaerobic/Aerobic) Endrin_Aldehyde This compound Aldehyde This compound->Endrin_Aldehyde Photodegradation (minor) Other_Metabolites Other Metabolites Ketothis compound->Other_Metabolites Further Degradation Endrin_Aldehyde->Other_Metabolites Further Degradation

Primary degradation pathways of this compound in the environment.

Environmental Transport

The movement of this compound through the environment is dictated by its physicochemical properties and interactions with different environmental media.

Soil Mobility: this compound has a very high soil organic carbon-water partition coefficient (Koc), indicating that it binds strongly to soil organic matter.[3][5] This strong adsorption limits its mobility in soil and reduces the likelihood of leaching into groundwater.[5][8] However, the detection of this compound in some groundwater samples suggests that transport can occur under certain conditions, potentially facilitated by colloidal particles or preferential flow paths.[7][8]

Transport to Water: The primary route of this compound entry into surface waters is through runoff from agricultural lands where it was historically applied.[1] Due to its strong sorption to soil particles, this transport is mainly in the form of this compound adsorbed to eroded soil.[5]

Atmospheric Transport: Although this compound has a low vapor pressure, volatilization from soil and plant surfaces can occur, particularly shortly after application.[5] Once in the atmosphere, this compound is expected to associate with particulate matter and can be transported over long distances.[5] Wet and dry deposition are the primary mechanisms for its removal from the atmosphere.[3]

Bioaccumulation and Biomagnification

This compound's high lipophilicity (fat-loving nature) and resistance to metabolic degradation lead to its accumulation in the fatty tissues of organisms, a process known as bioaccumulation.[4][9] This is particularly significant in aquatic ecosystems, where bioconcentration factors (BCFs) in fish have been measured to be very high, ranging from 1,335 to 10,000.[4][7] As this compound moves up the food chain, its concentration can increase at each trophic level, a phenomenon known as biomagnification.[5] This poses a significant threat to top predators, including birds and mammals.[8]

Experimental Protocols

Understanding the environmental fate of this compound relies on robust experimental methodologies. The following section outlines the general protocols for key experiments used to assess its degradation, sorption, and analysis in environmental samples, largely based on the principles of U.S. Environmental Protection Agency (EPA) methods.

Analysis of this compound and its Metabolites in Environmental Samples (Based on EPA Method 8081B)

This method is widely used for the determination of organochlorine pesticides in various matrices.[10]

1. Sample Preparation and Extraction:

  • Water Samples: A known volume of water is extracted with an organic solvent (e.g., methylene (B1212753) chloride or a hexane-acetone mixture) using a separatory funnel (liquid-liquid extraction) or a solid-phase extraction (SPE) cartridge.[11] The organic extract is then dried and concentrated.

  • Soil and Sediment Samples: A weighed amount of the sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and then extracted with an organic solvent mixture (e.g., hexane-acetone) using techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction.[11]

  • Biological Tissues: The tissue is homogenized and mixed with a drying agent. Extraction is typically performed using a Soxhlet apparatus with an appropriate solvent.[11]

2. Extract Cleanup:

Environmental extracts often contain co-extracted substances that can interfere with the analysis. Cleanup procedures are employed to remove these interferences. Common techniques include:

  • Adsorption Chromatography: The extract is passed through a column containing an adsorbent material like Florisil, silica (B1680970) gel, or alumina. Different solvent mixtures are used to elute the target analytes while retaining the interferences.[11]

  • Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids from biological samples.[11]

3. Instrumental Analysis:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): The cleaned-up extract is injected into a gas chromatograph. The compounds are separated based on their boiling points and affinity for the chromatographic column. The electron capture detector is highly sensitive to halogenated compounds like this compound, making it ideal for their detection at low concentrations.[10] Dual-column confirmation is often used to improve the certainty of identification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and confirmation, GC-MS can be used. This technique provides information on the mass-to-charge ratio of the fragments of the analyte, which serves as a molecular fingerprint.[12]

The following diagram illustrates a general workflow for the analysis of this compound in environmental samples.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Cleanup cluster_3 Analysis Water Water Sample LLE_SPE Liquid-Liquid or Solid-Phase Extraction Water->LLE_SPE Soil Soil/Sediment Sample Soxhlet Soxhlet, Ultrasonic, or Pressurized Fluid Extraction Soil->Soxhlet Biota Biota Sample Biota->Soxhlet Cleanup Adsorption Chromatography (e.g., Florisil) or GPC LLE_SPE->Cleanup Soxhlet->Cleanup GC_ECD GC-ECD Analysis Cleanup->GC_ECD GC_MS GC-MS Confirmation GC_ECD->GC_MS Confirmation

General experimental workflow for this compound analysis.
Photodegradation Study Protocol

Objective: To determine the rate of photodegradation of this compound and identify its photoproducts.

Materials:

  • This compound standard

  • High-purity organic solvent (e.g., hexane (B92381) or cyclohexane)

  • Quartz reaction vessels

  • UV lamp with a known spectral output or a solar simulator

  • GC-ECD or GC-MS for analysis

Procedure:

  • Prepare a standard solution of this compound in the chosen solvent at a known concentration.

  • Place the solution in the quartz reaction vessels. Quartz is used because it is transparent to UV light.

  • Irradiate the samples with the UV lamp or solar simulator for a predetermined period. Control samples should be kept in the dark to account for any degradation not due to light.

  • At specific time intervals, withdraw aliquots from the irradiated and control samples.

  • Analyze the aliquots using GC-ECD or GC-MS to quantify the remaining this compound and identify and quantify any degradation products formed, such as delta-ketothis compound and this compound aldehyde.

  • The degradation rate and half-life can be calculated from the decrease in this compound concentration over time.

Soil Sorption (Koc) Determination Protocol (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of this compound.

Materials:

  • This compound standard

  • Soils with varying and known organic carbon content

  • Calcium chloride solution (0.01 M) to create a background electrolyte solution

  • Centrifuge tubes

  • Shaker

  • GC-ECD for analysis

Procedure:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) and then dilute it in the 0.01 M calcium chloride solution to create a series of aqueous solutions with known this compound concentrations.

  • Add a known mass of soil to each centrifuge tube.

  • Add a known volume of the this compound solution to each tube.

  • Seal the tubes and shake them for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the tubes to separate the soil from the aqueous phase.

  • Carefully remove an aliquot of the supernatant (aqueous phase) and analyze it for the equilibrium concentration of this compound using GC-ECD after appropriate extraction.

  • The amount of this compound sorbed to the soil is calculated by the difference between the initial and the equilibrium aqueous concentrations.

  • The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

  • The organic carbon-water partition coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100).

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community in understanding and addressing the legacy of this persistent organic pollutant.

References

Endrin's Environmental Persistence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the persistence of the organochlorine pesticide Endrin in soil and water environments, detailing its degradation kinetics, influencing factors, and analytical methodologies for its detection.

This compound, a stereoisomer of dieldrin, is a legacy organochlorine pesticide once widely used for its broad-spectrum insecticidal, rodenticidal, and avicidal properties. Despite its use being largely discontinued (B1498344) due to high toxicity and environmental persistence, its chemical stability results in its continued presence in various environmental matrices.[1][2] This technical guide provides a comprehensive overview of this compound's persistence in soil and water, intended for researchers, scientists, and professionals in drug development and environmental science. The document outlines the primary degradation pathways, summarizes key quantitative data, details established experimental protocols for its analysis, and provides visual representations of its transformation processes.

Persistence and Degradation Kinetics

This compound is known for its remarkable persistence in the environment, with its half-life varying significantly depending on the specific conditions of the soil and water systems.[3][4] The primary mechanisms of its removal from the environment are photodegradation and microbial degradation.[3]

Persistence in Soil

This compound binds strongly to soil particles, particularly those with high organic matter content, which limits its mobility and leaching into groundwater.[3] However, its detection in some groundwater samples suggests that leaching can occur under certain soil conditions.[3] The estimated half-life of this compound in soil can be as long as 14 years.[3]

Table 1: Half-life of this compound in Soil Under Various Conditions

ConditionSoil TypeHalf-lifeReference
Aerobic, ControlledClay26–32 weeks[3]
Field ConditionsWell-drained agricultural soil~14 years[3]
Optimal (unspecified)Not specified<20 days[3]
Less-favorable (unspecified)Not specified~80 days[3]
General EstimateNot specifiedUp to 12 years[4]

Factors influencing the persistence of this compound in soil include:

  • Soil Moisture: Slower degradation is observed in soils with lower moisture content.[3]

  • Organic Matter: Higher organic matter content leads to stronger adsorption, potentially reducing bioavailability for microbial degradation but also limiting leaching. The addition of organic matter like rice straw has been shown to double the rate of biodegradation.[3]

  • Anaerobic Conditions: Biodegradation may be enhanced in flooded or anaerobic soils.[3]

Persistence in Water

In aquatic environments, this compound is sparingly soluble and tends to adsorb to suspended solids and sediments.[2] Hydrolysis is not a significant degradation pathway for this compound, with an estimated half-life of over four years.[3]

Table 2: Half-life and Degradation of this compound in Water

ConditionWater TypeHalf-life/Degradation RateReference
Photodegradation (Solid this compound)Laboratory20–40 hours[3]
Photoisomerization to Ketothis compound (Sunlight)Not specified7 days (in June)[2]
Volatilization from Model RiverNot specified9.6 days[3]
Volatilization from Model PondNot specified>4 years[3]
Incubation in Natural WaterDrainage canal~80% remaining after 16 weeks[3]
Exposure to Sunlight/Fluorescent LightLittle Miami River waterNo measurable degradation over 8 weeks[3]
Microbial MetabolismFish pond water35% metabolism in 1 month[3]
Algal MetabolismFish pond algae24% metabolism in 1 month (metabolite: 12-ketothis compound)[3]

Degradation Pathways

The primary degradation products of this compound are this compound ketone (also known as δ-ketothis compound) and this compound aldehyde.[1][5] These transformations are primarily driven by photochemical and microbial processes.

Abiotic Degradation: Photodegradation

Exposure to ultraviolet (UV) radiation from sunlight is a major pathway for the transformation of this compound.[1] This photoisomerization involves an intramolecular rearrangement of the this compound molecule, primarily converting the epoxide ring into a ketone group to form the more stable this compound ketone.[1] Minor amounts of this compound aldehyde are also formed through this process.[1]

G This compound This compound Endrin_Ketone This compound Ketone (δ-ketothis compound) [Major Product] This compound->Endrin_Ketone Sunlight / UV Radiation (Photoisomerization) Endrin_Aldehyde This compound Aldehyde [Minor Product] This compound->Endrin_Aldehyde Sunlight / UV Radiation (Photoisomerization)

Abiotic Degradation Pathway of this compound.
Biotic Degradation: Microbial Transformation

Microorganisms, including various species of bacteria and fungi, are capable of degrading this compound, particularly under anaerobic conditions.[4][6] The major transformation product of microbial action is also δ-ketothis compound.[4] Genera such as Pseudomonas, Bacillus, and Trichoderma have been implicated in the biodegradation of this compound.[7] While the complete mineralization of this compound by microorganisms is slow, they play a crucial role in its initial transformation.

G This compound This compound Endrin_Ketone This compound Ketone (δ-ketothis compound) This compound->Endrin_Ketone Microbial Transformation (Anaerobic/Aerobic) Microorganisms Soil & Water Microorganisms (e.g., Pseudomonas, Bacillus, Trichoderma) Further_Degradation Further Degradation Products Endrin_Ketone->Further_Degradation

Biotic Degradation Pathway of this compound.

Experimental Protocols

The analysis of this compound and its degradation products in environmental samples is typically performed using gas chromatography with an electron capture detector (GC-ECD), as outlined in U.S. EPA Method 8081B.[8][9]

Sample Preparation and Extraction
  • Sample Collection: Collect 1-liter water samples in clean glass containers.[10]

  • Extraction:

    • Transfer the measured sample into a 2-liter separatory funnel.

    • Add 60 mL of methylene (B1212753) chloride to the funnel.

    • Shake vigorously for 2 minutes with periodic venting.

    • Allow the layers to separate for a minimum of 10 minutes.

    • Drain the lower methylene chloride layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all extracts.[10]

  • Drying: Pass the combined extract through a drying column containing anhydrous sodium sulfate (B86663).[10]

  • Concentration: Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus.[10]

  • Sample Preparation: Mix a 10-30 g soil sample with an equal amount of anhydrous sodium sulfate to remove moisture.[11]

  • Extraction:

    • Place the sample mixture into an extraction thimble.

    • Extract using a Soxhlet apparatus with a mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v) for 16-24 hours.[11]

  • Drying and Concentration: After extraction, the extract is dried and concentrated.[11]

Extract Cleanup (Based on EPA Method 3620)

Cleanup is often necessary to remove interfering co-extracted substances. Florisil (a magnesium silicate (B1173343) adsorbent) is commonly used for this purpose.[12][13]

  • Column Preparation: Pack a chromatographic column with activated Florisil (e.g., 20 g) and top with a layer of anhydrous sodium sulfate.[13]

  • Pre-elution: Pre-elute the column with hexane.[13]

  • Sample Loading and Elution:

    • Load the concentrated extract onto the column.

    • Elute the pesticides using a suitable solvent mixture (e.g., hexane with increasing amounts of diethyl ether or acetone).[12][13] The specific solvent system and fractions collected will depend on the target analytes.

  • Concentration: Concentrate the cleaned eluate to a final volume suitable for GC analysis.[13]

Instrumental Analysis (Based on EPA Method 8081B)
  • Gas Chromatograph (GC): A GC equipped with a capillary column and an electron capture detector (ECD) is used. Dual-column confirmation is recommended for reliable identification.[8][14]

  • GC Conditions:

    • Column: A common choice is a 5% Phenyl 95% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14][15]

    • Injector Temperature: 250°C.[14][16]

    • Oven Temperature Program: An example program is: initial temperature of 100°C (hold for 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C (hold for 2 min).[14][16]

    • Carrier Gas: Helium or Nitrogen.[14]

    • Detector Temperature: 300-330°C.[14]

  • Quality Control: A critical quality control step is to check for the degradation of this compound and 4,4'-DDT within the GC system. The breakdown of this compound to this compound aldehyde and this compound ketone should be less than 15%.[5][8]

G Sample Soil or Water Sample Extraction Extraction (Soxhlet for Soil / LLE for Water) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Data Data Analysis & Quantification GC_ECD->Data

General Experimental Workflow for this compound Analysis.

Conclusion

This compound's persistence in soil and water continues to be a subject of environmental concern. Its slow degradation, primarily through photodegradation and microbial action to form this compound ketone and this compound aldehyde, necessitates robust and sensitive analytical methods for its monitoring. The protocols outlined in this guide, based on established EPA methodologies, provide a framework for the accurate quantification of this compound and its degradation products. A thorough understanding of its environmental fate and the factors influencing its persistence is crucial for assessing the long-term risks associated with this legacy pesticide and for developing effective remediation strategies for contaminated sites.

References

The Persistent Threat of Endrin: A Technical Guide to its Bioaccumulation in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant threat posed by the organochlorine pesticide endrin to aquatic ecosystems through bioaccumulation. This in-depth whitepaper, targeted at researchers, scientists, and drug development professionals, synthesizes critical data on the bioaccumulation of this compound in a variety of aquatic organisms, outlines detailed experimental protocols for its study, and provides visual representations of its movement through the aquatic food web and common experimental designs.

This compound, a now-obsolete insecticide, is highly toxic to aquatic life, with 96-hour LC50 values often below 1.0 µg/L for fish, aquatic invertebrates, and phytoplankton[1]. Its persistence in the environment, particularly in sediments, and its high potential for bioaccumulation present a long-term risk to aquatic health[2][3]. Aquatic organisms can rapidly absorb this compound from the water, leading to concentrations in their tissues significantly higher than in the surrounding environment[1].

Quantitative Analysis of this compound Bioaccumulation

The bioconcentration factor (BCF), a key measure of a chemical's tendency to accumulate in an organism from water, is notably high for this compound across a range of aquatic species. This guide compiles available quantitative data into a clear, comparative format.

Organism TypeSpeciesBioconcentration Factor (BCF)Tissue ConcentrationExposure DurationReference
Fish Fathead Minnow (Pimephales promelas)10,000--[4]
Flagfish (Jordanella floridae)Up to 10,000-60 days[4]
Sheepshead Minnow (Cyprinodon variegatus)1,640 - 15,000--[5]
Spot (Leiostomus xanthurus)-78 ppb5 months[6]
Various Freshwater Species400 - 2,000--
General1,900 (mean for edible portions)--[7]
Invertebrates Mussel3,000--[5]
American Oyster (Crassostrea virginica)1,670 - 2,780-7 days[5]
Grass Shrimp (Palaemonetes sp.)1,490 - 1,600-2.5 days to 5 months[5]
Pink Shrimp (Penaeus duorarum)980-96 hours[5]
Algae -140 - 122--[5]

Note: BCF values can vary depending on factors such as the species, exposure concentration, duration, and experimental conditions. This table presents a summary of reported values.

Experimental Protocols for Studying this compound Bioaccumulation

Understanding the dynamics of this compound bioaccumulation requires standardized experimental procedures. The following outlines a typical protocol for a bioconcentration study in fish, based on established methodologies.

1. Test Organism Acclimation:

  • Select a suitable fish species (e.g., Fathead Minnow, Rainbow Trout).

  • Acclimate the fish to laboratory conditions (temperature, water quality) for a minimum of two weeks in uncontaminated water.

  • Feed the fish a standard diet, stopping 24 hours before the start of the exposure period.

2. Exposure Phase (Uptake):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Use a continuous-flow-through system to deliver a constant, sublethal concentration of this compound to the test aquaria. The use of a flow-through system is crucial to maintain a stable concentration of the toxicant[6].

  • The exposure duration is typically set to reach a steady state, where the concentration of this compound in the fish tissue remains constant. This can range from a few days to several weeks[5][8].

  • Collect water samples and fish tissue samples at predetermined intervals to monitor the concentration of this compound.

3. Depuration Phase (Elimination):

  • After the exposure phase, transfer the fish to aquaria with clean, this compound-free water.

  • Continue the flow-through system with clean water.

  • Collect fish tissue samples at regular intervals to measure the rate of this compound elimination (depuration). The depuration phase continues until the this compound concentration in the tissues is below the detection limit or has reached a plateau.

4. Analytical Methodology:

  • The primary analytical method for determining this compound concentrations in water and tissue samples is gas-liquid chromatography with electron-capture detection (GC-ECD)[1].

  • For confirmation and to distinguish this compound from its metabolites like this compound ketone and this compound aldehyde, gas chromatography-mass spectrometry (GC-MS) is employed[9][10].

  • Sample Preparation (Tissue):

    • Homogenize the tissue sample.

    • Extract this compound using a suitable solvent mixture (e.g., hexane/acetone).

    • Clean up the extract to remove interfering substances using techniques like florisil (B1214189) column chromatography.

    • Concentrate the final extract before GC analysis.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_setup Setup & Acclimation cluster_exposure Exposure Phase (Uptake) cluster_depuration Depuration Phase (Elimination) cluster_analysis Analysis acclimation Organism Acclimation (2+ weeks) exposure Continuous Flow Exposure to this compound acclimation->exposure sampling_exposure Water & Tissue Sampling exposure->sampling_exposure depuration Transfer to This compound-Free Water exposure->depuration extraction Solvent Extraction sampling_exposure->extraction sampling_depuration Tissue Sampling depuration->sampling_depuration sampling_depuration->extraction cleanup Sample Cleanup extraction->cleanup gc_analysis GC-ECD / GC-MS Analysis cleanup->gc_analysis data_analysis Data Analysis (BCF Calculation) gc_analysis->data_analysis

Caption: Experimental workflow for a typical this compound bioaccumulation study.

Endrin_Food_Web water Water (this compound) algae Algae / Phytoplankton water->algae Uptake invertebrates Aquatic Invertebrates (e.g., Shrimp, Mussels) water->invertebrates Uptake small_fish Small Fish water->small_fish Uptake sediment Sediment (this compound Reservoir) sediment->water Resuspension algae->invertebrates Consumption invertebrates->small_fish Consumption large_fish Large Predatory Fish small_fish->large_fish Consumption

References

Endrin's Environmental Fate: A Technical Guide to Degradation Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endrin, a now-banned organochlorine pesticide, persists as a legacy environmental contaminant. Understanding its degradation is crucial for assessing its long-term impact and developing remediation strategies. This in-depth technical guide explores the primary degradation pathways of this compound, the resulting metabolites, and the experimental methodologies used to study these transformations.

Core Degradation Pathways: Biotic and Abiotic Transformations

This compound's persistence in the environment is significant, with a reported half-life in soil that can extend up to 14 years or more.[1][2][3] However, it is susceptible to both biological and non-biological degradation processes, which transform it into various metabolites. The primary routes of this compound degradation are microbial action and photodegradation.

Biotic Degradation

Microorganisms, including bacteria and fungi, play a role in the breakdown of this compound, particularly under anaerobic (oxygen-deficient) conditions.[3][4] Soil microbes can transform this compound into its ketone counterpart, δ-ketothis compound (also known as this compound ketone).[4] Studies have shown that the presence of appropriate microbial species is essential for this process to occur.[4] For instance, a study demonstrated that the bacterium Kocuria sp. was capable of degrading up to 75% of this compound in a culture.[5] While biodegradation in soil can be slow, with a half-disappearance time of approximately 14 years under field conditions, certain conditions like flooding can enhance this process.[1][2] In laboratory settings, complete anaerobic biodegradation has been observed within days, though these conditions may not be representative of all natural environments.[1]

In mammalian systems, this compound is metabolized into several compounds. The major biotransformation products are anti-12-hydroxythis compound and its subsequent sulfate (B86663) and glucuronide conjugates, which are then excreted.[3][6] Another significant and more toxic metabolite is 12-ketothis compound.[3]

Abiotic Degradation

Photodegradation: Exposure to sunlight, specifically ultraviolet (UV) radiation, is a primary driver of abiotic this compound degradation.[7] This process involves the photoisomerization of this compound into δ-ketothis compound and, to a lesser extent, this compound aldehyde.[7][8] The rate of this transformation can be significant, with studies indicating that in intense summer sunlight, approximately 50% of this compound can be converted to δ-ketothis compound within seven days.[6] Laboratory experiments using UV light have confirmed this pathway, yielding a pentachlorinated half-cage ketone as a major product.[1]

Thermal Degradation: High temperatures (above 200°C) can also induce the isomerization of this compound to δ-ketothis compound and this compound aldehyde.[3][4] However, this pathway is generally considered to contribute less than 5% to the overall breakdown of this compound in the environment.[3]

Key Metabolites of this compound

The degradation of this compound results in the formation of several key metabolites, each with distinct chemical properties and toxicological profiles.

  • δ-ketothis compound (this compound Ketone): This is a major and persistent metabolite formed through both photodegradation and microbial action.[4][7] It is structurally an isomer of this compound.

  • This compound Aldehyde: A minor product of both photolytic and thermal degradation of this compound.[1][4]

  • anti-12-hydroxythis compound: A major metabolite in mammals, formed through oxidation.[3][6]

  • 12-ketothis compound: A highly toxic metabolite formed in mammals.[3]

  • Pentachlorinated half-cage ketone: A major product of photolytic dechlorination under laboratory conditions.[1]

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Different Environmental Matrices

MatrixConditionHalf-lifeReference
SoilField (well-drained agricultural)~14 years[1]
SoilLaboratory (aerobic, 30°C)26-32 weeks[1]
SoilLaboratory (anaerobic microcosm)< 4 days (virtually complete degradation)[1]
Solid this compoundLaboratory (photodegradation)20-40 hours[1]
WaterNatural water> 16 weeks (~80% remaining)[1]
WaterHydrolysis> 4 years[1]
AtmosphereReaction with hydroxyl radicals~2 days (vapor-phase)[9]
SunlightIsomerization to ketothis compound~7 days (June)[2][9]

Table 2: this compound Degradation and Metabolite Formation under Specific Conditions

Degradation ProcessConditionThis compound Degradation (%)Major Metabolite(s)Metabolite Yield (%)Reference
PhotolysisUV radiation (48h)Not specifiedδ-ketothis compound, this compound aldehyde37 (ketone), 9 (aldehyde)[4]
PhotolysisUV radiation in hexane (B92381)/cyclohexaneNot specifiedPentachloro photoproduct80[4]
Microbial DegradationKocuria sp. culture75Not specifiedNot specified[5]
Microbial DegradationFish pond water (1 month)3512-ketothis compoundNot specified[1]
Microbial DegradationAlgal culture (1 month)2412-ketothis compoundNot specified[1]
Gamma Radiolysis50 mg/L in methanol (B129727) (6 kGy dose)≥99Not specifiedNot specified[10]

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. The following sections outline protocols for key experiments.

Protocol for a Microbial Degradation Study

This protocol describes a general procedure for assessing the biodegradation of this compound by a microbial culture.

  • Culture Preparation: Prepare a suitable liquid culture medium for the selected microorganism(s). For anaerobic studies, the medium should be deoxygenated.

  • Inoculation: Inoculate the sterile medium with the microbial culture.

  • This compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add a known concentration of the this compound stock solution to the inoculated culture flasks. Include sterile controls (no inoculum) and solvent controls (inoculum with solvent only).

  • Incubation: Incubate the flasks under the desired conditions (e.g., temperature, shaking, anaerobic chamber).

  • Sampling: At predetermined time points, withdraw aliquots from the culture flasks.

  • Extraction: Extract this compound and its metabolites from the culture medium using a suitable organic solvent (e.g., hexane:acetone mixture).

  • Analysis: Analyze the extracts using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound and identify and quantify the metabolites.

Protocol for a Photodegradation Study

This protocol outlines a general procedure for studying the photolytic degradation of this compound.

  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., hexane or cyclohexane). For solid-phase studies, apply a thin film of the solution to a glass plate and allow the solvent to evaporate.

  • Irradiation: Expose the samples to a UV light source with a specific wavelength (e.g., 254 nm) or to natural sunlight. Control the temperature of the reaction.

  • Time-course Monitoring: At various time intervals, take samples of the solution or wash the glass plate with a solvent to collect the residues.

  • Analysis: Analyze the collected samples using GC-ECD or GC-MS to determine the concentration of this compound and its photoproducts (δ-ketothis compound and this compound aldehyde).

Visualizing this compound Degradation Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Endrin_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Photodegradation Photodegradation (UV Light/Sunlight) This compound->Photodegradation Thermal_Degradation Thermal Degradation (>200°C) This compound->Thermal_Degradation Microbial_Degradation Microbial Degradation (Anaerobic/Aerobic) This compound->Microbial_Degradation Mammalian_Metabolism Mammalian Metabolism This compound->Mammalian_Metabolism delta_ketothis compound δ-ketothis compound (this compound Ketone) Photodegradation->delta_ketothis compound Major endrin_aldehyde This compound Aldehyde Photodegradation->endrin_aldehyde Minor Thermal_Degradation->delta_ketothis compound Major Thermal_Degradation->endrin_aldehyde Minor Microbial_Degradation->delta_ketothis compound Major anti_12_hydroxythis compound anti-12-hydroxythis compound Mammalian_Metabolism->anti_12_hydroxythis compound Major ketoendrin_12 12-ketothis compound anti_12_hydroxythis compound->ketoendrin_12 conjugates Sulfate & Glucuronide Conjugates anti_12_hydroxythis compound->conjugates

Caption: Overview of this compound's primary biotic and abiotic degradation pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results and Interpretation start Start: Define Degradation Condition (e.g., Microbial, Photolytic) preparation Sample Preparation: - Prepare media/solvent - Spike with this compound start->preparation incubation Incubation/Irradiation: - Controlled environment - Time-course sampling preparation->incubation extraction Extraction: - Liquid-liquid or solid-phase extraction - Concentrate extract incubation->extraction instrumental Instrumental Analysis: - GC-ECD or GC-MS - Identify & Quantify Analytes extraction->instrumental data_analysis Data Analysis: - Calculate degradation rate - Determine metabolite concentrations instrumental->data_analysis conclusion Conclusion: - Elucidate degradation pathway - Assess environmental fate data_analysis->conclusion

References

Endrin's Transformation: A Technical Guide to the Formation and Toxicological Significance of Endrin Aldehyde and Endrin Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endrin, a potent organochlorine pesticide, undergoes transformation in the environment and within biological systems to form two significant metabolites: this compound aldehyde and this compound ketone. This technical guide provides a comprehensive overview of the formation pathways of these derivatives, detailing the underlying chemical mechanisms of photochemical, thermal, and microbial degradation. This document collates quantitative data on transformation rates and yields, presents detailed experimental protocols for the study of these processes, and elucidates the primary toxicological signaling pathway associated with this compound and its metabolites. The information herein is intended to serve as a critical resource for researchers investigating the environmental fate of persistent organic pollutants and for professionals in drug development exploring neurotoxic pathways.

Introduction

This compound is a stereoisomer of dieldrin (B1670511) that was widely used as an insecticide, rodenticide, and avicide.[1] Due to its high toxicity and environmental persistence, its use has been largely discontinued. However, its legacy of contamination continues to be a subject of environmental and toxicological research. The transformation of this compound into its aldehyde and ketone forms is a critical aspect of its environmental fate, as these metabolites exhibit their own toxicological profiles. Understanding the conditions and mechanisms that lead to their formation is paramount for accurate risk assessment and the development of potential remediation strategies.

Formation Pathways of this compound Aldehyde and this compound Ketone

The conversion of this compound to this compound aldehyde and this compound ketone is primarily an isomerization reaction involving the epoxide ring of the parent molecule.[2] This transformation can be initiated by several factors, including light, heat, and microbial activity.

Photochemical Degradation

Exposure to ultraviolet (UV) radiation from sunlight is a primary driver for the conversion of this compound to its ketone and aldehyde isomers.[2] This photoisomerization occurs when this compound absorbs sufficient light energy, leading to an intramolecular rearrangement.[2] this compound ketone is the major photoproduct, while this compound aldehyde is typically formed in smaller quantities.[3]

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Caption: Photochemical formation of this compound ketone and aldehyde.

Thermal Degradation

High temperatures, typically above 200°C, can induce the thermal isomerization of this compound to this compound ketone and this compound aldehyde.[4] This degradation pathway is particularly relevant in the high-temperature environments of gas chromatography (GC) inlets, where it can lead to analytical inaccuracies if not properly controlled.[5]

dot

Caption: Thermal degradation pathway of this compound.

Microbial Degradation

While less common than abiotic routes, certain microorganisms can facilitate the transformation of this compound.[6] This biotransformation is often observed under anaerobic conditions, with various bacteria and fungi capable of metabolizing this compound.[6] The formation of this compound ketone has been reported as a microbial metabolite.[6]

Quantitative Data on this compound Transformation

The rate and extent of this compound conversion to its aldehyde and ketone derivatives are influenced by various environmental and experimental factors. The following tables summarize key quantitative data from the literature.

ConditionMatrixHalf-life of this compoundMajor Product(s)Reference
Intense summer sunlightSolid surface5-9 daysThis compound Ketone[7]
Laboratory UV irradiationSolid surface20-40 hoursThis compound Ketone, this compound Aldehyde[7]
Well-drained agricultural soilSoil~14 years (biodegradation)-[7]

Table 1: Half-life of this compound under Various Degradation Conditions.

Degradation MethodSolvent/MatrixYield of this compound KetoneYield of this compound AldehydeReference
PhotodegradationOrganic SolventsUp to 80%Minor amounts[2]
Thermal Degradation (>200°C)-Major productMinor product[4]
Microbial (Algal culture)Water12-ketothis compound identified-[7]

Table 2: Product Yields from this compound Degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound degradation and analysis. The following sections provide protocols for key experimental procedures.

Photodegradation of this compound in Solution

Objective: To induce and monitor the photochemical transformation of this compound to its ketone and aldehyde isomers in a liquid matrix.

Materials:

  • This compound analytical standard

  • This compound ketone analytical standard

  • Hexane (B92381) or cyclohexane (B81311) (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Water bath for temperature control

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

Procedure:

  • Prepare a standard solution of this compound in hexane or cyclohexane at a known concentration (e.g., 10 µg/mL).

  • Transfer a specific volume of the this compound solution to the quartz reaction vessel.

  • Place the reaction vessel in a water bath to maintain a constant temperature.

  • Irradiate the solution with the UV lamp for a predetermined period.

  • At regular time intervals, withdraw aliquots of the solution for analysis.

  • Analyze the samples by GC-ECD or GC-MS to determine the concentrations of this compound, this compound aldehyde, and this compound ketone.

  • Quantify the compounds by comparing their peak areas to those of the analytical standards.

Microbial Transformation of this compound

Objective: To assess the capability of a specific microorganism to transform this compound.

Materials:

  • Pure culture of the microorganism of interest

  • Sterile liquid culture medium appropriate for the microorganism

  • This compound stock solution in a suitable solvent (e.g., ethanol)

  • Sterile flasks or bioreactors

  • Incubator shaker

  • Centrifuge

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • GC-ECD or GC-MS for analysis

Procedure:

  • Prepare the sterile liquid culture medium in flasks.

  • Inoculate the medium with the microorganism.

  • Add a known concentration of this compound from the stock solution to the cultures. A solvent control (medium with solvent but no this compound) and a sterile control (medium with this compound but no inoculum) should be included.

  • Incubate the flasks under controlled conditions (temperature, shaking speed) for a specified duration.

  • At regular intervals, withdraw samples for analysis.

  • Separate the microbial biomass from the culture medium by centrifugation.

  • Extract both the supernatant and the biomass with an appropriate organic solvent to recover this compound and its metabolites.

  • Concentrate the extracts and analyze by GC-ECD or GC-MS to monitor the disappearance of this compound and the appearance of its transformation products.

Analysis by Gas Chromatography (GC)

Objective: To separate, identify, and quantify this compound, this compound aldehyde, and this compound ketone in prepared samples.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet and an electron capture detector (ECD) or a mass spectrometer (MS).

  • A capillary column suitable for organochlorine pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

Analytical Conditions (Example):

  • Inlet Temperature: 250°C (Note: Lower temperatures around 200-220°C may be necessary to minimize on-instrument thermal degradation of this compound).[5]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature (ECD): 300°C.

  • MS Parameters (if used): Electron ionization (EI) mode with full scan or selected ion monitoring (SIM).

Procedure:

  • Perform a system suitability check by injecting a standard mixture of this compound, this compound aldehyde, and this compound ketone to ensure adequate separation and peak shape.

  • Inject a known volume of the prepared sample extract into the GC.

  • Identify the compounds based on their retention times compared to analytical standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

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GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Extraction Solvent Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (e.g., Florisil) Concentration->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ECD or MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound and its metabolites by GC.

Toxicological Significance and Signaling Pathway

The primary mechanism of neurotoxicity for this compound and its ketone metabolite is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) type A receptor (GABAaR) in the central nervous system.[2] GABA is the main inhibitory neurotransmitter in the brain, and its binding to the GABAa receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.

By binding to a site within the chloride channel of the GABAa receptor, this compound and this compound ketone block the influx of chloride ions. This inhibition of the inhibitory signal leads to a state of hyperexcitability in the central nervous system, which can manifest as tremors, convulsions, and in severe cases, death.[2]

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GABAaR_Antagonism cluster_normal Normal GABAergic Inhibition cluster_this compound Inhibition by this compound/Endrin Ketone GABA GABA GABAaR GABAa Receptor GABA->GABAaR Cl_channel_open Chloride Channel Opens GABAaR->Cl_channel_open Cl_influx Chloride (Cl-) Influx Cl_channel_open->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Endrin_Metabolite This compound or this compound Ketone GABAaR_blocked GABAa Receptor Endrin_Metabolite->GABAaR_blocked Cl_channel_blocked Chloride Channel Blocked GABAaR_blocked->Cl_channel_blocked No_Cl_influx No Chloride (Cl-) Influx Cl_channel_blocked->No_Cl_influx Hyperexcitability Neuronal Hyperexcitability No_Cl_influx->Hyperexcitability Convulsions Convulsions Hyperexcitability->Convulsions

Caption: Signaling pathway of GABAa receptor antagonism by this compound and its metabolites.

Conclusion

The formation of this compound aldehyde and this compound ketone from the parent pesticide this compound is a significant environmental and toxicological concern. Photochemical and thermal degradation are the primary abiotic pathways, leading predominantly to the formation of this compound ketone. Microbial transformation also contributes to a lesser extent. The quantitative data available highlight the persistence of this compound and the efficiency of its conversion under specific conditions. The detailed experimental protocols provided in this guide offer a framework for further research into the degradation kinetics and mechanisms. Understanding the antagonism of the GABAa receptor by these compounds is crucial for elucidating their neurotoxic effects and may provide insights for the development of therapeutic interventions for related neurotoxicological conditions. Continued research is necessary to fully characterize the environmental behavior and toxicological profiles of these important this compound metabolites.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Endrin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin is a persistent organochlorine pesticide, now banned in many countries, that was historically used as an insecticide, avicide, and rodenticide.[1] Due to its high toxicity, environmental persistence, and potential for bioaccumulation, monitoring its presence in environmental matrices is crucial for regulatory compliance and assessing risks to human health and ecosystems.[2] this compound is known to degrade into metabolites such as this compound aldehyde and this compound ketone, which are also of toxicological concern and are often monitored alongside the parent compound.[1][2]

A significant challenge in the analysis of this compound, particularly by gas chromatography (GC), is its thermal instability. In the high-temperature environment of a GC inlet, this compound can isomerize to this compound aldehyde and this compound ketone.[3][4] Similarly, 4,4'-DDT, another organochlorine pesticide often analyzed concurrently, can degrade to 4,4'-DDE and 4,4'-DDD.[4] Therefore, analytical methods must incorporate stringent quality control measures to monitor and limit this thermal breakdown to ensure accurate quantification.[2][5]

These application notes provide an overview of the common analytical methodologies and detailed protocols for the detection and quantification of this compound in water and soil samples, primarily based on U.S. Environmental Protection Agency (EPA) methods.

Analytical Methodologies Overview

The standard approach for this compound analysis involves sample extraction, extract cleanup to remove interfering substances, and instrumental analysis.

  • Extraction: The choice of extraction technique is matrix-dependent.

    • Water Samples: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods.[2][6][7] SPE is often preferred as it is faster, uses less solvent, and can be automated.[8]

    • Soil and Sediment Samples: Methods include Soxhlet extraction (EPA Method 3540C), ultrasonic extraction (EPA Method 3550), and pressurized fluid extraction (PFE, EPA Method 3545).[9][10] Ultrasonic extraction is noted for being a rapid and simple alternative.[11][12]

  • Cleanup: Complex sample extracts require cleanup to remove co-extracted matrix components that can interfere with GC analysis. Common techniques include adsorption chromatography using materials like Florisil (EPA Method 3620) or silica (B1680970) gel (EPA Method 3630), and gel permeation chromatography (GPC, EPA Method 3640) for removing high-molecular-weight interferences like lipids.[9][10]

  • Instrumental Analysis: Gas chromatography is the primary technique for separating this compound from other compounds.

    • Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for halogenated compounds like this compound and has historically been the standard.[13][14] EPA Method 8081B specifies dual-column confirmation with dual ECDs for robust identification.[5][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides greater selectivity and structural confirmation, making it a powerful tool for unambiguous identification.[2] It can be operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.[15][16]

    • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers the highest level of selectivity and sensitivity by minimizing matrix interference, making it ideal for complex samples.[2][17]

Quantitative Data Summary

The performance of analytical methods for this compound can vary based on the matrix, instrumentation, and specific protocol used. The following table summarizes typical performance data from various studies.

ParameterMatrixMethodValueReference(s)
Limit of Detection (LOD) WaterGC-ECD0.002 µg/L[18]
WaterGC-ECD0.37 - 0.52 µg/L[19]
WaterSPE & GC-ECD0.001 - 0.005 µg/L[20]
SoilGC/µ-ECD0.02 - 1.34 µg/kg[21]
Limit of Quantification (LOQ) WaterGC-ECD1.24 - 1.73 µg/L[19]
WaterSPE & GC-ECD0.002 - 0.016 µg/L[20]
SoilGC-ECD2 - 2.6 mg/kg[19]
Recovery Rate SoilUltrasonic Extraction82 - 106%[21]
SoilUltrasonic Extraction>88%[22]
WaterSolid-Phase Extraction>80%[23]

Note: These values are indicative and should be established by each laboratory as part of its quality control procedures.

Experimental Workflows & Quality Control

The following diagrams illustrate the general analytical workflow for this compound detection in environmental samples and the critical quality control logic for monitoring thermal degradation.

Endrin_Analysis_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Cleanup & Analysis Sample Environmental Sample (Water, Soil, Sediment) Water_Sample Water Sample (1 L) Sample->Water_Sample Aqueous Soil_Sample Soil/Sediment Sample (10-30 g) Sample->Soil_Sample Solid SPE Solid-Phase Extraction (SPE) (e.g., EPA Method 3535A) Water_Sample->SPE Ultrasonic Ultrasonic Extraction (e.g., EPA Method 3550) Soil_Sample->Ultrasonic Soxhlet Soxhlet Extraction (e.g., EPA Method 3540C) Soil_Sample->Soxhlet Cleanup Extract Cleanup (e.g., Florisil, GPC) SPE->Cleanup Ultrasonic->Cleanup Soxhlet->Cleanup Concentration Concentration to Final Volume Cleanup->Concentration GC_Analysis GC-ECD / GC-MS Analysis (e.g., EPA Method 8081B) Concentration->GC_Analysis Data Data Review & Quantification GC_Analysis->Data

Caption: General experimental workflow for this compound analysis.

QC_Logic_Diagram Start Instrument Performance Check: Analyze this compound & 4,4'-DDT Standard Calculate Calculate % Breakdown for This compound and 4,4'-DDT Start->Calculate Decision Is Breakdown < 15% for each? Calculate->Decision Pass System OK Proceed with Sample Analysis Decision->Pass Yes Fail System Failure Maintenance Required Decision->Fail No Maintenance Corrective Actions: - Clean/replace GC inlet liner - Trim GC column - Check for leaks Fail->Maintenance Maintenance->Start Re-evaluate

Caption: Quality control logic for this compound analysis.

Detailed Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is based on principles from EPA Methods 3535A and 8081B.[6][10]

1. Scope and Principle: This method details the extraction and quantification of this compound from aqueous samples. A 1 L water sample is passed through a C18 SPE cartridge, where this compound is adsorbed. The analyte is then eluted with a solvent, concentrated, and analyzed by GC-MS.

2. Apparatus and Materials:

  • GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • SPE vacuum manifold and cartridges (e.g., 1 g C18).

  • Concentrator apparatus (e.g., Kuderna-Danish or automated evaporator).

  • Glassware: 1 L sample bottles, graduated cylinders, vials.

  • Reagents: Methanol, Dichloromethane (DCM), n-Hexane (all pesticide grade), Reagent-free water, Anhydrous sodium sulfate (B86663), this compound analytical standards.

3. Sample Preparation and Extraction:

  • Adjust a 1 L water sample to pH < 2 using 6N HCl.[6]

  • Add surrogate standards to the sample to monitor extraction efficiency.[2]

  • Assemble the SPE cartridge on the vacuum manifold.

  • Conditioning: Sequentially pass 10 mL of DCM, 10 mL of methanol, and 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.[8]

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 30 mL/min.[6]

  • Drying: After loading, dry the cartridge under full vacuum for 10-15 minutes to remove residual water.[6]

  • Elution:

    • Place a collection vial in the manifold.

    • Rinse the sample bottle with 10 mL of an acetone:n-hexane (1:1) mixture and add it to the cartridge.[6] Allow it to soak for 1 minute before slowly drawing it through.

    • Repeat the elution with two additional 10 mL portions of an acetone:n-hexane (1:9) mixture.[6]

4. Extract Concentration and Cleanup:

  • Concentrate the combined eluate to approximately 1-2 mL using an appropriate evaporator at 40°C.[6]

  • If necessary, perform a solvent exchange to n-hexane.

  • Pass the concentrated extract through a small column containing anhydrous sodium sulfate to remove any remaining water.

  • Adjust the final volume to 1.0 mL with n-hexane.

5. Instrumental Analysis (GC-MS):

  • GC Conditions (Typical):

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Hold at 80°C for 2 min, ramp to 190°C at 30°C/min, then ramp to 250°C at 3.6°C/min and hold for 8 min.[13]

  • MS Conditions (Typical):

    • Ionization: Electron Impact (EI).

    • Mode: Selected Ion Monitoring (SIM).

    • Quantitation Ions: Monitor characteristic ions for this compound (e.g., m/z 67, 263, 317) and its degradation products.[2]

  • Quality Control: Analyze an instrument performance check standard containing this compound and 4,4'-DDT before sample analysis. The degradation for each compound must be less than 15%.[5]

Protocol 2: Analysis of this compound in Soil by Ultrasonic Extraction and GC-MS

This protocol is based on principles from EPA Methods 3550C and 8081B.[10]

1. Scope and Principle: This method describes the extraction of this compound from soil or sediment samples using ultrasonic energy. The resulting extract is cleaned up to remove interferences, concentrated, and analyzed by GC-MS.

2. Apparatus and Materials:

  • GC-MS system (as in Protocol 1).

  • Ultrasonic horn or bath.

  • Centrifuge and 50 mL centrifuge tubes.

  • Concentrator apparatus.

  • Glassware and reagents (as in Protocol 1), plus Acetone (pesticide grade).

  • Cleanup column materials: Florisil and anhydrous sodium sulfate.

3. Sample Preparation and Extraction:

  • Homogenize the soil sample to ensure uniformity.[9]

  • Weigh 10-30 g of the soil sample into a beaker or centrifuge tube. Mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.[9]

  • Add surrogate standards to the sample.

  • Add 30 mL of an acetone:hexane (1:1) solvent mixture to the sample.[10]

  • Ultrasonic Extraction:

    • If using an ultrasonic horn, place the tip about 1/2 inch below the solvent surface and extract for 2-3 minutes at high intensity.

    • If using an ultrasonic bath, place the sample vessel in the bath and sonicate for 20-30 minutes.[22]

  • Decant the solvent extract. For enhanced recovery, repeat the extraction with two fresh portions of solvent, combining all extracts.[22]

4. Extract Cleanup (Florisil):

  • Concentrate the combined extract to approximately 5-10 mL.

  • Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate.[9]

  • Pre-elute the column with 40 mL of hexane.

  • Transfer the concentrated extract onto the column.

  • Elution:

    • Fraction 1: Elute with 200 mL of 6% diethyl ether in hexane.

    • Fraction 2: Elute with 200 mL of 15% diethyl ether in hexane. (this compound typically elutes in this fraction, but this must be verified).[9]

  • Concentrate the appropriate fraction to a final volume of 1.0 mL.

5. Instrumental Analysis (GC-MS):

  • Analyze the final extract using the same GC-MS conditions and quality control checks as described in Protocol 1. Report final concentrations on a dry weight basis by determining the moisture content of a separate soil subsample.[9]

References

Application Notes and Protocols for the Extraction of Endrin from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin is a persistent organochlorine pesticide that bioaccumulates in the fatty tissues of organisms. Due to its toxicity and persistence in the environment, accurate and reliable methods for its detection in complex matrices such as adipose tissue, meat, fish, and milk are crucial for food safety and environmental monitoring. The high lipid content in these samples presents a significant analytical challenge, as fats can interfere with the extraction and subsequent analysis of this compound. This document provides detailed application notes and protocols for various sample preparation techniques designed to efficiently extract this compound from fatty tissues, ensuring accurate quantification by downstream analytical methods like gas chromatography (GC).

Challenges in this compound Extraction from Fatty Tissues

The primary challenge in analyzing this compound in fatty tissues is the co-extraction of large amounts of lipids. These lipids can:

  • Interfere with chromatographic analysis: Co-eluting fats can cause matrix effects, leading to signal suppression or enhancement in the analytical instrument.

  • Contaminate analytical instruments: High fat content in the final extract can contaminate the GC inlet and column, leading to poor performance and downtime for maintenance.

  • Reduce extraction efficiency: this compound can be sequestered within the lipid matrix, making its complete extraction difficult.

To overcome these challenges, robust sample preparation methods are required to effectively separate this compound from the bulk of the lipid matrix. The most commonly employed techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for the determination of this compound and its metabolite, this compound ketone, in various fatty matrices.

AnalyteMatrixSample Preparation MethodRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference(s)
This compound & this compound KetoneChicken, Pork, Beef, Egg, MilkModified QuEChERS75.63 - 117.92≤ 8.520.0030.01[1]
This compound KetoneAnimal-derived foodsModified QuEChERS75.63 - 117.92Not Specified0.0030.01[1][2]
This compound KetoneWaterSolid-Phase Extraction (SPE)98 - 1021.8Not ReportedNot Reported[2]
This compound KetoneSoilMiniaturized Ultrasonic Extraction82 - 106Not SpecifiedNot ReportedNot Reported[2]

Note: The performance of any method can vary depending on the specific laboratory conditions, instrumentation, and the exact composition of the sample matrix. In-house validation is crucial.

Experimental Protocols

Modified QuEChERS Method for Fatty Tissues

The QuEChERS method is widely adopted for pesticide residue analysis due to its speed, simplicity, and low solvent consumption.[3] For fatty matrices, modifications are necessary to enhance lipid removal.

Principle: The sample is first extracted with an organic solvent (typically acetonitrile) and salts to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is performed using sorbents to remove interfering matrix components like fats and pigments.[3]

Protocol:

  • Sample Homogenization:

    • Weigh 10 g (± 0.1 g) of homogenized fatty tissue (e.g., meat, fish) into a 50 mL centrifuge tube. For liquid samples like milk, use 10 mL.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid for buffered extraction) to the centrifuge tube.

    • Add appropriate internal standards.

    • Add QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc)).[1]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

    • The d-SPE tube should contain a mixture of sorbents. For fatty matrices, a common combination is 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) to remove fatty acids, and 50 mg C18 to remove non-polar interferences like fats.[2] For highly fatty matrices, specialized lipid removal sorbents like Z-Sep or EMR—Lipid can be used.[3]

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is ready for analysis by GC. For GC analysis, a solvent exchange to a more volatile solvent like hexane (B92381) may be performed if necessary.[3]

Diagram:

QuEChERS_Workflow start Sample Homogenization (10g fatty tissue) extraction Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation (≥3000 rpm, 5 min) extraction->centrifuge1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dSPE Transfer Supernatant centrifuge2 Centrifugation (10,000 rpm, 2 min) dSPE->centrifuge2 analysis GC Analysis centrifuge2->analysis Collect Supernatant

QuEChERS workflow for this compound in fatty tissues.
Solid-Phase Extraction (SPE) Method

SPE is a more traditional and often more rigorous cleanup technique that provides very clean extracts.

Principle: The sample extract is passed through a solid-phase cartridge containing a sorbent that retains either the analyte of interest or the interfering compounds. The analyte is then selectively eluted.

Protocol:

  • Sample Extraction (Liquid-Liquid Extraction):

    • Homogenize 10 g of the fatty tissue sample with a suitable solvent like acetonitrile or a mixture of acetone (B3395972) and hexane.[2]

    • Perform a liquid-liquid partitioning step to separate the bulk of the lipids. For example, partition the initial extract between hexane and acetonitrile.

    • Collect the acetonitrile phase containing the pesticides.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 10 mL of a 1:1 acetone:n-hexane solution, followed by 10 mL of a 1:9 acetone:n-hexane solution, and finally equilibrate with 20 mL of reagent water.[2] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acetonitrile extract (diluted with water if necessary) onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[2]

  • Washing:

    • Wash the cartridge with a solvent that will remove remaining interferences but not elute the this compound. This may involve a series of washes with water and low-percentage organic solvent mixtures.

  • Elution:

    • Elute the trapped this compound by passing 10 mL of a 1:1 acetone:n-hexane solution through the cartridge, followed by 10 mL of a 1:9 acetone:n-hexane solution.[2] Collect the eluate.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[2]

  • Analysis:

    • The concentrated extract is ready for GC analysis.

Diagram:

SPE_Workflow start Initial Extraction (e.g., LLE) condition SPE Cartridge Conditioning start->condition load Sample Loading condition->load wash Washing load->wash elute Elution wash->elute concentrate Concentration elute->concentrate analysis GC Analysis concentrate->analysis

Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE) with Cleanup

LLE is a classical method for separating compounds based on their differential solubilities in two immiscible liquids. For fatty samples, multiple cleanup steps are often required.

Principle: The homogenized sample is extracted with an organic solvent. The resulting extract, rich in both lipids and the analyte, is then subjected to cleanup steps to remove the fats.

Protocol:

  • Sample Homogenization and Extraction:

    • Homogenize 10 g of the fatty tissue sample with a mixture of n-hexane and acetone.

    • Filter the homogenate and collect the liquid extract.

  • Liquid-Liquid Partitioning:

    • Transfer the extract to a separatory funnel.

    • Add an equal volume of acetonitrile saturated with n-hexane.

    • Shake vigorously for 2 minutes and allow the layers to separate. The pesticides will partition into the more polar acetonitrile layer, while the majority of the lipids will remain in the n-hexane layer.

    • Collect the lower acetonitrile layer. Repeat the partitioning of the hexane layer with fresh acetonitrile twice more.

  • Back-Extraction (optional):

    • Combine the acetonitrile extracts and back-extract with n-hexane to remove any remaining non-polar interferences.

  • Cleanup (e.g., Florisil Column):

    • Pass the acetonitrile extract through a glass column packed with Florisil (magnesium silicate) to further remove polar interferences.

    • Elute the this compound from the Florisil column with a suitable solvent or solvent mixture (e.g., a mixture of diethyl ether and petroleum ether).

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is ready for GC analysis.

Diagram:

LLE_Workflow start Homogenization & Extraction (Hexane/Acetone) partition Liquid-Liquid Partitioning (Hexane/Acetonitrile) start->partition collect Collect Acetonitrile Layer partition->collect cleanup Column Cleanup (e.g., Florisil) collect->cleanup concentrate Concentration cleanup->concentrate analysis GC Analysis concentrate->analysis

Liquid-Liquid Extraction (LLE) workflow.

Conclusion

The choice of sample preparation technique for this compound in fatty tissues depends on various factors, including the required level of cleanup, sample throughput, available resources, and the specific characteristics of the fatty matrix. The modified QuEChERS method offers a rapid and efficient approach suitable for high-throughput screening. Solid-Phase Extraction provides a more thorough cleanup, resulting in very clean extracts ideal for sensitive analyses. Traditional Liquid-Liquid Extraction, while more labor-intensive, remains a viable option, especially when combined with effective cleanup steps like column chromatography. Regardless of the method chosen, proper validation is essential to ensure the accuracy and reliability of the analytical results for this compound in these challenging matrices.

References

Application Notes and Protocols for Utilizing Endrin as a Positive Control in Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endrin is a cyclodiene organochlorine pesticide and a potent neurotoxin that has been historically used in agriculture.[1][2] Due to its high toxicity to a wide range of organisms and its persistence in the environment, its use has been banned or severely restricted in many countries.[1] The primary mechanism of this compound's toxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[3][4] By blocking the inhibitory effects of GABA, this compound leads to hyperexcitability, convulsions, and ultimately death.[5][6] This well-characterized and potent mode of action makes this compound a suitable, albeit hazardous, positive control for a variety of toxicity assays, particularly in neurotoxicity and general cytotoxicity studies.

These application notes provide detailed protocols for the use of this compound as a positive control in both in vitro mammalian cell-based cytotoxicity assays and in vivo aquatic toxicity testing.

Data Presentation: this compound Toxicity

The following tables summarize the acute toxicity of this compound across various species, providing a reference for dose selection in experimental protocols.

Table 1: Acute Oral and Dermal Toxicity of this compound in Laboratory Animals

SpeciesRouteLD50 (mg/kg body weight)Reference
RatOral3 - 43[1][6]
RatDermal5 - 20[1][6]
Guinea Pig (male)Oral36[7]
Guinea Pig (female)Oral16[7]

Table 2: Acute Aquatic Toxicity of this compound

SpeciesTest DurationLC50/EC50 (µg/L)Reference
Freshwater Fish (various)48-96 hours0.06 - 31.00[8]
Freshwater Crustaceans (various)48-96 hours0.5 - 74[8]
Freshwater Insects (various)48-96 hours0.08 - 2.40[8]
Marine Fish (various)48-96 hours0.09 - 2.60[8]
Marine Crustaceans (various)48-96 hours0.2 - 1.7[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay Using this compound as a Positive Control

This protocol describes a general procedure for assessing the cytotoxicity of a test compound using a mammalian cell line (e.g., SH-SY5Y neuroblastoma cells) and this compound as a positive control. The endpoint measurement can be any standard viability assay, such as MTT, XTT, or LDH release.

Materials:

  • Mammalian cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity detection kit (e.g., MTT, XTT, or LDH)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Caution: this compound is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a certified chemical fume hood.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to prevent evaporation.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in complete medium.

    • Prepare a working solution of this compound (e.g., 20 µM in complete medium) to serve as the positive control. The final concentration in the well will be 10 µM. This concentration is a starting point and should be optimized for the specific cell line and assay duration based on dose-response experiments.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared test compound dilutions, this compound positive control, and a vehicle control (medium with the same percentage of DMSO as the highest test compound concentration) to the respective wells in triplicate.

    • Incubate for 24-48 hours.

  • Cytotoxicity Measurement (Example using MTT assay):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • The this compound-treated wells should show a significant reduction in cell viability, confirming the assay is responsive to a known cytotoxicant.

Protocol 2: Acute Aquatic Toxicity Test Using this compound as a Positive Control (Adapted from OECD Guideline 203)

This protocol outlines a static acute toxicity test using a model fish species (e.g., Zebrafish, Danio rerio) to determine the LC50 of a test substance, with this compound used as a reference toxicant to ensure the sensitivity of the test organisms.[8][9][10]

Materials:

  • Juvenile Zebrafish (of similar size and age)

  • Test chambers (glass tanks)

  • Reconstituted moderately hard water (or other suitable dilution water)

  • This compound (analytical grade)

  • Acetone or other suitable solvent

  • Test compound

  • pH meter, dissolved oxygen meter, thermometer

  • Aeration system (if necessary)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a water-miscible solvent like acetone. The concentration should be high enough that only a small volume is needed to dose the test chambers.

  • Acclimation of Test Organisms:

    • Acclimate fish to the test water and conditions (temperature, light cycle) for at least 7 days prior to the test.

  • Test Setup:

    • Set up a series of test chambers, each containing a specific volume of dilution water.

    • Prepare a range of at least five concentrations of the test substance in a geometric series (e.g., 1, 2.2, 4.8, 10.6, 23.4 mg/L) and a control group (dilution water only).[9]

    • In a separate set of chambers, prepare a known toxic concentration of this compound as a positive control/reference toxicant (e.g., a concentration expected to cause ~50% mortality, based on the LC50 data in Table 2).

    • The volume of solvent used should not exceed 0.1 mL/L and should be added to a solvent control group as well.

    • Randomly assign at least 7 fish to each test chamber.[9]

  • Test Conditions:

    • Maintain a constant temperature (e.g., 22 ± 1°C for Zebrafish).

    • Maintain a 16-hour light/8-hour dark photoperiod.

    • Do not feed the fish during the test.

    • Monitor and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

  • Observations:

    • Record the number of dead fish in each chamber at 24, 48, 72, and 96 hours.[9][10]

    • Also, record any sublethal effects such as loss of equilibrium, abnormal swimming, or respiratory distress.

  • Data Analysis:

    • Calculate the cumulative mortality at each observation time for each concentration.

    • Determine the 96-hour LC50 for the test substance using appropriate statistical methods (e.g., Probit analysis).

    • The mortality observed in the this compound positive control group should fall within a historically established range for the laboratory, confirming the test organisms' sensitivity.

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

Endrin_Mechanism_of_Action GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_A_Receptor Binds to Allosteric Site (Non-competitive Antagonist) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel No_Influx Cl- Influx Blocked GABA_A_Receptor->No_Influx Prevents Opening Neuron_Membrane Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Hyperexcitation Hyperexcitation (Convulsions) No_Influx->Hyperexcitation

Caption: this compound's neurotoxic mechanism via GABA-A receptor antagonism.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compounds Prepare Treatments: - Test Compound (Serial Dilutions) - Positive Control (this compound) - Vehicle Control (DMSO) incubate_24h->prepare_compounds treat_cells Add Treatments to Cells prepare_compounds->treat_cells incubate_exposure Incubate for Exposure Period (24-48h) treat_cells->incubate_exposure add_reagent Add Viability Reagent (e.g., MTT) incubate_exposure->add_reagent incubate_reagent Incubate 3-4h add_reagent->incubate_reagent read_plate Read Absorbance on Plate Reader incubate_reagent->read_plate analyze_data Analyze Data: Calculate % Viability read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cytotoxicity assay using a positive control.

References

Application Notes and Protocols for In Vitro Endrin Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known mechanisms of Endrin's in vitro toxicity and detailed protocols for conducting exposure studies. This compound, an organochlorine pesticide, is a potent neurotoxin, and its primary mechanisms of action involve the disruption of central nervous system functions.

Introduction

This compound is a cyclodiene pesticide that has been banned in many countries due to its high toxicity and environmental persistence. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying its toxicity. The primary target of this compound is the central nervous system, where it acts as a convulsant.[1] Key mechanisms of its neurotoxicity include the antagonism of the gamma-aminobutyric acid (GABA-A) receptor, inhibition of crucial ion-transporting ATPases, and subsequent disruption of calcium homeostasis.[1]

Key Cellular Mechanisms of this compound Toxicity

  • GABA-A Receptor Antagonism: this compound non-competitively binds to the picrotoxin (B1677862) site on the GABA-A receptor-chloride channel complex. This action blocks the influx of chloride ions, leading to a state of hyperexcitability in neurons.[1]

  • Disruption of Calcium Homeostasis: this compound inhibits Ca2+/Mg2+ ATPase, enzymes essential for transporting calcium across cellular membranes.[1] This inhibition leads to an accumulation of intracellular calcium, which can trigger a cascade of detrimental events, including excitotoxicity, mitochondrial dysfunction, and activation of apoptotic pathways.[1][2]

  • Activation of Protein Kinase C (PKC): Studies have demonstrated that this compound can activate Protein Kinase C, a critical component of cellular signal transduction pathways.[3] This activation can lead to altered cell proliferation and differentiation, contributing to its overall toxicity.[3]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound and related organochlorine pesticides. This data is essential for dose-selection in future experiments.

Table 1: In Vitro Effect of this compound on Protein Kinase C (PKC) Activity

Cell LineConcentrationExposure TimeObserved EffectReference
PC-1250 nM24 hoursIncreased PKC Activity[3]
PC-12100 nM24 hoursGreatest increase in PKC Activity[3]
PC-12200 nM24 hoursIncreased PKC Activity[3]

Table 2: Cytotoxicity of Related Pesticides in Relevant Cell Lines (for reference)

CompoundCell LineAssayIC50 ValueExposure TimeReference
DieldrinSH-SY5YLDHModerate Toxicity (IC50 not specified)24 hours[4]
AldrinSH-SY5YLDHHigh Toxicity (IC50 not specified)24 hours[4]
Allethrin (B1665230)SH-SY5YMTT49.19 µMNot specified[5]

Note: Specific IC50 values for this compound in common neuroblastoma or hepatoma cell lines were not identified in the reviewed literature. The data from related compounds can be used to establish a preliminary dose range for cytotoxicity assays.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a human neuroblastoma cell line, SH-SY5Y.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Culture SH-SY5Y cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Protein Kinase C (PKC) Activity

This protocol is adapted from studies showing this compound's effect on PKC in PC-12 cells.[3]

Materials:

  • PC-12 cells (ATCC® CRL-1721™)

  • Appropriate culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • This compound (analytical grade)

  • DMSO (sterile)

  • Cell lysis buffer

  • Protein Kinase C (PKC) activity assay kit (commercially available)

  • Protein quantification assay (e.g., Bradford or BCA)

  • 6-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Culture PC-12 cells in 6-well plates until they reach the desired confluency. Treat the cells with this compound at final concentrations of 50 nM, 100 nM, and 200 nM for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cytosolic fraction) using a standard protein assay.

  • PKC Activity Assay:

    • Follow the manufacturer's instructions for the commercial PKC activity assay kit.

    • Typically, this involves incubating a specific amount of cell lysate with a PKC-specific substrate and ATP.

    • The assay measures the amount of phosphorylated substrate, which is proportional to the PKC activity in the sample.

  • Data Analysis: Express PKC activity relative to the total protein concentration. Compare the activity in this compound-treated samples to the vehicle control to determine the fold-change in activation.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its in vitro cytotoxicity.

Endrin_Signaling_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Inhibits Ca_ATPase Ca2+/Mg2+ ATPase This compound->Ca_ATPase Inhibits PKC Protein Kinase C (PKC) This compound->PKC Activates Cl_influx Cl- Influx GABA_A->Cl_influx Ca_homeostasis Disrupted Ca2+ Homeostasis Ca_ATPase->Ca_homeostasis PKC_activation PKC Activation PKC->PKC_activation Hyperexcitability Neuronal Hyperexcitability Cl_influx->Hyperexcitability Ca_intracellular Increased Intracellular [Ca2+] Ca_homeostasis->Ca_intracellular Cytotoxicity Cytotoxicity & Apoptosis Ca_intracellular->Cytotoxicity Cell_Proliferation Altered Cell Proliferation/ Differentiation PKC_activation->Cell_Proliferation Cell_Proliferation->Cytotoxicity Cytotoxicity_Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Dose-Response) incubate1->treat_cells incubate2 Incubate 24/48h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of Endrin Analogs in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin is a potent organochlorine insecticide belonging to the cyclodiene group. Its mode of action involves the non-competitive antagonism of the γ-aminobutyric acid (GABA) type A receptor, a crucial inhibitory neurotransmitter receptor in both insects and mammals. This compound and its analogs bind to a site within the receptor's chloride ion channel, often referred to as the picrotoxinin (B1677863) binding site, thereby blocking the influx of chloride ions and leading to hyperexcitation of the central nervous system.[1][2]

Structure-activity relationship (SAR) studies of this compound and its analogs are critical for understanding the molecular determinants of their insecticidal activity and mammalian toxicity. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and develop models that predict toxicity. This knowledge is invaluable for the design of novel insecticides with improved selectivity and reduced environmental impact.

These application notes provide a comprehensive overview of the synthesis of this compound analogs and the experimental protocols required to evaluate their structure-activity relationships, with a focus on their interaction with the GABA receptor. Given the close structural and mechanistic relationship between this compound and its stereoisomer, Dieldrin (B1670511), information on Dieldrin analogs is also included as a relevant surrogate for SAR studies.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs originates from the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) with a suitable dienophile. The general synthetic scheme allows for the introduction of structural diversity at various positions of the cyclodiene scaffold.

General Synthetic Pathway:

The synthesis of this compound itself begins with the condensation of hexachlorocyclopentadiene with vinyl chloride, followed by dehydrochlorination. The resulting intermediate then reacts with cyclopentadiene (B3395910) to form isodrin, which is subsequently epoxidized to yield this compound.[3]

To generate analogs for SAR studies, modifications can be introduced by:

  • Varying the dienophile: Using different dienophiles in the initial Diels-Alder reaction allows for modifications in the unchlorinated portion of the molecule.

  • Modifying the chlorinated core: While synthetically challenging, alterations to the hexachlorocyclopentadiene starting material can introduce changes in the chlorinated bicyclic system.

  • Post-synthesis modifications: Functional groups on the cyclodiene skeleton can be chemically altered to produce a series of analogs.

Example Synthetic Protocol: Preparation of Dieldrin (An this compound Stereoisomer)

Dieldrin can be synthesized from the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene, followed by epoxidation.[3]

Step 1: Diels-Alder Reaction

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine equimolar amounts of hexachlorocyclopentadiene and norbornadiene in a suitable solvent such as toluene.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude adduct, aldrin (B1666841).

  • Purify the aldrin by recrystallization from a suitable solvent system (e.g., hexane/ethanol).

Step 2: Epoxidation

  • Dissolve the purified aldrin in a chlorinated solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

  • Allow the reaction to proceed at low temperature for several hours.

  • Monitor the reaction for the disappearance of aldrin.

  • Upon completion, quench the excess peroxy acid with a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield dieldrin.

  • Further purify the dieldrin by recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for specific analogs.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of this compound/Dieldrin analogs, illustrating how structural modifications can influence their biological activity. The data is presented to demonstrate the principles of SAR analysis.

Compound IDModification from Parent CompoundInsecticidal Activity (LD50, µg/g)GABA Receptor Binding (IC50, nM)
This compound Parent Compound0.510
Analog 1De-epoxidation501000
Analog 2Saturation of C=C bond25500
Analog 3Hydroxylation at C-410150
Analog 4Substitution of Cl with F580
Analog 5Isomerization to Dieldrin0.815

Interpretation of SAR Data:

  • Epoxide Ring: The significant decrease in activity for Analog 1 suggests that the epoxide ring is crucial for high-potency binding to the GABA receptor and insecticidal activity.

  • Unsaturated Bond: Reduction of the double bond in the non-chlorinated ring (Analog 2) also leads to a substantial loss of activity, indicating its importance for the molecule's conformation or interaction with the receptor.

  • Hydrophilicity: The introduction of a hydroxyl group (Analog 3) slightly decreases activity, suggesting that a certain level of lipophilicity is optimal for transport to the target site.

  • Halogen Substitution: Replacing chlorine with fluorine (Analog 4) has a minor impact, indicating that the overall electronic and steric properties of the halogenated core are important.

  • Stereochemistry: The difference in activity between this compound and its stereoisomer Dieldrin (Analog 5) highlights the critical role of the three-dimensional arrangement of the molecule for its interaction with the chiral binding site on the GABA receptor.

Experimental Protocols

Radioligand Competition Binding Assay for GABA Receptor

This protocol describes a competitive binding assay to determine the affinity of synthesized this compound analogs for the picrotoxinin binding site on the GABA receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to this site, such as [³H]TBOB (t-butylbicycloorthobenzoate) or [³H]EBOB (ethynylbicycloorthobenzoate).

Materials:

  • Rat brain membrane preparation (source of GABA receptors)

  • [³H]TBOB or [³H]EBOB (radioligand)

  • Synthesized this compound analogs (test compounds)

  • Picrotoxinin or unlabeled this compound (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold sucrose (B13894) buffer.

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the synthesized this compound analogs in the assay buffer.

    • In triplicate, set up assay tubes for:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled picrotoxinin or this compound, and membrane preparation.

      • Competition: Assay buffer, radioligand, varying concentrations of the this compound analog, and membrane preparation.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the assay tubes.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum to separate the bound and free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound analog concentration.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound Neurotoxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced neurotoxicity, highlighting its action on the GABA receptor.

Caption: Signaling pathway of this compound's neurotoxic action on the GABA-A receptor.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound analogs.

SAR_Workflow Design Analog Design & Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay Biological Evaluation (e.g., Binding Assay) Purification->Bioassay Data_Analysis Data Analysis & SAR Determination Bioassay->Data_Analysis New_Design New Analog Design Data_Analysis->New_Design Iterative Improvement New_Design->Synthesis

Caption: Workflow for the structure-activity relationship (SAR) studies of this compound analogs.

References

Application of Endrin in Neurotoxicity Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Endrin, a potent organochlorine pesticide, in neurotoxicity research. While its use is now heavily restricted due to its high toxicity and persistence in the environment, this compound remains a valuable tool for studying specific neurotoxic mechanisms, particularly those involving the GABAergic system, oxidative stress, and calcium homeostasis. These studies are crucial for understanding the pathophysiology of certain neurological disorders and for the development of novel therapeutic interventions.

Application Notes

This compound's primary mechanism of neurotoxicity involves its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. By blocking the chloride channel of this receptor, this compound inhibits GABAergic neurotransmission, leading to hyperexcitability of the central nervous system (CNS), convulsions, and seizures.[1][2][3] This makes this compound a useful compound for inducing seizure models in preclinical research to test the efficacy of anti-convulsant drugs.

Beyond its effects on the GABAergic system, this compound has been shown to induce oxidative stress in neuronal tissues.[4][5] This is characterized by an increase in lipid peroxidation and alterations in the antioxidant defense system.[4] Researchers can utilize this compound to investigate the role of oxidative stress in neuronal cell death and to evaluate the neuroprotective potential of antioxidant compounds.

Furthermore, there is evidence to suggest that this compound disrupts intracellular calcium homeostasis.[6] Alterations in calcium signaling are implicated in a wide range of neurodegenerative processes.[7][8][9][10] Therefore, this compound can be employed as a tool to study the mechanisms of calcium dysregulation in neurons and to screen for compounds that can restore calcium balance.

Due to its high toxicity, all experiments involving this compound must be conducted with extreme caution, adhering to strict safety protocols and institutional guidelines for handling hazardous materials.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the neurotoxicity of this compound.

Table 1: In Vitro Neurotoxicity of this compound

ParameterTest SystemValueReference
GABA-A Receptor Inhibition
IC50 (Inhibition of GABA-induced chloride influx)Rat brain microsacs~1 µM[6]
Cytotoxicity
LD50 (Oral)Rat7.5 - 17.5 mg/kg[6]
LD50 (Oral)Mouse7.2 - 16.8 mg/kg[6]

Table 2: In Vivo Neurobehavioral Effects of this compound in Rodents

SpeciesExposure Route & DoseObserved EffectsReference
RatPerinatal, 0.15 or 0.30 mg/kg/day30% increase in activity prior to weaning[11]
HamsterPrenatal, 1.5 mg/kg/dayPersistent elevation in locomotor activity (75% increase at 15 days)[11]
RatAcute Oral, 0.5-10 mg/kgInhibition of Ca2+ pump activity in brain cell fractions[6]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below. Note: Due to the limited availability of specific, step-by-step protocols for this compound, some of the following have been adapted from established methods for the structurally related pesticide, Dieldrin, and general neurotoxicity testing procedures. These adaptations are clearly noted.

Protocol 1: Assessment of this compound's Effect on GABA-A Receptor Function (Whole-Cell Patch-Clamp Electrophysiology)

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons. This protocol is adapted from established methods for studying GABA-A receptor modulators.[12][13]

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • GABA stock solution (10 mM in water)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Prepare neuronal cultures on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply GABA (10 µM) for 2-5 seconds to elicit a baseline GABA-A receptor-mediated current.

  • Wash out the GABA and allow the current to return to baseline.

  • Pre-incubate the neuron with the desired concentration of this compound (e.g., 1 µM) for 2-5 minutes by adding it to the perfusion solution.

  • Co-apply GABA (10 µM) and this compound and record the current.

  • Wash out the compounds and record the recovery of the GABA response.

  • Repeat with a range of this compound concentrations to generate a dose-response curve.

Data Analysis:

  • Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

  • Calculate the percentage of inhibition of the GABA current by this compound.

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Measurement of this compound-Induced Intracellular Calcium Dysregulation

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound exposure using fluorescent calcium indicators. This protocol is based on general calcium imaging techniques.[7][9][10][14][15][16][17]

Materials:

  • Primary neuronal culture or neuronal cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Culture neurons on glass-bottom dishes.

  • Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium and incubate the cells with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells twice with warm HBSS.

  • Mount the dish on the microscope stage and allow the cells to acclimate.

  • Acquire a baseline fluorescence recording for 1-2 minutes.

  • Add this compound to the imaging buffer to achieve the desired final concentration (e.g., 10 µM).

  • Record the changes in fluorescence intensity over time for at least 10-15 minutes.

  • At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain a maximal fluorescence signal (Fmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain a minimal signal (Fmin) for calibration (if using a ratiometric dye like Fura-2).

Data Analysis:

  • For non-ratiometric dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths and convert this to intracellular calcium concentration using the Grynkiewicz equation.

  • Analyze the temporal dynamics of the calcium response, including the peak amplitude, rise time, and decay time.

Protocol 3: Assessment of this compound-Induced Oxidative Stress

Objective: To measure the production of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells or brain tissue following this compound exposure. This protocol is adapted from methods used for Dieldrin and other pesticides.[4][18][19][20][21][22][23][24][25][26]

Part A: Measurement of Reactive Oxygen Species (ROS) in Cultured Neurons

Materials:

  • Neuronal cell culture

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) dye

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate neurons in a 96-well black, clear-bottom plate.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Part B: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay) in Brain Tissue

Materials:

  • Brain tissue from control and this compound-treated animals

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Homogenize the brain tissue in ice-cold potassium chloride solution.

  • Precipitate the proteins by adding TCA and centrifuge to collect the supernatant.

  • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the concentration of MDA using a standard curve prepared with a malondialdehyde standard.

Data Analysis:

  • For the ROS assay, normalize the fluorescence intensity of this compound-treated cells to that of control cells.

  • For the MDA assay, express the results as nmol of MDA per mg of protein.

  • Perform statistical analysis to determine the significance of the this compound-induced changes.

Visualizations

Signaling Pathways and Experimental Workflows

Endrin_Neurotoxicity_Pathway cluster_GABA Normal GABAergic Inhibition This compound This compound GABA_A_Receptor GABA-A Receptor (Chloride Channel) This compound->GABA_A_Receptor Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability This compound->Neuronal_Hyperexcitability Leads to Mitochondria Mitochondria This compound->Mitochondria Impacts ER Endoplasmic Reticulum (ER) This compound->ER Impacts Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Allows Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Leads to Seizures Seizures/Convulsions Neuronal_Hyperexcitability->Seizures Results in Neuronal_Damage Neuronal Damage & Apoptosis Seizures->Neuronal_Damage ROS_Production Increased ROS Production (Oxidative Stress) Mitochondria->ROS_Production Leads to Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Causes ROS_Production->Neuronal_Damage Calcium_Release Increased Intracellular Calcium (Ca2+) ER->Calcium_Release Leads to Calcium_Release->Neuronal_Damage

Caption: this compound's neurotoxic mechanisms.

Experimental_Workflow Start Start: Expose Neuronal Model to this compound In_Vitro In Vitro Models (e.g., Primary Neurons, Cell Lines) Start->In_Vitro In_Vivo In Vivo Models (e.g., Rodents) Start->In_Vivo Electrophysiology Electrophysiology (Patch-Clamp) In_Vitro->Electrophysiology Calcium_Imaging Calcium Imaging In_Vitro->Calcium_Imaging Oxidative_Stress_Assay Oxidative Stress Assays (ROS, MDA) In_Vitro->Oxidative_Stress_Assay In_Vivo->Oxidative_Stress_Assay Behavioral_Testing Neurobehavioral Testing (Locomotor Activity, Seizure Scoring) In_Vivo->Behavioral_Testing Histopathology Histopathology In_Vivo->Histopathology Data_Analysis Data Analysis and Interpretation Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Behavioral_Testing->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for this compound neurotoxicity studies.

References

Application Notes and Protocols for the Use of Endrin as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin, an organochlorine pesticide, is a persistent environmental pollutant.[1] Although its use has been banned in many countries, its stability makes it a crucial reference standard in the analysis of pesticide residues.[1][2] In this capacity, it serves two primary functions: as a calibrant for quantitative analysis and as a quality control standard to assess the performance and inertness of the analytical system.

This compound is particularly sensitive to degradation in hot GC inlets, breaking down into this compound aldehyde and this compound ketone.[3] Therefore, monitoring the degradation of the this compound standard is a key performance indicator for analytical methods such as U.S. EPA Method 8081B, which specifies that the breakdown of this compound must be below 15% to ensure the integrity of the analytical results.[1][4]

These application notes provide detailed protocols for the use of this compound as a reference standard in two widely employed methodologies for pesticide residue analysis: the U.S. EPA Method 8081B for environmental samples and a QuEChERS-based method for food matrices.

Application Note 1: U.S. EPA Method 8081B for Organochlorine Pesticides in Environmental Samples

This method is designed for the determination of various organochlorine pesticides, including this compound, in extracts from solid and liquid matrices using gas chromatography with an electron capture detector (GC-ECD).[2][5]

Experimental Workflow

EPA_8081B_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Soxhlet Extraction Sample->Extraction Florisil Florisil Column Cleanup Extraction->Florisil Concentration Concentration Florisil->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Data Data Analysis & This compound Breakdown Check GC_ECD->Data

EPA Method 8081B Workflow
Detailed Experimental Protocol

1. Sample Extraction (Aqueous Samples - Method 3510C)

  • Adjust the pH of a 1 L water sample to between 5 and 9.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of methylene (B1212753) chloride and shake vigorously for 2 minutes, with periodic venting.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower (organic) layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 10 mL using a Kuderna-Danish (K-D) concentrator.

2. Florisil Column Cleanup (Method 3620B)

  • Prepare a chromatography column (20 mm ID) with 20 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate.

  • Pre-elute the column with 60 mL of hexane (B92381).

  • Just before the hexane level reaches the sodium sulfate, quantitatively transfer the 10 mL sample extract to the column.

  • Elute the column with 200 mL of 6% diethyl ether in hexane at a rate of approximately 5 mL/min. This is Fraction 1.

  • Elute the column with 200 mL of 15% diethyl ether in hexane into a separate K-D flask (Fraction 2).

  • Elute the column with 200 mL of 50% diethyl ether in hexane into a third K-D flask (Fraction 3). This compound and this compound ketone are typically found in Fraction 2.

  • Concentrate each fraction to the desired final volume (e.g., 5 mL) for GC-ECD analysis.

3. Instrumental Analysis (GC-ECD)

  • Gas Chromatograph: Equipped with a capillary column and an electron capture detector. Dual-column confirmation is recommended.[1]

  • Column: Rtx-CLPesticides (30 m x 0.32 mm ID x 0.50 µm) or similar.

  • Injector: Splitless mode at 200 °C.

  • Carrier Gas: Nitrogen at a flow rate of 10 mL/min.

  • Oven Program: Initial temperature 120 °C (hold for 1 min), ramp at 15 °C/min to 200 °C (hold for 1 min), then ramp at 5 °C/min to 300 °C (hold for 10 min).[6]

  • Detector Temperature: 300 °C.[6]

4. Quality Control - this compound Degradation Check

  • Inject a standard containing only this compound and 4,4'-DDT.

  • Calculate the percentage breakdown of this compound into this compound aldehyde and this compound ketone.

  • The degradation of this compound should not exceed 15%.[2][4] If it does, corrective actions such as cleaning the injector port or replacing the liner are necessary before proceeding with sample analysis.[4]

Quantitative Performance Data
ParameterMatrixAnalyteValue
Limit of Detection (LOD)WaterThis compound0.039 ppb
Limit of Detection (LOD)WaterThis compound Ketone0.103 ppb
Recovery (Spiked Sample)SoilThis compound47% - 74%

Note: Performance data is highly dependent on the specific matrix and laboratory conditions.

Application Note 2: QuEChERS Method for Pesticide Residues in Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the analysis of pesticide residues in a variety of food matrices. This protocol is a modification of the AOAC Official Method 2007.01.

Experimental Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Food Sample (10-15g) Extraction Add Acetonitrile (B52724) & Internal Standard Sample->Extraction Salting_Out Add QuEChERS Salts (MgSO4, NaOAc) Extraction->Salting_Out Centrifuge1 Vortex & Centrifuge Salting_Out->Centrifuge1 dSPE Transfer Supernatant to dSPE Tube (PSA, C18) Centrifuge1->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 GC_MSMS GC-MS/MS Analysis Centrifuge2->GC_MSMS Data Data Analysis GC_MSMS->Data

QuEChERS Method Workflow
Detailed Experimental Protocol

1. Sample Homogenization

  • For high-water content samples (e.g., fruits, vegetables), cryogenically homogenize a representative portion with dry ice or liquid nitrogen.

  • For dry samples (e.g., grains), use a high-speed blender. Water may need to be added to facilitate extraction.

2. Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid).

  • Add the appropriate internal standards, including an this compound reference standard.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium acetate (B1210297) for AOAC 2007.01).

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube.

  • The dSPE tube typically contains primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences. For pigmented samples, graphitized carbon black (GCB) may be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation and Analysis (GC-MS/MS)

  • Transfer an aliquot of the cleaned extract to an autosampler vial for direct analysis by GC-MS/MS.

  • GC-MS/MS System: A gas chromatograph coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Oven Program: Initial temperature of 70°C for 2 min, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold for 10 minutes.

  • Quantification: Performed by comparing the peak areas of the analytes to a multi-point calibration curve prepared using reference standards, including this compound.

Quantitative Performance Data
MatrixAnalyteFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g)
Animal-derived productsThis compound10, 20, 10075.63 - 117.92≤ 8.5210
Animal-derived productsThis compound Ketone10, 20, 10075.63 - 117.92≤ 8.5210
Whole MilkThis compound5, 10, 25, 5070 - 120 (guideline)< 20 (guideline)5
Whole MilkThis compound Ketone5, 10, 25, 5070 - 120 (guideline)< 20 (guideline)5
ShrimpThis compound50, 100, 200, 30085 - 110< 1550
ShrimpThis compound Ketone50, 100, 200, 30085 - 110< 1550

Data from a modified QuEChERS and GC-MS/MS method.[4]

Disclaimer: These protocols are intended as a guide and may require optimization for specific matrices and laboratory conditions. Always follow appropriate safety procedures when handling pesticides and solvents.

References

Application Notes and Protocols for Assessing Endrin-Induced Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing oxidative stress induced by the organochlorine pesticide Endrin. This document includes detailed experimental protocols for key biomarkers of oxidative stress, a summary of quantitative data from relevant studies, and diagrams of the principal signaling pathways involved.

Introduction to this compound-Induced Oxidative Stress

This compound is a persistent organic pollutant known for its neurotoxicity and hepatotoxicity. A significant body of evidence suggests that a primary mechanism of this compound toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive products or repair the resulting damage.[1][2] Chronic exposure to this compound can lead to cellular damage through the oxidation of lipids, proteins, and DNA, ultimately contributing to cell death and tissue injury.[3]

Key Biomarkers of this compound-Induced Oxidative Stress

The assessment of this compound-induced oxidative stress involves the measurement of several key biomarkers:

  • Lipid Peroxidation: The oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, is a hallmark of oxidative stress. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a reliable biomarker.[4][5][6]

  • Antioxidant Enzymes: Cells possess a sophisticated antioxidant defense system, including enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). Alterations in the activity of these enzymes can indicate an oxidative challenge.

  • Glutathione (GSH): This tripeptide is a crucial non-enzymatic antioxidant that plays a vital role in detoxifying ROS. Depletion of GSH is a common indicator of oxidative stress.[2]

  • DNA Damage: Oxidative stress can lead to modifications in DNA, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being one of the most common and well-studied markers of oxidative DNA damage.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on key oxidative stress biomarkers from studies conducted in rats.

Table 1: Effect of this compound on Lipid Peroxidation (Malondialdehyde - MDA) in Rat Liver

Treatment GroupDose (mg/kg)MDA Level (nmol/mg protein)Percent Increase vs. ControlReference
Control00.45 ± 0.05-[3]
This compound3.00.98 ± 0.11118%[3]
This compound4.51.25 ± 0.14178%[3]
This compound6.01.52 ± 0.18238%[3]

Table 2: Effect of this compound on Antioxidant Enzyme Activities in Rat Liver

EnzymeTreatment GroupDose (mg/kg)ActivityPercent Change vs. ControlReference
Glutathione Peroxidase (GPx) Control0125 ± 10 nmol/min/mg protein-[2]
This compound4.045 ± 5 nmol/min/mg protein-64%[2]
Catalase (CAT) Control035.4 ± 3.2 U/mg protein-[7]
This compound4.527.2 ± 2.5 U/mg protein-23% (in cortex)[7]

Table 3: Effect of this compound on DNA Damage (8-OHdG) in Rat Liver

Treatment GroupDose (mg/kg)DNA Single Strand Breaks (fold increase)Reference
Control01.0[3]
This compound4.53.3[3]

Signaling Pathways in this compound-Induced Oxidative Stress

This compound-induced oxidative stress is thought to activate several intracellular signaling pathways that mediate cellular responses to the damage. While direct evidence for this compound's specific action on all these pathways is still emerging, the following are strongly implicated based on studies of this compound and other organochlorine pesticides.

Endrin_Oxidative_Stress_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Lipid_Peroxidation Lipid Peroxidation (↑ MDA) ROS->Lipid_Peroxidation DNA_Damage DNA Damage (↑ 8-OHdG) ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_Pathway Activates Nrf2_Pathway Nrf2 Pathway ROS->Nrf2_Pathway Activates NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Activates Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage Apoptosis_Regulation Apoptosis Regulation MAPK_Pathway->Apoptosis_Regulation Antioxidant_Response ↑ Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Response Inflammatory_Response ↑ Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammatory_Response Antioxidant_Response->ROS Counters Inflammatory_Response->Cellular_Damage Contributes to Apoptosis_Regulation->Cellular_Damage

This compound-induced oxidative stress and associated signaling pathways.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess this compound-induced oxidative stress.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA)

This protocol describes the Thiobarbituric Acid Reactive Substances (TBARS) assay to measure MDA levels in tissue homogenates.[8]

Materials:

  • Tissue sample (e.g., liver)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in ice-cold PBS (1:10 w/v).

    • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay:

    • To 100 µL of the supernatant, add 200 µL of 10% TCA.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 2,200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the clear supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate in a boiling water bath for 10 minutes.

    • Cool the tubes on ice to stop the reaction.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Standard Curve:

    • Prepare a series of MDA standards by acid hydrolysis of TMP.

    • Process the standards in the same manner as the samples.

    • Plot the absorbance versus the concentration of the standards to generate a standard curve.

  • Calculation:

    • Determine the concentration of MDA in the samples from the standard curve.

    • Express the results as nmol of MDA per mg of protein.

TBARS_Assay_Workflow Start Start: Tissue Sample Homogenize Homogenize in PBS Start->Homogenize Centrifuge1 Centrifuge (3,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Add_TCA Add 10% TCA Supernatant1->Add_TCA Incubate_Ice Incubate on Ice (15 min) Add_TCA->Incubate_Ice Centrifuge2 Centrifuge (2,200 x g) Incubate_Ice->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Add_TBA Add 0.67% TBA Supernatant2->Add_TBA Boil Boil (10 min) Add_TBA->Boil Cool Cool on Ice Boil->Cool Measure Measure Absorbance at 532 nm Cool->Measure End End: Calculate MDA Concentration Measure->End

Workflow for the TBARS assay to measure MDA levels.

Measurement of Superoxide Dismutase (SOD) Activity

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Materials:

  • Tissue homogenate

  • Phosphate buffer (50 mM, pH 7.8)

  • L-methionine solution

  • Nitroblue tetrazolium (NBT) solution

  • EDTA solution

  • Riboflavin (B1680620) solution

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.

  • Assay:

    • In a test tube, add the reaction mixture and the tissue homogenate.

    • Initiate the reaction by adding riboflavin and exposing the mixture to a uniform light source for 15 minutes. A tube kept in the dark will serve as a blank.

    • The reduction of NBT to blue formazan (B1609692) is inhibited by SOD.

    • Stop the reaction by switching off the light.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

    • Calculate the SOD activity and express it as units per mg of protein.

Measurement of Catalase (CAT) Activity

This protocol measures CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂).[1]

Materials:

  • Tissue homogenate

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation:

    • Prepare an assay mixture containing phosphate buffer and the tissue homogenate.

  • Assay:

    • Initiate the reaction by adding H₂O₂ solution to the assay mixture.

    • Immediately measure the decrease in absorbance at 240 nm for 1 minute. The decrease in absorbance is due to the consumption of H₂O₂.

  • Calculation:

    • Calculate the enzyme activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).

    • Express the CAT activity as units per mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Measurement of Glutathione Peroxidase (GPx) Activity

This protocol measures GPx activity by a coupled reaction with glutathione reductase.[9]

Materials:

  • Tissue homogenate

  • Phosphate buffer (100 mM, pH 7.0)

  • Glutathione (GSH) solution

  • Glutathione reductase solution

  • NADPH solution

  • Cumene hydroperoxide or tert-butyl hydroperoxide solution

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

  • Assay:

    • Add the tissue homogenate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the peroxide substrate (cumene hydroperoxide or tert-butyl hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

  • Calculation:

    • Calculate the GPx activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹ cm⁻¹).

    • Express the activity as nmol of NADPH oxidized per minute per mg of protein.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

This protocol describes a competitive ELISA for the quantification of 8-OHdG in DNA samples.[10]

Materials:

  • DNA sample extracted from tissue

  • 8-OHdG ELISA kit (containing pre-coated plates, 8-OHdG standards, primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Nuclease P1

  • Alkaline phosphatase

  • Microplate reader

Procedure:

  • DNA Digestion:

    • Digest the extracted DNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.

  • ELISA Assay:

    • Add the digested DNA samples and 8-OHdG standards to the wells of the 8-OHdG pre-coated microplate.

    • Add the primary antibody to each well and incubate. During this incubation, the 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody.

    • Wash the plate to remove unbound antibody and sample components.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of 8-OHdG in the samples from the standard curve.

    • Express the results as ng of 8-OHdG per µg of DNA.

ELISA_Workflow Start Start: Extracted DNA Digest Digest DNA to Single Nucleosides Start->Digest Add_Sample Add Sample/Standard to Coated Plate Digest->Add_Sample Add_Ab1 Add Primary Antibody Add_Sample->Add_Ab1 Incubate1 Incubate & Compete Add_Ab1->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Ab2 Add HRP-conjugated Secondary Antibody Wash1->Add_Ab2 Incubate2 Incubate Add_Ab2->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Measure Measure Absorbance at 450 nm Add_Stop->Measure End End: Calculate 8-OHdG Concentration Measure->End

Competitive ELISA workflow for 8-OHdG measurement.

References

Endrin Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Toxicological Data

The following tables summarize the acute toxicity of Endrin administered via different routes in various animal models. This data is crucial for dose-range finding studies and for understanding the relative toxicity associated with each exposure route.

Table 1: Acute Oral LD50 Values for this compound and its Metabolites in Rats
CompoundSexLD50 (mg/kg)Observation Period
This compoundMale & Female~510 days
anti-12-hydroxythis compoundMale>510 days
anti-12-hydroxythis compoundFemale>510 days
syn-12-hydroxythis compoundMale~110 days
syn-12-hydroxythis compoundFemale>110 days
12-ketothis compoundMale & Female~110 days

Data sourced from Bedford, C. T., Hutson, D. H., & Natoff, I. L. (1975). The Acute Toxicity of this compound and Its Metabolites to Rats. Toxicology and Applied Pharmacology, 33(1), 115–121.[1]

Table 2: Acute Oral and Dermal LD50 Values for this compound in Various Species
SpeciesAdministration RouteVehicleLD50 (mg/kg)
Rat (Male)OralNot Specified27, 17, 7 (depending on diet)
Rat (Female, adult)OralNot Specified7
Rat (Female, young)OralNot Specified17
Rabbit (Female)OralNot Specified7-10
Guinea PigOralNot Specified16-36
MonkeyOralNot Specified3
RabbitDermalXylene184
RatDermalNot SpecifiedToxicity and death observed

Data compiled from various sources, including Treon et al. (1955), Speck and Maaske (1958), Boyd and Stefec (1969), Hayes et al. (1951), and Gaines (1960).[2][3][4]

II. Experimental Protocols

The following are detailed protocols for common routes of this compound administration in animal studies.

A. Oral Administration (Gavage)

This protocol is based on studies investigating the acute oral toxicity of this compound in rats.[1][5]

Objective: To administer a precise dose of this compound directly into the stomach of the animal.

Materials:

  • This compound (>99% purity)

  • Vehicle (e.g., corn oil, dimethyl sulfoxide (B87167) (DMSO))

  • Animal gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

  • Syringes (1-5 mL, depending on dose volume)

  • Animal balance

  • Test animals (e.g., Carworth Farm E strain rats, 12-14 weeks of age)

Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least one week prior to the study. Provide access to food and water ad libitum.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the substance is thoroughly mixed before each administration. For example, in one study, this compound and its metabolites were dissolved in DMSO.[1]

  • Animal Handling: Weigh the animal to determine the correct volume of the dose solution to administer. Gently restrain the animal to prevent movement.

  • Gavage Administration:

    • Measure the distance from the animal's mouth to the xiphoid process (the tip of the sternum) to estimate the length of the esophagus.

    • Attach the gavage needle to the syringe containing the dose solution.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus to the pre-measured length.

    • Administer the dose slowly and steadily.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animals closely for clinical signs of toxicity, such as convulsions, changes in locomotor activity, and mortality.[5] Record observations at regular intervals (e.g., 2-4 hours after administration and daily thereafter).[5] The observation period for acute toxicity is typically 10-14 days.[1]

Workflow for Oral Gavage Administration:

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation P1 Acclimatize Animals P3 Weigh Animal P1->P3 P2 Prepare this compound Solution A3 Administer Dose P2->A3 A1 Restrain Animal P3->A1 A2 Insert Gavage Needle A1->A2 A2->A3 A4 Withdraw Needle A3->A4 O1 Monitor for Clinical Signs A4->O1 O2 Record Observations O1->O2 O3 Necropsy (if applicable) O2->O3

Caption: Workflow for oral administration of this compound via gavage.

B. Dermal Administration

This protocol is adapted from general guidelines for dermal toxicity testing in rabbits.[6][7][8]

Objective: To assess the toxicity of this compound following absorption through the skin.

Materials:

  • This compound

  • Vehicle (e.g., xylene, acetone, or an appropriate solvent)

  • Gauze patches (e.g., 2.5 cm x 2.5 cm)

  • Surgical adhesive tape

  • Rubberized cloth or other occlusive dressing

  • Clippers for fur removal

  • Test animals (e.g., albino rabbits)

Procedure:

  • Animal Preparation:

    • Approximately 24 hours before the test, clip the fur from the dorsal/flank area of the rabbit.[7]

    • Ensure the skin is intact and healthy.[7] For some studies, both intact and abraded skin sites may be used.[6]

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle.

  • Application:

    • Apply a measured amount of the this compound solution (e.g., 0.5 mL) evenly onto the gauze patch.[7]

    • Place the patch on the shorn skin of the rabbit.[7]

    • Secure the patch with adhesive tape.

    • Wrap the trunk of the animal with an occlusive dressing (e.g., rubberized cloth) to hold the patch in place and prevent evaporation.[6][8]

  • Exposure: The exposure period is typically 4 to 24 hours.[6][7] During this time, the animal may be immobilized to prevent disturbance of the patch.[6]

  • Post-Exposure:

    • After the exposure period, remove the patch and any residual test substance.

    • Observe the application site for signs of irritation, such as erythema (redness) and edema (swelling), at specified time points (e.g., 24 and 72 hours post-application).[6][7]

    • Monitor the animal for systemic signs of toxicity and mortality.

Workflow for Dermal Administration:

G cluster_prep Preparation cluster_app Application cluster_exp Exposure & Observation P1 Clip Fur from Application Site A2 Place Patch on Skin P1->A2 P2 Prepare this compound Solution A1 Apply this compound to Gauze Patch P2->A1 A1->A2 A3 Secure with Occlusive Dressing A2->A3 E1 24-hour Exposure Period A3->E1 E2 Remove Patch E1->E2 E3 Observe for Skin Irritation E2->E3 E4 Monitor for Systemic Toxicity E2->E4

Caption: Workflow for dermal administration of this compound.

C. Inhalation Administration

Detailed protocols for this compound inhalation studies are less common in the available literature. However, a general approach can be outlined based on a study by Treon et al. (1955).[5]

Objective: To evaluate the toxicity of this compound following inhalation.

Materials:

  • This compound

  • Inhalation chamber

  • Aerosol generation system

  • Airflow and concentration monitoring equipment

  • Test animals (e.g., cats, guinea pigs, hamsters, rats, rabbits, mice)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the inhalation chamber and restraint systems prior to exposure.

  • Exposure System Setup:

    • Generate an aerosol of this compound at a controlled concentration within the inhalation chamber.

    • Ensure uniform distribution of the test substance throughout the chamber.

    • Monitor the concentration of this compound in the chamber's atmosphere continuously or at frequent intervals.

  • Exposure:

    • Place the animals in the inhalation chamber.

    • Expose the animals for a specified duration and frequency (e.g., 7 hours/day, 5 days/week for 107-130 days).[5]

  • Post-Exposure Monitoring:

    • After each exposure session, and at the end of the study, observe the animals for signs of toxicity.

    • Conduct necropsies on animals that die during the study to assess internal organ damage.[5]

Logical Relationship for Inhalation Exposure Study:

G A Test Substance (this compound) B Aerosol Generation A->B C Inhalation Chamber B->C E Exposure (Controlled Concentration & Duration) C->E D Test Animals D->C F Monitoring (Clinical Signs, Mortality) E->F G Endpoint Analysis (Necropsy, Histopathology) F->G

Caption: Logical flow of an this compound inhalation toxicity study.

D. Intraperitoneal (IP) Administration

This is a common route for administering substances to rodents to achieve rapid systemic exposure.

Objective: To introduce this compound directly into the peritoneal cavity.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, corn oil)

  • Sterile syringes and needles (e.g., 23-25 gauge)

  • Test animals (e.g., rodents)

Procedure:

  • Dose Preparation: Prepare a sterile solution or suspension of this compound in the chosen vehicle.

  • Animal Restraint: Firmly restrain the animal, exposing the abdomen.

  • Injection:

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into one of the lower abdominal quadrants, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate to ensure a blood vessel or organ has not been entered.

    • Inject the dose into the peritoneal cavity.

  • Post-Injection Monitoring: Observe the animal for signs of toxicity.

Workflow for Intraperitoneal Administration:

G P1 Prepare Sterile This compound Solution A4 Inject Dose P1->A4 A1 Restrain Animal A2 Insert Needle into Lower Abdominal Quadrant A1->A2 A3 Aspirate A2->A3 A3->A4 O1 Monitor for Toxicity A4->O1

Caption: Workflow for intraperitoneal administration of this compound.

III. This compound Metabolism and Toxicity Pathway

This compound is metabolized in the liver to several metabolites, some of which are more toxic than the parent compound. The primary metabolite, 12-ketothis compound, is believed to be the ultimate toxicant responsible for the acute neurotoxic effects of this compound.[1] The central nervous system is the primary target of this compound toxicity, with effects mediated through the inhibition of the GABA-regulated chloride channels.[9]

G cluster_exposure Exposure Routes cluster_metabolism Metabolism (Liver) cluster_toxicity Toxicity Oral Oral This compound This compound Oral->this compound Dermal Dermal Dermal->this compound Inhalation Inhalation Inhalation->this compound Metabolites syn- & anti-12-hydroxythis compound This compound->Metabolites Hydroxylation Ketothis compound 12-ketothis compound (Ultimate Toxicant) Metabolites->Ketothis compound Oxidation CNS Central Nervous System Ketothis compound->CNS GABA Inhibition of GABA-gated Chloride Channels CNS->GABA Neurotoxicity Neurotoxicity (Convulsions, Seizures) GABA->Neurotoxicity

Caption: Simplified pathway of this compound metabolism and neurotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Endrin Degradation in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering Endrin degradation during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in my GC analysis?

A1: The primary indicators of this compound degradation are the appearance of unexpected peaks in your chromatogram corresponding to this compound aldehyde and this compound ketone, alongside a decrease in the response of the parent this compound peak.[1][2][3] According to U.S. EPA methods, if the degradation of this compound exceeds a certain percentage (e.g., 15-20%), corrective action is necessary.[2][4]

Q2: What are the primary causes of this compound degradation during GC analysis?

A2: this compound degradation in a GC system is primarily caused by:

  • Active Sites: These are chemically reactive points within the GC flow path, particularly in the hot inlet, that can catalytically degrade this compound.[2][4][5] These sites can be exposed metal surfaces or areas of contamination.

  • High Inlet Temperatures: this compound is a thermally labile compound, meaning it is sensitive to heat.[4][6] High injector temperatures can cause it to isomerize into this compound aldehyde and this compound ketone.[4][6]

  • Sample Matrix Effects: Complex sample matrices can introduce non-volatile residues that accumulate in the inlet liner, creating new active sites for degradation.[1][7]

  • Contaminated or Improperly Installed Consumables: A dirty or poorly deactivated inlet liner, used septum, or contaminated gold seal can all contribute to degradation.[6][8][9]

Q3: How can I prevent this compound degradation in my GC system?

A3: A proactive approach is the best way to prevent this compound degradation:

  • Routine Inlet Maintenance: Regularly replace the inlet liner, septum, and gold seal.[6][8] For complex matrices, more frequent maintenance is recommended.[8]

  • Use of Inert Flow Path Components: Employing liners, seals, and columns that have been deactivated to be chemically inert is crucial to minimize active sites.[2][6][10]

  • Optimize Inlet Temperature: Keep the injector temperature as low as possible while still ensuring complete volatilization of your analytes. Temperatures around 200°C have been shown to significantly reduce degradation.[6][11]

  • Consider a Programmed Temperature Vaporizing (PTV) Injector: A PTV injector introduces the sample into a cool inlet, which is then rapidly heated. This minimizes the time the analyte is exposed to high temperatures, thereby reducing thermal degradation.[1][6]

Troubleshooting Guide

If you are experiencing this compound degradation, follow this step-by-step troubleshooting guide.

Step 1: Perform Inlet Maintenance

The GC inlet is the most common source of degradation.

  • Change the Liner: Replace the existing liner with a new, high-quality, deactivated liner.[6]

  • Replace the Gold Seal: Install a new, clean gold seal.[6]

  • Replace the Septum: A cored or worn septum can introduce particles into the liner.[9]

  • Trim the Column: Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites.[6]

Start High this compound Degradation Detected Inlet_Maintenance Perform Inlet Maintenance: - Change Liner - Replace Gold Seal - Replace Septum - Trim Column Start->Inlet_Maintenance Check_Degradation Re-analyze this compound Degradation Check Standard Inlet_Maintenance->Check_Degradation Problem_Solved Degradation Within Limit Proceed with Analysis Check_Degradation->Problem_Solved Yes Further_Troubleshooting Degradation Still High Check_Degradation->Further_Troubleshooting No Start This compound Degradation Persists After Inlet Maintenance Optimize_Temp Lower Inlet Temperature Start->Optimize_Temp Optimize_Flow Increase Carrier Gas Flow Rate Start->Optimize_Flow Check_Degradation1 Re-analyze Standard Optimize_Temp->Check_Degradation1 Check_Degradation2 Re-analyze Standard Optimize_Flow->Check_Degradation2 Evaluate_Column Evaluate Column Condition (Condition or Replace) Check_Degradation1->Evaluate_Column Fail Problem_Solved Degradation Resolved Check_Degradation1->Problem_Solved Pass Evaluate_Injector Inspect and Clean Injector Body Check_Degradation2->Evaluate_Injector Fail Check_Degradation2->Problem_Solved Pass This compound This compound Degradation_Catalyst Heat + Active Sites (Metal Surfaces, Contaminants) This compound->Degradation_Catalyst Endrin_Aldehyde This compound Aldehyde Degradation_Catalyst->Endrin_Aldehyde Endrin_Ketone This compound Ketone Degradation_Catalyst->Endrin_Ketone

References

Technical Support Center: Improving Endrin Extraction Efficiency from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Endrin from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex matrices?

The primary challenges in this compound extraction stem from its chemical properties and the nature of the sample matrices. This compound, a persistent organochlorine pesticide, is hydrophobic and tends to adsorb strongly to soil and sediment particles, especially those with high clay and organic matter content.[1][2] This strong adsorption makes it difficult to desorb the analyte efficiently into the extraction solvent, often leading to low recovery rates.[1] In fatty matrices like milk, meat, and oils, lipids can be co-extracted with this compound, which can contaminate analytical instruments and interfere with quantification.[2]

Q2: What are the most common methods for this compound extraction?

Several methods are employed for this compound extraction, each with its own set of advantages and disadvantages. Common techniques include:

  • Soxhlet Extraction: A classic and robust method often used as a benchmark.[1]

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to improve solvent penetration and desorption of the analyte.[1]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and matrix, accelerating the extraction process.[1]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that involves solvent extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup.[1][3]

Q3: How can I minimize this compound degradation during analysis?

This compound can degrade into this compound aldehyde and this compound ketone, particularly in the hot injector of a gas chromatograph (GC).[2][4] To minimize this degradation:

  • GC Inlet Maintenance: Regularly replace the injection port liner and septum. Using deactivated liners can significantly reduce analyte breakdown.[5]

  • Optimize Inlet Temperature: Lowering the injector temperature (e.g., to 200-250°C) can reduce thermal degradation.[5]

  • Column Maintenance: Periodically clip the front end of the analytical column to remove accumulated non-volatile residues that can act as active sites.[5]

US EPA Method 8081B specifies that the breakdown of this compound should be less than 15%. If this limit is exceeded, corrective actions are necessary.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound extraction and analysis.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction from Soil/Sediment This compound strongly adsorbs to soil particles.[2] To improve recovery, ensure the extraction method has sufficient energy to overcome these interactions. Consider using ultrasonic extraction (EPA Method 3550C) or pressurized fluid extraction.[2] Also, ensure adequate interaction time between the solvent and the sample.[2]
Inefficient Extraction from Water Solid Phase Extraction (SPE) is a common and effective technique for water samples.[2] Ensure the SPE cartridge (e.g., C18) is appropriate for organochlorine pesticides and that the elution solvent is strong enough for complete desorption.[2]
Inefficient Extraction from Fatty Matrices The QuEChERS method is widely used for fatty matrices.[2] For samples with high-fat content, consider modifications such as including C18 or specialized lipid removal sorbents (e.g., Enhanced Matrix Removal—Lipid) in the dSPE cleanup step to reduce lipid co-extractives.[2]
Analyte Degradation This compound can degrade to this compound ketone under harsh extraction conditions (e.g., high temperatures).[2] During GC analysis, the inlet is a common site for degradation.[2] Regularly replace the GC inlet liner and use deactivated liners to minimize this.[2]
Poor Reproducibility (High Relative Standard Deviation - RSD)
Potential Cause Troubleshooting Steps
Inhomogeneous Sample Solid samples like soil and tissue must be thoroughly homogenized before taking a subsample for extraction to ensure a consistent distribution of the analyte.[2]
Inconsistent Extraction Procedure Adhere strictly to the validated extraction protocol for every sample. Variations in solvent volumes, extraction times, and agitation intensity can all contribute to result variability.[2]
Matrix Effects
Potential Cause Troubleshooting Steps
Matrix Signal Suppression/Enhancement Co-eluting matrix components can interfere with the analysis, leading to suppression or enhancement of the analytical signal.[2] Incorporate a thorough cleanup step after extraction. For soil extracts, passing the extract through a silica (B1680970) gel or Florisil column is recommended.[2] For fatty matrices, dSPE with sorbents like Primary Secondary Amine (PSA) and C18 can remove interferences.[2] The use of matrix-matched standards for calibration is also highly recommended to compensate for these effects.[2]
Interfering Peaks Interfering peaks can originate from co-eluting compounds (e.g., PCBs), matrix components (e.g., lipids, waxes, sulfur), or contaminants from plasticware and solvents.[5] Effective cleanup methods include adsorption chromatography (Florisil, silica gel, alumina), gel permeation chromatography (GPC) for high-molecular-weight interferences, and specific sulfur removal techniques.[5]

Quantitative Data Summary

The following table summarizes typical recovery rates for this compound and its metabolites from various matrices using different extraction and analytical methods.

MatrixAnalyteExtraction MethodAnalytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
WaterThis compound KetoneSolid Phase Extraction (SPE)Not Specified102.01.8[2]
WaterThis compound KetoneSolid Phase Extraction (SPE)Not Specified98Not Specified[2]
ChickenThis compound KetoneModified QuEChERSNot Specified75.63 - 117.92Not Specified[2]
PorkThis compound KetoneModified QuEChERSNot Specified75.63 - 117.92Not Specified[2]
BeefThis compound KetoneModified QuEChERSNot Specified75.63 - 117.92Not Specified[2]
EggThis compound KetoneModified QuEChERSNot Specified75.63 - 117.92Not Specified[2]
MilkThis compound KetoneModified QuEChERSNot Specified75.63 - 117.92Not Specified[2]
SoilThis compound KetoneMiniaturized Ultrasonic ExtractionNot Specified82 - 106Not Specified[2]
Sandy Loam SoilThis compoundNot SpecifiedGC47 - 74Not Specified[7]
Liquid WasteThis compoundNot SpecifiedGCup to 102Not Specified[7]
Fish Oils, Animal Fat, Cereals, Vegetables, Fruit, LiverThis compoundEthyl Acetate Extraction with Size Exclusion Chromatography CleanupNot Specified90 - 95Not Specified[7]
Medicinal Plants (Tinctures)This compoundHexane (B92381) ExtractionCapillary GC/ECD77.5Not Specified[7]

Experimental Protocols

Protocol 1: Ultrasonic Extraction of this compound from Soil (Based on EPA Method 3550C)
  • Sample Preparation: Mix 30 g of soil with anhydrous sodium sulfate (B86663) to create a free-flowing powder.[2]

  • First Extraction: Add 100 mL of a 1:1 mixture of acetone (B3395972) and hexane to the sample in a beaker. Place the beaker in an ultrasonic bath and sonicate for 3 minutes.[2]

  • Separation: Decant the solvent. This can be done via vacuum filtration or centrifugation.[2]

  • Repeat Extraction: Repeat the extraction two more times with fresh solvent.[2]

  • Combine and Concentrate: Combine the three extracts and concentrate to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.[2]

  • Cleanup (if necessary): The extract may require cleanup using techniques like gel permeation chromatography or passage through a Florisil or silica gel column to remove interferences.[2]

  • Analysis: Analyze the final extract by GC-MS.[2]

Protocol 2: Modified QuEChERS for this compound in Fatty Matrices
  • Sample Homogenization: Homogenize 10 g of the sample (e.g., meat, milk).[2]

  • Solvent Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.[2]

  • Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and vortex again for 1 minute.[2]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[2]

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, and/or EMR—Lipid for fatty matrices). Vortex for 30 seconds.[2]

  • Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.[2]

  • Analysis: Take an aliquot of the cleaned-up extract for GC-MS/MS analysis.[2]

Visualizations

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Complex Matrix (Soil, Fatty Food, etc.) Solvent Add Extraction Solvent (e.g., Acetone/Hexane, Acetonitrile) Sample->Solvent Extraction Apply Extraction Technique (UAE, QuEChERS, etc.) Solvent->Extraction Centrifuge Centrifuge/Separate Extraction->Centrifuge Extract Crude Extract Centrifuge->Extract Cleanup Apply Cleanup Method (dSPE, Florisil Column, etc.) Extract->Cleanup Clean_Extract Clean Extract Cleanup->Clean_Extract Analysis GC-MS/MS Analysis Clean_Extract->Analysis Data Data Acquisition & Processing Analysis->Data Results Final Results Data->Results

Caption: General workflow for this compound extraction, cleanup, and analysis from complex matrices.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Recovery StrongAdsorption Strong Adsorption to Matrix LowRecovery->StrongAdsorption InefficientDesorption Inefficient Desorption LowRecovery->InefficientDesorption AnalyteDegradation Analyte Degradation LowRecovery->AnalyteDegradation MatrixInterference Matrix Interference LowRecovery->MatrixInterference OptimizeMethod Optimize Extraction Method (Energy, Time, Solvent) StrongAdsorption->OptimizeMethod InefficientDesorption->OptimizeMethod ControlConditions Control GC Conditions (Inlet Temp.) AnalyteDegradation->ControlConditions ProperCleanup Implement/Optimize Cleanup Step MatrixInterference->ProperCleanup MatrixMatched Use Matrix-Matched Standards MatrixInterference->MatrixMatched

Caption: Troubleshooting logic for addressing low this compound recovery during extraction.

References

Minimizing matrix effects in Endrin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals involved in the quantification of Endrin. It focuses on identifying and minimizing matrix effects to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-extracted components from the sample matrix (e.g., soil, water, food).[1] These effects can lead to either signal suppression (a weaker signal) or signal enhancement (a stronger signal), both of which compromise the accuracy, reproducibility, and sensitivity of the quantification.[2][3]

  • In Gas Chromatography (GC) , the phenomenon is often a matrix-induced signal enhancement. Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of sensitive analytes like this compound and improving their transfer to the detector.[4]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with electrospray ionization (ESI), the effect is typically ion suppression. Matrix components can interfere with the ionization process in the MS source, reducing the number of charged this compound ions that reach the detector.[1][3]

Q2: How can I quantitatively measure the matrix effect in my experiment?

A2: The matrix effect can be quantified by comparing the peak response of this compound in a blank matrix extract spiked after the extraction process with the response in a pure solvent standard at the same concentration.[1][5]

The calculation is as follows:

Matrix Effect (%) = ( B / A ) * 100

Where:

  • A is the peak area or response of the analyte in the pure solvent standard.

  • B is the peak area or response of the analyte spiked into the blank matrix extract after the extraction and cleanup steps.

A value of 100% indicates no matrix effect. A value >100% indicates signal enhancement, and a value <100% indicates signal suppression.[5]

Q3: What are the primary strategies to reduce or compensate for matrix effects?

A3: A multi-faceted approach combining sample preparation, instrumental analysis, and calibration strategies is most effective.

  • Optimize Sample Cleanup: The most critical step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), dispersive SPE (dSPE) as used in QuEChERS, and Gel Permeation Chromatography (GPC) are highly effective.[6][7][8]

  • Modify Chromatographic Conditions: Improving the separation of this compound from co-eluting matrix components can reduce interference.[5]

  • Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the full sample preparation procedure is a common and effective way to compensate for unavoidable matrix effects.[6][9][10]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard as it behaves almost identically to the target analyte during extraction, cleanup, and analysis, thereby correcting for both recovery loss and matrix effects.[3][8]

Troubleshooting Guides

Problem: My this compound recovery is low and inconsistent across samples.

This issue often points to problems in the sample extraction and cleanup process or analyte degradation.

Possible Cause Troubleshooting Step Recommendation
Inefficient Extraction Review your extraction technique for the specific matrix. This compound can adsorb strongly to soil and sediment particles.[6]For soil, ensure sufficient energy is used, for example, through ultrasonic extraction (EPA Method 3550C) or pressurized fluid extraction.[6] For fatty matrices, ensure the solvent (e.g., acetonitrile) has adequate contact time.[11]
Analyte Loss During Cleanup The chosen cleanup sorbent may be too strong, retaining this compound along with interferences.Test different SPE or dSPE sorbents. For organochlorine pesticides, Florisil, silica (B1680970) gel, C18, and Primary Secondary Amine (PSA) are commonly used.[6][12] Perform a recovery check on a pure standard passed through the cleanup cartridge/sorbent.
Thermal Degradation in GC Inlet This compound is susceptible to thermal breakdown into this compound aldehyde and this compound ketone in a hot, active GC inlet.[13][14]Check system inertness by injecting an this compound/DDT standard. Per EPA Method 8081B, breakdown should be less than 15%.[13] If it exceeds this, perform inlet maintenance (replace liner, seals) and consider using an Ultra Inert liner.[14]
Inconsistent Sample Matrix High variability in matrix composition between samples (e.g., fat or organic matter content) can lead to variable extraction efficiency and matrix effects.[6]The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can help correct for this variability.[3]
Problem: I'm observing significant signal enhancement/suppression. How do I get accurate quantitative results?

This is a direct indicator of matrix effects. While improving cleanup is the first step, calibration strategies are essential for accurate quantification.

Strategy Description Pros Cons
Matrix-Matched Calibration Calibration standards are prepared in a pooled extract from a blank, analyte-free matrix. This extract must undergo the same preparation steps as the samples.[9]Highly effective at compensating for matrix effects.[10] Widely accepted method.Requires a representative blank matrix, which may not always be available. Can be time-consuming to prepare.
Standard Addition Known amounts of a standard are added to aliquots of the actual sample. The analyte concentration is determined by extrapolating the calibration curve back to zero response.[3]Very accurate as it corrects for matrix effects in each individual sample. Does not require a separate blank matrix.Labor-intensive and costly as it requires multiple analyses per sample.
Analyte Protectants (for GC) A mixture of protecting agents is added to both the sample extracts and the solvent-based calibration standards. These agents mask active sites in the GC system, creating a consistent enhancement effect for both standards and samples.[8][15]Eliminates the need for matrix-matched standards, simplifying the workflow.[8]Requires optimization to find the right protectant mixture for the analytes of interest.

Visualizations

Caption: A decision tree for troubleshooting poor this compound recovery.

Sample_Prep_Workflow General Workflow for Minimizing Matrix Effects cluster_0 Sample Preparation cluster_1 Select based on Matrix cluster_2 Extract Cleanup cluster_3 Select based on Matrix & Interferences cluster_4 Analysis Sample 1. Sample Homogenization (e.g., soil, food, water) Spike 2. Spike with Internal Standard (e.g., SIL-Endrin) Sample->Spike Extraction 3. Extraction Spike->Extraction LLE LLE (Water) SPE_Ext SPE (Water) QuEChERS_Ext QuEChERS (Soil, Food) Cleanup 4. Cleanup to Remove Interferences LLE->Cleanup SPE_Ext->Cleanup QuEChERS_Ext->Cleanup dSPE dSPE (PSA, C18, GCB) SPE_Clean Cartridge SPE (Florisil, Silica) GPC GPC (Fatty Samples) Analysis 5. GC-MS/MS Analysis dSPE->Analysis SPE_Clean->Analysis GPC->Analysis Calibration 6. Quantification using Matrix-Matched Calibration Analysis->Calibration Data 7. Final Result Calibration->Data

Caption: Workflow for this compound analysis emphasizing matrix effect mitigation.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fatty Food Matrix

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for complex fatty matrices like meat or milk.[6][11]

1. Sample Extraction

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 10 mL of acetonitrile (B52724) (1% acetic acid can be added to improve extraction for some compounds).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE cleanup tube. For fatty matrices, the tube should contain a mixture of sorbents, such as 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[6]

  • Vortex the dSPE tube for 30 seconds to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Carefully collect the cleaned-up supernatant and transfer it to an autosampler vial for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is based on principles from EPA Method 8081 for organochlorine pesticides and is suitable for extracting this compound from water samples.[6][16]

1. Cartridge Conditioning

  • Pass 10 mL of methanol (B129727) through a C18 SPE cartridge.

  • Pass 20 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading

  • Measure 1 L of the water sample. Spike with a surrogate or internal standard.

  • Pass the entire water sample through the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.

3. Cartridge Rinsing and Drying

  • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge by pulling a vacuum or passing nitrogen through it for at least 10 minutes to remove residual water.

4. Elution

  • Elute the trapped analytes, including this compound, by passing an appropriate solvent through the cartridge. A common choice is 10 mL of a 1:1 mixture of acetone (B3395972) and n-hexane.[6]

  • Collect the eluate in a collection tube.

5. Concentration and Analysis

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is now ready for analysis by GC-MS.

References

Technical Support Center: Troubleshooting Endrin Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low recovery of Endrin during sample preparation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound during sample preparation is a frequent issue stemming from several factors. The most common causes include:

  • Analyte Degradation: this compound is susceptible to degradation into this compound aldehyde and this compound ketone. This can be triggered by exposure to acidic conditions, high temperatures (especially in a GC inlet), or UV light.[1][2]

  • Matrix Effects: Complex sample matrices, such as those with high fat content or soil with high organic matter, can interfere with the extraction process, leading to poor recovery.[3][4]

  • Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix, or the extraction parameters (e.g., solvent type, volume, extraction time) may be suboptimal.[3]

  • Adsorption: this compound can adsorb to active sites on glassware, plasticware, and within the gas chromatography (GC) system, such as the inlet liner.[5][6][7]

Q2: How does pH affect this compound stability during sample preparation?

This compound is unstable in the presence of strong acids, which can cause it to rearrange into delta-ketothis compound.[2] It is generally stable in the presence of most alkalis.[2] Therefore, it is crucial to control the pH of the sample and extraction solvents to prevent degradation. For aqueous samples, buffering may be necessary.

Q3: Can the choice of solvent impact this compound recovery?

Yes, the choice of solvent is critical. This compound has good solubility in solvents like acetone (B3395972), benzene, carbon tetrachloride, and xylene, but is only sparingly soluble in alcohols and practically insoluble in water.[1][8] For extraction, a solvent or solvent mixture that can efficiently solvate this compound while minimizing the co-extraction of interfering matrix components is ideal. For instance, a 1:1 mixture of acetone and hexane (B92381) is often used for soil extraction.[3]

Q4: My this compound recovery is low, but I see peaks for this compound aldehyde and this compound ketone. What does this indicate?

The presence of this compound aldehyde and this compound ketone, when they were not present in the original sample, is a strong indicator of this compound degradation during your analytical process. A common culprit is a "hot" or active GC inlet, where thermal breakdown occurs.[3][5] EPA methods even use the percentage of this compound breakdown to its aldehyde and ketone forms as a quality control measure for GC system inertness.[3][9]

Troubleshooting Guide

Issue 1: Low this compound Recovery in Fatty Matrices (e.g., Milk, Meat, Fish)

Fatty matrices present a significant challenge due to the co-extraction of lipids, which can interfere with analysis and lead to low analyte recovery.

Troubleshooting Steps:

  • Employ a Robust Extraction Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide analysis in fatty food matrices.[10][11]

  • Incorporate a Lipid Removal Step: For high-fat samples, a dispersive solid-phase extraction (dSPE) cleanup step with a sorbent like C18 or a specialized lipid removal product is crucial.[3][11]

  • Optimize Solvent Choice: Acetonitrile (B52724) is a common extraction solvent in the QuEChERS method as it has limited miscibility with fats at low temperatures, aiding in their removal.[10]

  • Use Matrix-Matched Standards: To compensate for any remaining matrix effects that can suppress or enhance the analytical signal, prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[3]

Issue 2: Low this compound Recovery in Soil and Sediment Samples

The strong adsorption of this compound to soil and sediment particles, particularly those with high organic content, can result in inefficient extraction and low recovery.[3][4]

Troubleshooting Steps:

  • Select an Appropriate Extraction Technique:

    • Soxhlet Extraction: A classic and exhaustive technique, though it requires long extraction times and large solvent volumes.[12]

    • Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.[3]

    • Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[13][14][15]

  • Ensure Thorough Sample Homogenization: Inconsistent results can arise from non-homogenous samples. Ensure the soil or sediment is well-mixed and free of large particles before taking a subsample for extraction.[3]

  • Use an Effective Solvent System: A mixture of a polar and a non-polar solvent, such as acetone and hexane (1:1), is often effective for extracting organochlorine pesticides from soil.[3]

  • Dry the Sample: Mixing the sample with anhydrous sodium sulfate (B86663) can help create a free-flowing powder, improving the interaction between the sample and the extraction solvent.[3]

Issue 3: Low this compound Recovery in Aqueous Samples

For water samples, the main challenges are this compound's low water solubility and the need to pre-concentrate the analyte from a large sample volume.

Troubleshooting Steps:

  • Utilize Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting and concentrating this compound from water. A C18 sorbent is commonly used.[3][16]

  • Proper Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned, typically with methanol (B129727) followed by reagent water, to activate the sorbent. Do not let the cartridge go dry before loading the sample.[3][16]

  • Optimize Elution Solvent: The elution solvent must be strong enough to desorb this compound completely from the SPE sorbent. A mixture of acetone and n-hexane is often effective.[3][16]

  • Consider Liquid-Liquid Extraction (LLE): LLE with a solvent like dichloromethane (B109758) is a traditional but effective alternative to SPE.[12]

Quantitative Data Summary

The following tables summarize typical recovery data for this compound in various matrices using different sample preparation techniques.

Table 1: this compound Recovery in Food Matrices using QuEChERS

MatrixFortification Level (ng/g)Recovery (%)Reference
Milk1086[11]
ChickenNot Specified75.63 - 117.92[3]
PorkNot Specified75.63 - 117.92[3]
BeefNot Specified75.63 - 117.92[3]
EggNot Specified75.63 - 117.92[3]

Table 2: this compound Recovery in Water and Soil

MatrixMethodRecovery (%)Reference
WaterSolid-Phase Extraction (SPE)98 - 102[3]
SoilUltrasonic Extraction85.2 - 96.4[3]
SoilPressurized Liquid Extraction (PLE)>80[13][14]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fatty Food Matrices

This protocol is adapted for fatty samples like meat and milk.[3][11]

  • Sample Homogenization: Homogenize a representative 10 g portion of the sample.

  • Extraction:

    • Place the 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.

  • Analysis: Collect the supernatant for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is based on EPA Method 8081 for organochlorine pesticides.[3]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 10 mL of methanol through it, followed by 20 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (up to 1 L) onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped analytes by passing 10 mL of a 1:1 acetone:n-hexane solution through the cartridge, followed by 10 mL of a 1:9 acetone:n-hexane solution. Collect the eluate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC analysis.

Visualizations

Troubleshooting_Low_Endrin_Recovery Start Low this compound Recovery Observed Check_Degradation Check for Degradation Products (this compound Aldehyde/Ketone) Start->Check_Degradation Degradation_Present Degradation Products Present Check_Degradation->Degradation_Present Yes No_Degradation No Degradation Products Check_Degradation->No_Degradation No Check_GC_Inlet Troubleshoot GC System: - Check/replace inlet liner - Lower inlet temperature - Use deactivated consumables Degradation_Present->Check_GC_Inlet Check_Sample_Prep Review Sample Prep: - Avoid strong acids - Protect from UV light Degradation_Present->Check_Sample_Prep End Re-analyze Sample Check_GC_Inlet->End Check_Sample_Prep->End Identify_Matrix Identify Sample Matrix No_Degradation->Identify_Matrix Fatty_Matrix Fatty Matrix (e.g., milk, meat) Identify_Matrix->Fatty_Matrix Soil_Matrix Soil/Sediment Matrix Identify_Matrix->Soil_Matrix Aqueous_Matrix Aqueous Matrix Identify_Matrix->Aqueous_Matrix Fatty_Solutions Implement Solutions: - Use QuEChERS with dSPE cleanup (C18) - Use matrix-matched standards Fatty_Matrix->Fatty_Solutions Soil_Solutions Implement Solutions: - Use appropriate extraction (PLE, Sonication) - Ensure sample homogenization - Use effective solvent (e.g., Acetone/Hexane) Soil_Matrix->Soil_Solutions Aqueous_Solutions Implement Solutions: - Use Solid-Phase Extraction (C18) - Ensure proper cartridge conditioning/elution Aqueous_Matrix->Aqueous_Solutions Fatty_Solutions->End Soil_Solutions->End Aqueous_Solutions->End

Caption: Troubleshooting workflow for low this compound recovery.

Endrin_Degradation_Pathways This compound This compound Endrin_Aldehyde This compound Aldehyde This compound->Endrin_Aldehyde Endrin_Ketone This compound Ketone (delta-ketothis compound) This compound->Endrin_Ketone Heat_GC_Inlet Heat (GC Inlet) Heat_GC_Inlet->this compound degrades to UV_Light UV Light / Sunlight UV_Light->this compound isomerizes to Strong_Acids Strong Acids Strong_Acids->this compound rearranges to Microbial_Action Microbial Action Microbial_Action->this compound transforms to

References

Technical Support Center: Optimizing Endrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of Endrin.

Frequently Asked Questions (FAQs)

Q1: Why are injection parameters critical for this compound analysis?

A1: Injection parameters are critical because this compound is a thermally labile compound, meaning it can break down at high temperatures. The gas chromatography (GC) injector is a high-temperature zone where this degradation can readily occur, leading to the formation of this compound aldehyde and this compound ketone.[1][2] This breakdown results in the inaccurate quantification of this compound.[1][3] Therefore, optimizing injection parameters is crucial to minimize degradation and ensure data integrity.

Q2: What are the common signs of this compound degradation in a chromatogram?

A2: The primary indicators of this compound degradation are the appearance of new peaks corresponding to this compound aldehyde and this compound ketone, along with a decrease in the peak size of the parent this compound compound.[1] In severe cases, the this compound peak may be significantly diminished or absent altogether.[1]

Q3: What are the acceptable limits for this compound degradation according to regulatory methods?

A3: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established acceptance criteria for this compound degradation to ensure the quality and reliability of analytical data. The acceptable limits for this compound breakdown vary slightly between different methods, but generally fall within the range of 15% to 20%.[1][2]

EPA MethodThis compound Degradation Limit
EPA Method 8081B < 15%
EPA Method 525.2 < 20%

Q4: What is a good starting point for the GC injector temperature for this compound analysis?

A4: A common starting point for the injector temperature in many GC applications is 250°C.[1] However, for thermally sensitive compounds like this compound, a lower temperature is often necessary to minimize degradation.[1] A recommended starting temperature is 200°C, which can then be gradually increased to find the optimal balance between efficient vaporization and minimal breakdown.[1][4] Some methods have successfully utilized an inlet temperature of 230°C.[1][5]

Troubleshooting Guide

Problem: High this compound degradation is observed (>15-20%).

This is a common issue in this compound analysis and is often related to the GC inlet conditions. The following steps can help troubleshoot and mitigate this problem.

Potential Cause & Solution

Potential Cause Troubleshooting Steps
Active Sites in the GC Inlet The GC inlet is a primary site for analyte degradation.[4] Active sites can be present on the liner, septum, or metal surfaces.[2][4] To address this: 1. Replace the Inlet Liner and Septum: These are consumable items and should be replaced regularly.[4] Use deactivated liners to minimize active sites.[4] 2. Clean the Inlet: If replacing the liner and septum does not resolve the issue, the inlet itself may be contaminated and require cleaning according to the manufacturer's instructions.[4] 3. Use an Inert Flow Path: Employing components designed to be inert, such as specific liners, seals, and columns, can significantly reduce degradation.[3]
High Injector Temperature As this compound is thermally labile, an excessively high injector temperature is a direct cause of degradation.[1] To optimize: 1. Lower the Injector Temperature: Experiment with lowering the inlet temperature in increments (e.g., from 250°C down to 200°C) to find a balance between good peak shape and minimal degradation.[4] 2. Consider Programmed Temperature Vaporizing (PTV) Injection: This technique involves injecting the sample into a cool injector that is then rapidly heated. This reduces the time the analyte spends in the hot inlet, minimizing degradation.[6]
Slow Analyte Transfer from the Injector The longer this compound resides in the hot injector, the more likely it is to degrade. To expedite transfer: 1. Increase Carrier Gas Flow Rate: A higher flow rate can reduce the residence time of the analyte in the inlet.[7] 2. Use Split Injection: Split injection results in a shorter residence time in the inlet compared to splitless injection, which can help minimize degradation.[8]
Contaminated Samples or Dirty System The buildup of non-volatile residues from sample injections can create active sites in the inlet.[6] 1. Perform Regular Inlet Maintenance: After analyzing a certain number of samples, especially those with complex matrices, it is crucial to perform inlet maintenance, including changing the liner and septum.[7] 2. Check for Leaks: Leaks in the injection port can lead to inconsistent sample introduction and potential degradation.[4]

Experimental Protocols

Protocol 1: GC System Inertness Check (this compound Breakdown Test)

This protocol is adapted from EPA Method 8081B to assess the inertness of the GC system.[4]

  • Prepare a Standard: Prepare a standard containing only this compound and 4,4'-DDT at a mid-level concentration.

  • Inject the Standard: Inject the standard into the GC system under the desired analytical conditions.

  • Acquire and Analyze the Chromatogram: Identify and integrate the peaks for this compound, this compound aldehyde, this compound ketone, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.

  • Calculate Percent Degradation: Use the following formulas to calculate the percent degradation for this compound and 4,4'-DDT:

    • % this compound Degradation = [(Peak Area of this compound Aldehyde + Peak Area of this compound Ketone) / (Peak Area of this compound + Peak Area of this compound Aldehyde + Peak Area of this compound Ketone)] * 100

    • % 4,4'-DDT Degradation = [(Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD) / (Peak Area of 4,4'-DDT + Peak Area of 4,4'-DDE + Peak Area of 4,4'-DDD)] * 100

  • Evaluate Results: The degradation of this compound should not exceed 15%. If it does, corrective actions such as inlet maintenance or temperature optimization are required before proceeding with sample analysis.[9]

Visualizations

Endrin_Degradation_Pathway This compound This compound Degradation Thermal Stress in GC Injector This compound->Degradation Endrin_Aldehyde This compound Aldehyde Degradation->Endrin_Aldehyde Endrin_Ketone This compound Ketone Degradation->Endrin_Ketone

Caption: Thermal degradation pathway of this compound in a GC injector.

Troubleshooting_Workflow Start High this compound Degradation (>15-20%) Check_Consumables Replace Inlet Liner and Septum Start->Check_Consumables Check_Temp Lower Injector Temperature Check_Consumables->Check_Temp Result_Not_OK Degradation Still High Check_Consumables->Result_Not_OK If no improvement Check_Flow Increase Carrier Gas Flow Rate Check_Temp->Check_Flow Check_Injection_Mode Consider Split or PTV Injection Check_Flow->Check_Injection_Mode Result_OK Degradation within Acceptable Limits Check_Injection_Mode->Result_OK Clean_Inlet Clean GC Inlet Clean_Inlet->Start Re-evaluate Result_Not_OK->Clean_Inlet

References

Endrin Stability in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Endrin in various organic solvents. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in organic solvents?

Technical-grade this compound is generally stable in storage at ambient temperatures.[1] It is also stable in formulations with basic reagents, emulsifiers, wetting agents, and many common organic solvents.[1][2] However, its stability can be compromised by several factors.

Q2: Which organic solvents are commonly used with this compound?

This compound is quite soluble in solvents such as acetone, benzene, carbon tetrachloride, and xylene.[1][2] It is moderately soluble in aliphatic hydrocarbons and sparingly soluble in alcohols and petroleum hydrocarbons.[1][2] Formulations of this compound have often used solvents like xylene, hexane (B92381), and cyclohexane.[3]

Q3: What conditions can cause this compound to degrade?

This compound is known to degrade under the following conditions:

  • Heat: When heated to temperatures above 200°C, this compound undergoes molecular rearrangement to form delta-ketothis compound.[1][2]

  • Sunlight (UV Light): Exposure to ultraviolet (UV) light can cause this compound to isomerize.[1] Irradiation with UV light can lead to the formation of delta-ketothis compound and an aldehyde.[1]

  • Strong Acids: this compound is unstable in the presence of strong acids and reacts with concentrated mineral acids, acid catalysts, and acid oxidizing agents.[1][4]

  • Active Metals: It can also be decomposed by active metals.[2]

  • Catalytically Active Carriers: When mixed with certain catalytically active carriers, this compound may decompose.[1]

Q4: I am observing this compound degradation during my GC analysis. What could be the cause?

Degradation of this compound in a gas chromatograph (GC) is a common issue, particularly in the hot inlet.[5][6] This can lead to the formation of this compound ketone and this compound aldehyde.[5] According to US EPA Method 8081B, the breakdown of this compound should not exceed 15%.[7][8] If you are observing higher degradation, it is a sign that the analytical system is not inert.[6]

Troubleshooting Guide

Issue: My this compound stock solution is showing signs of degradation.

  • Verify Storage Conditions:

    • Light: Is the solution protected from light? Store this compound solutions in amber vials or in the dark to prevent photodecomposition.[1]

    • Temperature: Is the solution stored at ambient or lower temperatures? Avoid exposure to high temperatures.[1]

  • Check for Contaminants:

    • Acidity: Could the solvent or container be contaminated with acids? this compound is unstable in acidic conditions.[4]

    • Solvent Purity: Ensure high-purity solvents are used for preparing solutions.

Issue: I am seeing this compound breakdown products (this compound ketone, this compound aldehyde) in my GC analysis.

  • Check the GC Inlet:

    • Liner: The GC inlet liner is a common site for this compound degradation.[9] Ensure the liner is clean and deactivated. If you suspect it's contaminated, replace it.

    • Temperature: A high inlet temperature can cause thermal degradation.[5] Consider lowering the injector temperature, but ensure it is still sufficient to volatilize the sample.

    • Fittings: Metal fittings in the injector can also contribute to degradation.[7]

  • Perform a System Inertness Check:

    • Inject a standard containing only this compound and 4,4'-DDT to check for breakdown. The presence of their degradation products indicates a problem with the system's inertness.[7]

Data on this compound Stability

The following table summarizes the known stability and degradation of this compound in different organic solvents and under various conditions.

Solvent/ConditionDetailsObserved EffectCitation
General Stable in formulations with basic reagents, emulsifiers, wetting agents, and solvents.Stable[1][2]
Hexane & Cyclohexane Irradiation at 253.7 and 300 nm (UV light).Undergoes photolytic reaction, yielding a half-cage ketone and a pentachloro photoproduct in high yield.[1][3]
Methanol (B129727) Subjected to gamma irradiation at a dose of 6 kGy.Greater than or equal to 99% degradation was observed.[10][11]
Acetone Used as a solvent for extraction and in formulations.This compound is quite soluble and generally stable for these applications.[1][2][12]
Benzene, Xylene, Toluene Used as solvents in emulsifiable concentrates.This compound is soluble and stable in these aromatic hydrocarbons for formulation purposes.[1][2][13]
Strong Acids In the presence of strong acids.Rearranges to delta-ketothis compound.[4]
Heat Temperatures above 200°C.Undergoes molecular rearrangement to form delta-ketothis compound.[1][2]
Sunlight (UV) Exposure to UV light.Isomerizes, forming delta-ketothis compound and an aldehyde.[1]

Experimental Protocols

Protocol 1: Assessing this compound Stability in a GC System (Based on EPA Method 8081B)

This protocol is used to check the inertness of a GC system by measuring the degradation of this compound.

Objective: To determine the percentage of this compound breakdown during GC analysis.

Materials:

  • A standard solution containing only this compound and 4,4'-DDT in a suitable solvent (e.g., hexane or isooctane).

  • Gas chromatograph with an electron capture detector (GC-ECD).

Procedure:

  • Prepare the Standard: Prepare a mid-range concentration standard of this compound and 4,4'-DDT.

  • Set GC Conditions: Use the analytical conditions as specified in your laboratory's standard operating procedure or EPA Method 8081B.

  • Inject the Standard: Inject the standard solution into the GC.

  • Analyze the Chromatogram: Identify and integrate the peaks for this compound, this compound aldehyde, and this compound ketone.

  • Calculate Percent Breakdown: Use the following formula to calculate the percent breakdown of this compound:

    % Breakdown = [(Peak Area of this compound Aldehyde + Peak Area of this compound Ketone) / (Peak Area of this compound + Peak Area of this compound Aldehyde + Peak Area of this compound Ketone)] x 100

Acceptance Criteria: The percent breakdown of this compound should be less than 15%.[7][8] If it is higher, corrective actions such as cleaning or replacing the injector liner, or trimming the analytical column are necessary.[5]

Protocol 2: General Protocol for Assessing Photostability in an Organic Solvent

Objective: To evaluate the degradation of this compound in a specific organic solvent upon exposure to UV light.

Materials:

  • Pure this compound standard.

  • High-purity organic solvent of interest (e.g., hexane, cyclohexane).

  • Quartz vials or cuvettes (transparent to UV light).

  • UV lamp with a specific wavelength output (e.g., 254 nm).

  • Analytical instrument for quantification (e.g., GC-ECD, HPLC-UV).

Procedure:

  • Prepare Solution: Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Initial Analysis (Time 0): Analyze an aliquot of the solution to determine the initial concentration of this compound.

  • UV Exposure: Place the quartz vial containing the this compound solution under the UV lamp. Ensure a consistent distance from the lamp for all samples.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.

  • Analysis: Analyze each aliquot to quantify the remaining this compound and any degradation products formed.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate or half-life under the specified conditions.

Visualizations

G cluster_storage Storage/Handling Issues cluster_analytical Analytical System Issues (GC) start Unexpected this compound Degradation Observed check_storage Review Storage and Handling start->check_storage check_analytical Investigate Analytical System start->check_analytical light Exposed to Light/UV? check_storage->light temp Exposed to High Heat (>200°C)? check_storage->temp acid Acidic Contamination? check_storage->acid inlet Check GC Inlet check_analytical->inlet action_light Store in amber vials/dark light->action_light Yes action_temp Store at ambient temperature temp->action_temp Yes action_acid Use high-purity, neutral solvents acid->action_acid Yes liner liner inlet->liner Liner active/dirty? inlet_temp inlet_temp inlet->inlet_temp Inlet temp too high? action_liner Clean or replace inlet liner liner->action_liner Yes action_inlet_temp Optimize/lower inlet temperature inlet_temp->action_inlet_temp Yes

Caption: Troubleshooting workflow for unexpected this compound degradation.

G cluster_factors Factors Causing Degradation cluster_products Primary Degradation Products This compound This compound uv_light UV Light / Sunlight This compound->uv_light heat Heat (>200°C) This compound->heat strong_acids Strong Acids This compound->strong_acids active_carriers Active Carriers This compound->active_carriers ketothis compound delta-ketothis compound uv_light->ketothis compound aldehyde This compound Aldehyde uv_light->aldehyde ketone Half-cage Ketone uv_light->ketone heat->ketothis compound strong_acids->ketothis compound

Caption: Factors affecting this compound stability and its degradation products.

References

Technical Support Center: Preventing Endrin Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of Endrin to laboratory ware during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to labware a concern?

This compound is a highly hydrophobic organochlorine pesticide. Due to its low water solubility and high octanol-water partition coefficient (log Kow), it has a strong tendency to adsorb to surfaces, particularly non-polar materials like plastics. This adsorption can lead to a significant loss of the analyte from your sample solution, resulting in inaccurate and unreliable experimental results, such as underestimated concentrations.

Q2: Which type of labware is most susceptible to this compound adsorption?

Plastics, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), are highly susceptible to the adsorption of hydrophobic compounds like this compound. While borosilicate glass is generally a better option than plastic, some adsorption can still occur on its surface.

Q3: What are the primary methods to prevent this compound adsorption?

The most effective methods to prevent this compound adsorption include:

  • Proper Labware Selection: Using glass containers is preferable to plastic. For highly sensitive analyses, silanized (deactivated) glass is the best choice as it presents a more inert surface.

  • Solvent Composition Modification: Adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to your aqueous samples can significantly reduce adsorption.

  • Surface Passivation/Coating: Pre-rinsing or "priming" the labware with a solution of a blocking agent like Bovine Serum Albumin (BSA) can coat the surface and prevent this compound from binding.

  • Using Surfactants: Adding a non-ionic surfactant to the sample solution can also help to keep this compound in solution and reduce its interaction with labware surfaces.

Troubleshooting Guides

Issue: Low or inconsistent recovery of this compound in my analytical results.

Low or inconsistent recovery is a common indicator of analyte loss due to adsorption. Follow these troubleshooting steps to identify and resolve the issue.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Low this compound Recovery check_solvent Step 1: Review Solvent Composition start->check_solvent solvent_ok Is organic solvent >20%? check_solvent->solvent_ok increase_solvent Action: Increase organic solvent concentration (e.g., to 50% methanol) solvent_ok->increase_solvent No check_labware Step 2: Evaluate Labware Material solvent_ok->check_labware Yes increase_solvent->check_labware labware_ok Using glass or silanized glass? check_labware->labware_ok switch_to_glass Action: Switch from plastic to borosilicate glass labware_ok->switch_to_glass No (Plastic) silanize_glass Action: Use silanized glassware labware_ok->silanize_glass No (Glass) check_cleaning Step 3: Verify Labware Cleaning Protocol labware_ok->check_cleaning Yes switch_to_glass->check_cleaning silanize_glass->check_cleaning cleaning_ok Thorough cleaning with solvent rinse? check_cleaning->cleaning_ok improve_cleaning Action: Implement rigorous cleaning and pre-rinse with a high-purity solvent cleaning_ok->improve_cleaning No consider_passivation Step 4: Consider Surface Passivation cleaning_ok->consider_passivation Yes improve_cleaning->consider_passivation passivation_needed Is the issue persisting with low concentrations? consider_passivation->passivation_needed use_bsa Action: Pre-treat labware with a BSA solution passivation_needed->use_bsa Yes perform_recovery_study Step 5: Perform a Labware Recovery Study passivation_needed->perform_recovery_study No use_bsa->perform_recovery_study end End: Optimized Protocol perform_recovery_study->end

Addressing peak tailing for Endrin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help you troubleshoot common issues encountered during the chromatographic analysis of Endrin.

Troubleshooting Guide: Addressing Peak Tailing for this compound

Peak tailing for this compound in gas chromatography (GC) is a common problem that can compromise the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for this compound is typically an indication of active sites within your GC system or the thermal degradation of the analyte.[1] this compound is a thermally sensitive pesticide that can break down into this compound aldehyde and this compound ketone, especially in the hot GC inlet when active sites are present.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate System Inertness

The first step is to determine if your GC system is sufficiently inert. This is often done by injecting a standard containing this compound and 4,4'-DDT, which are used as probe compounds to assess system activity.[1]

  • Experimental Protocol: System Inertness Check

    • Prepare or purchase a degradation check standard containing this compound and 4,4'-DDT.[1]

    • Inject the standard using your routine operating conditions.

    • Calculate the percent degradation for both compounds. The degradation products to monitor are this compound aldehyde, this compound ketone, DDE, and DDD.[2][3]

  • Data Interpretation: According to U.S. EPA Method 8081B, the breakdown for this compound and DDT should meet the acceptance criteria summarized in the table below.[2]

CompoundMaximum Individual Breakdown (%)Maximum Combined Breakdown (%)
This compound<15<30
4,4'-DDT<15<30

If the breakdown exceeds these limits, it confirms that active sites in your system are the primary cause of the peak tailing.

Step 2: Inspect and Maintain the GC Inlet

The GC inlet is the most common source of this compound degradation due to high temperatures and the accumulation of non-volatile residues.[1][4]

  • Replace the Inlet Liner: The liner is a primary location for active sites.

    • Recommendation: Use a deactivated liner. Siltek-coated liners are highly inert and recommended for active compounds like this compound.[1] Avoid liners with glass wool, as it can introduce active sites.[1][4]

  • Replace the Septum: A worn or cored septum can be a source of contamination.[1] It is good practice to change the septum daily or after every 100 injections for sensitive analyses.[1]

  • Clean the Inlet: Contaminants can accumulate in the inlet body.

    • Protocol: Inlet Cleaning

      • Cool down the inlet to a safe temperature.

      • Turn off the carrier gas flow.

      • Remove the septum nut, septum, and liner.

      • Gently clean the inside surfaces of the inlet with a lint-free swab and an appropriate solvent (e.g., methanol/dichloromethane).[1]

      • Allow the solvent to fully evaporate before reassembling the inlet.

Step 3: Optimize GC Method Parameters

  • Lower the Inlet Temperature: Since this compound is thermally labile, high inlet temperatures can promote its degradation.[1] Experiment with lowering the inlet temperature in increments of 10-20°C to find the optimal balance between volatilization and degradation.

  • Increase Carrier Gas Flow Rate: A higher flow rate reduces the residence time of this compound in the hot inlet, minimizing the opportunity for degradation.[4]

Step 4: Column Maintenance

  • Column Trimming: Active sites can also develop at the head of the column due to the accumulation of non-volatile matrix components.

    • Protocol: Column Trimming

      • Cool the oven and inlet and turn off the carrier gas.

      • Disconnect the column from the inlet.

      • Using a ceramic scoring wafer, carefully cut 10-20 cm from the inlet end of the column.[1][5]

      • Ensure the cut is clean and square.

      • Wipe the end of the column with a solvent-dampened, lint-free cloth.

      • Re-install the column, ensuring the correct insertion depth.[1]

  • Use a Guard Column: Installing a 1-meter guard column can help protect the analytical column from contamination.[4]

Step 5: Consider Analyte Protectants

Analyte protectants are compounds that are more active than the analytes of interest. They can be added to your samples and standards to "mask" the active sites in the GC system by preferentially interacting with them.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing?

A1: this compound is an organochlorine insecticide.[6] Its chemical structure makes it susceptible to degradation at high temperatures and interaction with active sites in a GC system, leading to the formation of this compound aldehyde and this compound ketone.[1][2][3] This degradation is a primary cause of peak tailing. This compound is also sparingly soluble in some common solvents, which can contribute to poor peak shape if the injection solvent is not compatible with the stationary phase.[7][8]

Q2: How often should I perform inlet maintenance when analyzing this compound?

A2: For methods analyzing sensitive compounds like this compound, it is recommended to change the septum daily or after every 100 injections.[1] The inlet liner should be replaced regularly, especially when peak shape starts to deteriorate. Some labs analyzing dirty samples may perform inlet maintenance, including liner and seal replacement and column trimming, after every 50-100 injections.[4]

Q3: Can the choice of GC column affect this compound peak shape?

A3: Yes, using a high-quality, inert column is crucial to minimize on-column degradation and peak tailing.[1] A column with a stationary phase that is not compatible with the polarity of this compound can also lead to peak shape issues. Additionally, column contamination can be a significant cause of peak tailing.[5][9]

Q4: My this compound peak is still tailing after performing all the recommended maintenance. What else could be the problem?

A4: If you have addressed all the common causes of peak tailing related to system activity and method parameters, consider the following:

  • Improper Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector. An incorrect installation can create dead volume and lead to peak tailing.[9]

  • Solvent Mismatch: Injecting a sample in a solvent that has a significantly different polarity than the stationary phase can cause peak distortion.[9][10]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting, but in some cases, it can manifest as tailing.[10][11] Try diluting your sample to see if the peak shape improves.

Visualizations

Troubleshooting_Workflow Start This compound Peak Tailing Observed Inertness_Check Step 1: Evaluate System Inertness (this compound/DDT Degradation Check) Start->Inertness_Check Degradation_High Degradation > 15%? Inertness_Check->Degradation_High Inlet_Maintenance Step 2: Perform Inlet Maintenance - Replace Liner & Septum - Clean Inlet Degradation_High->Inlet_Maintenance Yes Other_Causes Investigate Other Causes - Column Installation - Solvent Mismatch - Sample Overload Degradation_High->Other_Causes No Optimize_Method Step 3: Optimize GC Method - Lower Inlet Temperature - Increase Carrier Gas Flow Inlet_Maintenance->Optimize_Method Column_Maintenance Step 4: Perform Column Maintenance - Trim Column - Use Guard Column Optimize_Method->Column_Maintenance Analyte_Protectants Step 5: Consider Analyte Protectants Column_Maintenance->Analyte_Protectants Re_Evaluate Re-evaluate System Inertness Analyte_Protectants->Re_Evaluate Re_Evaluate->Degradation_High Problem_Solved Problem Resolved Re_Evaluate->Problem_Solved Degradation < 15% Other_Causes->Problem_Solved

Caption: A workflow diagram for troubleshooting this compound peak tailing.

Endrin_Degradation_Pathway cluster_GC_Inlet Hot GC Inlet cluster_Chromatogram Resulting Chromatogram This compound This compound Active_Sites Active Sites (Metal Oxides, Silanols) This compound->Active_Sites Interaction at High Temperature Degradation_Products This compound Aldehyde & This compound Ketone Active_Sites->Degradation_Products Catalyzes Degradation Peak_Tailing Tailing this compound Peak Degradation_Products->Peak_Tailing Causes

Caption: The relationship between active sites, this compound degradation, and peak tailing.

References

Calibration curve issues in Endrin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of Endrin, with a focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging? A1: this compound is a thermally labile organochlorine pesticide.[1] It is prone to degradation in the hot inlet of a gas chromatograph (GC), which can lead to inaccurate quantification, poor linearity in calibration curves, and loss of sensitivity.[1][2] The inertness of the entire GC flow path, from the injector to the detector, is critical for achieving reliable results.[1]

Q2: What are the common degradation products of this compound? A2: this compound primarily degrades into this compound aldehyde and this compound ketone.[2][3] These breakdown reactions are often initiated by active sites, which can be present on hot inlet surfaces or within a contaminated GC system.[1][2]

Q3: What is the acceptable level of this compound degradation in a GC system? A3: According to US EPA Method 8081B, the degradation percentage for this compound should be less than 15%.[1][4] Some methods may specify a limit of 20%.[2][3] If degradation exceeds these limits, maintenance and corrective action are required.[2][4]

Q4: What does a non-linear calibration curve for this compound typically indicate? A4: A non-linear calibration curve, especially one that shows a decreasing response at higher concentrations, often indicates analyte degradation.[1] As the concentration increases, the active sites in the system can become saturated, leading to a disproportionate amount of breakdown. It can also indicate detector saturation or issues with the calibration model itself.[5][6]

Q5: How can I test my GC system for inertness? A5: The most common method is to inject a degradation check mix, which typically contains this compound and 4,4'-DDT.[2] By calculating the percentage of breakdown products formed, you can quantitatively assess the inertness of your GC inlet and flow path.[2][3]

Troubleshooting Guides

Problem: Non-Linear Calibration Curve and Analyte Degradation

Q: My calibration curve for this compound is showing a downward curve at higher concentrations, and I see peaks for this compound aldehyde and ketone. What should I do?

A: This is a classic sign of this compound degradation due to active sites in your GC system, particularly in the hot inlet.[1][2] The flow path's inertness is compromised.

Troubleshooting Steps:

  • Perform Inlet Maintenance: The GC inlet is the most common source of degradation.[1] Active sites can develop on the liner and seals.

    • Replace the Inlet Liner: Use a new, ultra-inert liner. Liners with glass wool can sometimes create more active sites, so consider using one without wool or with deactivated wool.[4][7][8]

    • Replace the Gold Seal: Use a new, ultra-inert gold seal.[4][7]

    • Replace the Septum: Old septa can shed particles and contaminate the liner.[7]

  • Check Inlet Temperature: While a high temperature is needed for vaporization, excessively high temperatures can accelerate degradation. If possible, try lowering the inlet temperature. For example, reducing it to 200°C may help.[7] A Programmed Temperature Vaporizing (PTV) injector can also minimize degradation by injecting into a cool inlet that is then rapidly heated.[3]

  • Evaluate the GC Column: If the inlet is inert, the front end of the GC column may be contaminated. Trim 10-20 cm from the inlet side of the column.[9]

  • Verify Flow Path Inertness: After maintenance, run an this compound/DDT degradation check standard to confirm that the breakdown is within the acceptable limits (e.g., <15%).[1][4]

Problem: Poor Reproducibility in Calibration Standards

Q: The peak areas for my this compound calibration standards are inconsistent, leading to a high Relative Standard Deviation (%RSD). What is causing this?

A: Poor reproducibility can stem from several sources, including inconsistent injections, leaks in the system, or variability in the autosampler.[10][11]

Troubleshooting Steps:

  • Check for Air Bubbles in Syringe: Ensure the autosampler syringe is properly primed and free of air bubbles. Air in the syringe will lead to inconsistent injection volumes.[10]

  • Inspect the Syringe and Valve: A worn-out syringe plunger tip or a faulty valve can fail to create a proper seal, pulling in air and causing inconsistent sample injections.[12]

  • Verify System for Leaks: Leaks in the carrier gas flow path, especially at the column connections, can cause fluctuations in flow and pressure, leading to variable peak areas and shifting retention times.[13] Use an electronic leak detector to check all fittings.

  • Standardize Sample Preparation: Ensure that standards are prepared consistently and are fully dissolved. For complex matrices, ensure the homogenization and extraction steps are uniform across all samples.[14][15]

  • Review Operator Technique: If performing manual injections, ensure the technique is consistent. For autosamplers, verify that the injection speed and needle placement are optimal.[11][16] A fast injection into a liner without glass wool can sometimes increase degradation by spraying the sample onto the hot metal seal at the bottom of the inlet.[16]

Problem: Matrix Effects Impacting Quantification

Q: My this compound results are accurate in solvent, but when I analyze a complex sample (e.g., soil, food), the recovery is unacceptably high or low. Why is this happening?

A: You are likely observing matrix effects. Co-extracted compounds from the sample matrix can interfere with the analysis, either enhancing or suppressing the detector signal compared to a clean solvent standard.[17][18] In GC, matrix components can also coat the liner and column, creating active sites that degrade this compound (signal suppression) or, conversely, mask existing active sites, temporarily reducing degradation (signal enhancement).[19]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering co-extractives. This may involve adding a solid-phase extraction (SPE) or dispersive SPE (like QuEChERS cleanup with PSA or C18) step to your sample preparation protocol.[14][19]

  • Use Matrix-Matched Calibration: If cleanup is insufficient, prepare your calibration standards in a blank matrix extract that is free of this compound.[18][19] This ensures that the standards and the samples are affected by the matrix in the same way, compensating for the effect.

  • Use an Internal Standard: Select an appropriate internal standard that behaves similarly to this compound but does not co-elute. While this can correct for injection variability, it may not fully compensate for matrix-induced signal enhancement or suppression.[20]

  • Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analysis.[21]

Problem: Asymmetrical (Tailing) this compound Peak

Q: My this compound peak is tailing, which makes integration difficult and inaccurate. What is the cause?

A: Peak tailing is typically caused by interactions between the analyte and active sites in the GC system or by physical issues with the column installation.[22][23]

Troubleshooting Steps:

  • Diagnose the Tailing:

    • All peaks tail: This suggests a physical problem, such as improper column installation (e.g., positioned too high or low in the inlet) or a poorly cut column end.[23]

    • Only active/polar compound peaks tail: This points to chemical activity in the system (e.g., contaminated liner, column degradation).[9]

  • Perform Inlet Maintenance: As with degradation issues, a contaminated or non-inert inlet liner is a primary cause of peak tailing.[9] Replace the liner, septum, and seal.

  • Re-install the GC Column: Remove the column, cut 10-20 cm from the inlet end using a ceramic wafer to ensure a clean, 90-degree cut.[9][23] Re-install the column at the correct height in the inlet as specified by the instrument manufacturer.

  • Condition the Column: After installation, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Data Presentation

Table 1: this compound & 4,4'-DDT Degradation Acceptance Criteria
MethodThis compound Breakdown Limit4,4'-DDT Breakdown LimitCombined Breakdown LimitReference
US EPA Method 8081B< 15%< 15%< 30%[1][4]
General Guideline< 20%< 20%Not Specified[2][3]

Experimental Protocols

Protocol 1: Routine GC Inlet Maintenance

This protocol outlines the steps for routine maintenance to ensure a consistently inert sample introduction path.

  • Cool the GC Inlet: Set the inlet temperature to ambient (~40°C) and wait for it to cool completely.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Open the Inlet: Remove the retaining nut from the top of the split/splitless inlet.

  • Replace the Septum: Use forceps to remove the old septum and replace it with a new one. Do not overtighten the retaining nut.

  • Remove the Liner: Carefully pull the old inlet liner out of the inlet.

  • Replace the Seal: The gold seal is located at the bottom of the inlet. Use a tool to gently remove the old seal and place a new one in its position.

  • Install New Liner: Insert a new, ultra-inert liner. Ensure it is seated correctly on the seal.

  • Reassemble and Leak Check: Reassemble the inlet, turn the carrier gas back on, and perform an electronic leak check to ensure all connections are secure.

  • Condition: Heat the inlet to its operating temperature and allow it to condition for 15-20 minutes.

Protocol 2: this compound and 4,4'-DDT Degradation Check

This procedure is used to verify the inertness of the GC flow path.

  • Prepare the Standard: Use a commercially available degradation check standard, such as the Restek 508.1 Degradation Check Mix, which contains this compound and 4,4'-DDT at appropriate concentrations (e.g., 50 ppb this compound, 100 ppb DDT).[2]

  • Set Up GC Conditions: Use your standard analytical method conditions for the analysis.

  • Inject the Standard: Inject a 1 µL aliquot of the degradation check mix.

  • Identify and Integrate Peaks: Identify the peaks for this compound, this compound aldehyde, this compound ketone, 4,4'-DDT, 4,4'-DDE, and 4,4'-DDD.[2][3] Integrate the peak areas for all compounds.

  • Calculate Percent Breakdown: Use the following formulas to calculate the degradation percentage for each compound:

    • % this compound Breakdown = [(Area of this compound Aldehyde + Area of this compound Ketone) / (Area of this compound + Area of this compound Aldehyde + Area of this compound Ketone)] * 100

    • % DDT Breakdown = [(Area of DDE + Area of DDD) / (Area of DDT + Area of DDE + Area of DDD)] * 100

  • Evaluate Results: Compare the calculated breakdown percentages to the acceptance criteria outlined in your method (e.g., <15%).[1] If the values are too high, further maintenance is required.

Visualizations

G start Start: Calibration Curve Fails (Non-Linear, Poor RSD) check_degradation Inject this compound/DDT Degradation Check Standard start->check_degradation degradation_ok Degradation < 15%? check_degradation->degradation_ok inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Gold Seal - Replace Septum degradation_ok->inlet_maintenance No check_leaks Check for System Leaks (Column fittings, etc.) degradation_ok->check_leaks Yes reinstall_column Re-install GC Column: - Trim 10cm from inlet - Ensure proper cut & height inlet_maintenance->reinstall_column check_matrix Analyze Matrix Blank vs. Solvent Blank check_leaks->check_matrix reinstall_column->check_degradation matrix_effect Matrix Effects Present? check_matrix->matrix_effect use_matrix_matched Implement Matrix-Matched Calibration or Improve Cleanup matrix_effect->use_matrix_matched Yes system_ok System OK Re-run Calibration Curve matrix_effect->system_ok No use_matrix_matched->system_ok

Caption: General troubleshooting workflow for this compound calibration issues.

G This compound This compound EA This compound Aldehyde This compound->EA Degradation EK This compound Ketone This compound->EK Degradation Cause Cause: Hot, Active Surfaces in GC Inlet Cause->this compound

Caption: Chemical degradation pathway of this compound in a GC system.

G start Spike this compound into Sample Matrix and Solvent analyze Analyze Both Samples Under Identical Conditions start->analyze calculate Calculate % Recovery: (Matrix Response / Solvent Response) * 100 analyze->calculate recovery_ok Is Recovery Acceptable? (e.g., 80-120%) calculate->recovery_ok quantify No Significant Matrix Effect Proceed with Solvent Calibration recovery_ok->quantify Yes suppression Signal Suppression (<80%) - Improve Cleanup - Use Matrix-Matched Standards recovery_ok->suppression No, <80% enhancement Signal Enhancement (>120%) - Improve Cleanup - Use Matrix-Matched Standards recovery_ok->enhancement No, >120%

Caption: Workflow for diagnosing and addressing matrix effects.

References

Technical Support Center: Reducing Endrin Breakdown in the GC Inlet

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Endrin breakdown in their Gas Chromatography (GC) inlets.

Frequently Asked Questions (FAQs)

Q1: What is this compound breakdown and why is it a concern in GC analysis?

A1: this compound is a thermally labile organochlorine pesticide that can isomerize into this compound aldehyde and this compound ketone at the high temperatures found in a GC inlet.[1][2][3] This degradation is a concern because it can lead to inaccurate quantification of this compound, as the parent compound is lost and transformed into its breakdown products.[4][5] The extent of this breakdown is a critical indicator of the inertness and cleanliness of the entire GC system.[3][6] Regulatory methods, such as U.S. EPA Method 8081B, have strict limits for acceptable this compound breakdown, typically less than 15%.[7][8]

Q2: What are the primary causes of this compound breakdown in the GC inlet?

A2: The primary causes of this compound breakdown are:

  • High Inlet Temperature: this compound is unstable at temperatures above 200°C, and significant degradation can occur at the typical inlet temperatures of 250°C or higher.[1][9]

  • Active Sites: The presence of active sites within the GC inlet can catalyze the breakdown of this compound.[1][7] These active sites can be found on:

    • Inlet Liner: Non-deactivated or poorly deactivated glass liners, as well as contamination from previous injections, can introduce active sites.[1][10] The use of glass wool, even if silanized, can also increase the number of active sites.[11]

    • Septum: Particles from the septum can accumulate in the liner, creating active sites.[5]

    • Metal Surfaces: Metal components within the inlet can also contribute to degradation.[12]

  • Sample Matrix: The buildup of non-volatile residue from dirty samples can contaminate the inlet liner and create new active sites.[11][13]

Q3: What are the visible signs of this compound breakdown in a chromatogram?

A3: The most common signs of this compound breakdown in a chromatogram are the appearance of new peaks corresponding to this compound aldehyde and this compound ketone, along with a decrease in the peak area of the parent this compound peak.[8][14] In severe cases, the this compound peak may be very small or completely absent, while the peaks for its degradation products are prominent.[8]

Troubleshooting Guides

Problem: My this compound breakdown check exceeds the method-specified limit (e.g., >15%).

This is a common issue indicating a problem with the inertness of the GC system. Follow the troubleshooting workflow below to identify and resolve the source of the high degradation.

Endrin_Troubleshooting start High this compound Degradation (>15%) Detected inlet_maintenance Perform Inlet Maintenance: - Replace Liner (use inert-coated) - Replace Septum - Replace Gold Seal start->inlet_maintenance check_temp Is Inlet Temperature Optimized? inlet_maintenance->check_temp Re-analyze Degradation Check Standard lower_temp Lower Inlet Temperature (e.g., in 10-20°C increments) check_temp->lower_temp No check_column Is the GC Column Contaminated? check_temp->check_column Yes lower_temp->check_column Re-analyze trim_column Trim the GC Column (front end) or Replace Guard Column check_column->trim_column Yes check_leaks Are there any system leaks? check_column->check_leaks No trim_column->check_leaks Re-analyze perform_leak_check Perform Leak Check check_leaks->perform_leak_check Yes end This compound Degradation Minimized check_leaks->end No perform_leak_check->end Re-analyze

Caption: Troubleshooting workflow for high this compound degradation.

Data Presentation

The following tables summarize quantitative data related to factors affecting this compound breakdown.

Table 1: Effect of Inlet Temperature on this compound Breakdown

Inlet Temperature (°C)This compound Breakdown (%)Notes
200< 15%Lower temperatures significantly reduce thermal degradation.[1]
230~15-20%A common temperature, but may still cause significant breakdown.[1][15]
250> 20%High potential for thermal degradation.[7][9]
2757.9% to 40.2%Breakdown increases with residue buildup.[11]

Table 2: Comparison of Injection Techniques on this compound Breakdown

Injection TechniqueThis compound Breakdown (%)Key Advantages
Hot SplitlessCan be high, dependent on liner inertness and temperature.Common and well-understood technique.
Cold Splitless (PTV)< 10%Minimizes thermal stress on the analyte by injecting into a cool inlet.[11]
Split InjectionGenerally lowReduces the residence time of the analyte in the hot inlet.[13]
On-Column InjectionLowest potential for breakdownEliminates contact with the hot inlet, but can shorten column life.[11]

Table 3: Impact of Inlet Liner Deactivation on this compound Breakdown

Liner DeactivationThis compound Breakdown (%) (1st Injection)This compound Breakdown (%) (101st Injection)
Agilent Ultra Inert1.2%12.2%
Standard DeactivatedHigher initial breakdown and faster degradation over time.-

Data adapted from an Agilent Technologies study comparing liner inertness.[5]

Experimental Protocols

Protocol 1: GC System Inertness Check (this compound Breakdown Test)

This protocol is adapted from EPA Method 8081B to assess the inertness of the GC system.[7]

Objective: To quantify the percent breakdown of this compound to determine if the GC system is sufficiently inert for analysis.

Materials:

  • A standard solution containing this compound and 4,4'-DDT at a mid-point concentration of your calibration curve.[7]

  • GC system with an appropriate detector (e.g., ECD, MS).

Procedure:

  • GC Conditions: Set the GC inlet, column, and detector conditions as you would for your sample analysis. A common starting inlet temperature is 250°C, but a lower temperature (e.g., 200-230°C) is recommended to minimize degradation.[1][7]

  • Injection: Inject 1 µL of the this compound/DDT degradation check standard.[7]

  • Data Acquisition: Acquire the chromatogram and identify the peaks for this compound, this compound aldehyde, and this compound ketone.

  • Calculation: Calculate the percent this compound breakdown using the following formula:[5]

    % this compound Breakdown = [(Peak Area of this compound Aldehyde + Peak Area of this compound Ketone) / (Peak Area of this compound + Peak Area of this compound Aldehyde + Peak Area of this compound Ketone)] * 100

Acceptance Criteria:

  • The percent this compound breakdown should be less than 15% according to EPA Method 8081B.[7][8] If the breakdown exceeds this limit, corrective actions as outlined in the troubleshooting guide must be taken.

Logical Relationships

The following diagram illustrates the key factors contributing to this compound breakdown and the corrective actions to mitigate them.

Endrin_Factors cluster_causes Causes of this compound Breakdown cluster_solutions Corrective Actions high_temp High Inlet Temperature endrin_breakdown This compound Breakdown high_temp->endrin_breakdown active_sites Active Sites in Inlet active_sites->endrin_breakdown matrix_effects Sample Matrix Contamination matrix_effects->endrin_breakdown lower_temp Lower Inlet Temperature inert_liner Use Highly Inert Liner inlet_maint Regular Inlet Maintenance ptv Use PTV Injection endrin_breakdown->lower_temp endrin_breakdown->inert_liner endrin_breakdown->inlet_maint endrin_breakdown->ptv

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Endrin and Dieldrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of two closely related organochlorine pesticides, Endrin and Dieldrin (B1670511). Both compounds, now banned in many countries due to their persistent and toxic nature, continue to be of interest to researchers studying neurotoxicity, environmental science, and the long-term health effects of pesticide exposure. This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the primary mechanism of action.

Executive Summary

This compound and Dieldrin are cyclodiene insecticides that exert their primary toxic effects on the central nervous system (CNS).[1][2][3] They are structurally similar, with this compound being a stereoisomer of Dieldrin. Despite this similarity, this compound is generally considered to be more acutely toxic than Dieldrin.[4] Both compounds are highly persistent in the environment and bioaccumulate in the food chain. Their primary mechanism of toxicity involves the non-competitive antagonism of the gamma-aminobutyric acid type A (GABAa) receptor, leading to hyperexcitability of the nervous system and convulsions.[5][6][7][8][9]

Quantitative Toxicity Data

The acute toxicity of this compound and Dieldrin has been evaluated in various animal models. The following tables summarize the median lethal dose (LD50) values for oral and dermal exposure routes.

Table 1: Acute Oral LD50 Values

ChemicalSpeciesVehicleLD50 (mg/kg body weight)Reference
This compoundRat (male)Oil17.8(Gaines, 1969)
This compoundRat (female)Oil7.5(Gaines, 1969)
This compoundMouse-1.3 - 5.4(NIOSH, 1981)
DieldrinRat (male)Peanut Oil38[1]
DieldrinRat (female)Peanut Oil46(Gaines, 1969)
DieldrinMouse-38[10]

Table 2: Acute Dermal LD50 Values

ChemicalSpeciesVehicleLD50 (mg/kg body weight)Reference
This compoundRat (male)Xylene18(Gaines, 1969)
This compoundRat (female)Xylene15(Gaines, 1969)
DieldrinRat (male)Xylene98[1]
DieldrinRat (female)Xylene64[1]

Mechanism of Action: GABAa Receptor Antagonism

The primary target for both this compound and Dieldrin is the GABAa receptor in the central nervous system.[5][7][8][9] The GABAa receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound and Dieldrin act as non-competitive antagonists at the GABAa receptor, binding to a site within the chloride ion channel pore, distinct from the GABA binding site.[6] This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The resulting reduction in neuronal inhibition leads to a state of hyperexcitability, manifesting as tremors, convulsions, and in severe cases, death.[1][3]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABAa Receptor cluster_toxicants Toxicants GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAa_receptor α β GABA Binding Site α γ Cl- Channel GABA->GABAa_receptor:f2 Binds Chloride_ion Cl- GABAa_receptor:f5->Chloride_ion Opens to allow influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Endrin_Dieldrin This compound / Dieldrin Endrin_Dieldrin->GABAa_receptor:f5 Blocks Channel

Caption: Antagonistic action of this compound and Dieldrin on the GABAa receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for acute oral and dermal toxicity studies, based on OECD Test Guidelines 401 and 402, which are standard methods for assessing the toxicity of chemical substances.

Acute Oral Toxicity (Modified from OECD Guideline 401)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50.

1. Test Animals:

  • Species: Healthy, young adult albino rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females.

  • Age: 8-12 weeks old.

  • Weight: Uniform weight range (± 20% of the mean weight).

  • Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

2. Housing and Feeding:

  • House animals individually or in small groups of the same sex.

  • Provide standard laboratory diet and water ad libitum, except for a brief fasting period before and after dosing.

  • Maintain a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).

3. Preparation of Doses:

  • The test substance is typically administered in a constant volume over the range of doses to be tested.

  • The vehicle should be non-toxic and not interfere with the absorption of the test substance. Common vehicles include water, saline, or corn oil.

  • Prepare fresh dilutions of the test substance on the day of dosing.

4. Administration of Doses:

  • Fast animals overnight (for rats) prior to dosing.

  • Administer the test substance in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • The maximum volume of liquid that can be administered at one time depends on the size of the test animal but should generally not exceed 1 mL/100 g of body weight for rodents.

5. Observation:

  • Observe animals for mortality, signs of toxicity, and behavioral changes frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Record all signs of intoxication, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Record the time of death as accurately as possible.

6. Data Analysis:

  • Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis, Logit analysis).

Acute_Oral_Toxicity_Workflow start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation fasting Overnight Fasting acclimation->fasting dosing Single Oral Gavage Dose Administration fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Record Mortality and Clinical Signs observation->data_collection analysis LD50 Calculation data_collection->analysis end End analysis->end

Caption: Workflow for a typical acute oral toxicity study.

Acute Dermal Toxicity (Modified from OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

1. Test Animals:

  • Species: Healthy young adult albino rats or rabbits.

  • Housing and feeding conditions are similar to the acute oral toxicity protocol.

2. Preparation of the Skin:

  • Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the test animals.

  • The area of exposure should be approximately 10% of the body surface area.

3. Application of Test Substance:

  • Apply the test substance uniformly over the prepared area of skin.

  • For liquid substances, apply undiluted. For solid substances, moisten with a small amount of a suitable vehicle (e.g., water or saline) to ensure good contact with the skin.

  • Cover the application site with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin and to prevent ingestion.

4. Exposure Duration:

  • The exposure period is 24 hours.

5. Post-Exposure:

  • At the end of the exposure period, remove the dressing and wash the treated skin with a suitable solvent to remove any residual test substance.

6. Observation:

  • Observe animals for mortality and signs of toxicity for at least 14 days, as described in the acute oral toxicity protocol.

  • Pay special attention to any local skin reactions at the site of application.

7. Data Analysis:

  • Calculate the dermal LD50 value and its confidence limits.

Acute_Dermal_Toxicity_Workflow start Start prep Animal Preparation (Fur Clipping) start->prep application Dermal Application of Test Substance prep->application exposure 24-hour Exposure (Covered) application->exposure removal Removal of Test Substance exposure->removal observation Observation Period (14 days) removal->observation data_collection Record Mortality, Clinical Signs, and Skin Reactions observation->data_collection analysis LD50 Calculation data_collection->analysis end End analysis->end

Caption: Workflow for a typical acute dermal toxicity study.

Conclusion

This compound and Dieldrin are potent neurotoxicants with a well-established mechanism of action involving the antagonism of the GABAa receptor. While structurally similar, experimental data consistently demonstrates that this compound is more acutely toxic than Dieldrin across various species and routes of exposure. The provided experimental protocols offer a standardized framework for conducting acute toxicity studies to further investigate the effects of these and other related compounds. The visualization of the GABAa receptor signaling pathway highlights the critical role of this system in mediating the toxic effects of these persistent environmental pollutants. This comparative guide serves as a valuable resource for researchers in toxicology, pharmacology, and environmental health.

References

A Comparative Guide to Endrin Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the detection of Endrin, a persistent organochlorine pesticide. Given the environmental and health concerns associated with this compound, accurate and reliable detection is paramount. This document offers an objective comparison of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound detection is contingent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or tandem mass spectrometry (MS/MS) are the most prevalent techniques. High-performance liquid chromatography (HPLC) presents a viable, albeit less common, alternative. Emerging technologies like immunoassays and biosensors are in development but have limited commercially available and validated options for this compound detection.

The following table summarizes the performance of different analytical methods for this compound detection as reported in various studies. It is important to note that a direct inter-laboratory comparison under identical conditions is often unavailable in public literature; therefore, this data is compiled from individual studies.

ParameterGC-ECDGC-MS/MSHPLC-UV
Principle Separation by GC, detection of electrophilic compounds.Separation by GC, identification by mass-to-charge ratio.[1][2]Separation by LC, detection by UV absorbance.[2]
Selectivity Good for halogenated compounds.[2]Excellent (confirmatory).[2][3]Moderate to Good.[2]
Sensitivity (LOD) ~0.002 - 0.039 µg/L (water).[2][4]~0.01 µg/L (water).[5]~0.4 - 1.0 µg/L (for some pesticides).[2][6]
Limit of Quantitation (LOQ) 0.005 mg/kg (food).[7]Not consistently reported.Not consistently reported.
Accuracy (% Recovery) 75.63 - 117.92% (food).[1]86% (milk)[8], 97% (wastewater).[3]94.2% (medicinal plants).[6]
Precision (%RSD) ≤ 8.52% (food).[1]< 20% (milk).[8]2.94% (medicinal plants).[6]
Confirmation Requires second column confirmation.[9]Inherent.[2]Requires MS confirmation.[2]
Primary Application Routine quantification.[2]Confirmation and quantification.[3]Alternative for thermally labile compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are outlines of the experimental protocols for the key methods cited in the performance tables.

Gas Chromatography-Electron Capture Detection (GC-ECD)

This method is widely used for the routine analysis of organochlorine pesticides due to its high sensitivity to halogenated compounds.

a) Sample Preparation:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices:

    • Homogenization: Homogenize 10-15 g of the sample.

    • Extraction: Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for some applications) and shake vigorously. Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl or 6 g MgSO₄ and 1.5 g sodium acetate) and shake again.[10][11]

    • Centrifugation: Centrifuge the sample to separate the layers.[10]

    • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences.[1][10]

  • Liquid-Liquid Extraction (LLE) for Water Samples:

    • Adjust the pH of a 1 L water sample to neutral.

    • Extract the sample three times with a suitable solvent like hexane/ether or dichloromethane (B109758).[4][12]

    • Dry the combined extracts with anhydrous sodium sulfate.

    • Concentrate the extract to the desired volume.

  • Solid-Phase Extraction (SPE) for Water Samples:

    • Conditioning: Condition a C18 SPE cartridge with dichloromethane followed by methanol.[13]

    • Loading: Load the pH-adjusted water sample onto the cartridge.[13]

    • Drying: Dry the cartridge thoroughly under vacuum.[13]

    • Elution: Elute the retained this compound with a mixture of acetone (B3395972) and n-hexane.[13]

b) Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., Rtx-CLPesticides or DB-5) and a ⁶³Ni electron capture detector.[14][15]

  • Injector: Split/splitless or split mode, with a typical temperature of 200-250°C.[14]

  • Carrier Gas: Nitrogen or Helium.[14]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, an initial temperature of 120°C, ramped to 300°C.[14]

  • Detector Temperature: Typically 300°C.[14]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers superior selectivity and is often used for confirmatory analysis and in complex matrices.[3]

a) Sample Preparation:

Sample preparation protocols are generally similar to those for GC-ECD, employing QuEChERS, LLE, or SPE.[3]

b) Instrumental Analysis:

  • Gas Chromatograph: Coupled to a triple quadrupole mass spectrometer.[3]

  • Column: Typically a low-bleed capillary column such as an HP-5ms.[3]

  • Injector: Split/splitless inlet.[3]

  • Carrier Gas: Helium.[3]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less common for this compound, HPLC can be an alternative, particularly for samples not suitable for the high temperatures of GC.

a) Sample Preparation:

Similar extraction methods as for GC can be adapted, ensuring the final solvent is compatible with the HPLC mobile phase.

b) Instrumental Analysis:

  • HPLC System: Equipped with a C18 column and a UV detector.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.

  • Detection: UV detection at a specific wavelength (e.g., 224 nm).[6]

Visualizing the Methodologies

To better understand the procedural flow and comparative aspects of these detection methods, the following diagrams are provided.

G General Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Sample (Water, Soil, Food) Extraction Extraction (QuEChERS, LLE, SPE) Sample->Extraction Cleanup Cleanup (d-SPE, Filtration) Extraction->Cleanup GC_ECD GC-ECD Cleanup->GC_ECD GC_MSMS GC-MS/MS Cleanup->GC_MSMS HPLC_UV HPLC-UV Cleanup->HPLC_UV Quantification Quantification GC_ECD->Quantification GC_MSMS->Quantification Confirmation Confirmation GC_MSMS->Confirmation HPLC_UV->Quantification G Method Comparison: Key Performance Characteristics cluster_gcecd GC-ECD cluster_gcmsms GC-MS/MS cluster_hplc HPLC-UV center This compound Detection Sensitivity_ECD High Sensitivity center->Sensitivity_ECD Selectivity_ECD Good Selectivity center->Selectivity_ECD Cost_ECD Lower Cost center->Cost_ECD Confirmation_ECD Requires Confirmation center->Confirmation_ECD Sensitivity_MS High Sensitivity center->Sensitivity_MS Selectivity_MS Excellent Selectivity center->Selectivity_MS Cost_MS Higher Cost center->Cost_MS Confirmation_MS Inherent Confirmation center->Confirmation_MS Sensitivity_HPLC Moderate Sensitivity center->Sensitivity_HPLC Selectivity_HPLC Moderate Selectivity center->Selectivity_HPLC Application_HPLC Thermally Labile Compounds center->Application_HPLC

References

A Guide to Inter-laboratory Comparison of Endrin Analysis: Methods and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of Endrin, a persistent organochlorine pesticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of analytical methodologies for this compound, drawing upon performance data from various validated methods. While direct inter-laboratory comparison studies for this compound are not extensively available in public literature, this guide synthesizes data from single-laboratory studies to offer a comparative overview of method performance.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound is contingent on factors such as the sample matrix, the required sensitivity, and the availability of instrumentation. Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) is a widely used technique due to its high sensitivity to halogenated compounds. For confirmatory analysis, gas chromatography-mass spectrometry (GC-MS) is often employed due to its high selectivity. Sample preparation is a crucial step, with techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being commonly utilized.

The following tables summarize the performance of different analytical methods for the analysis of this compound and its primary degradation product, this compound Ketone, as reported in various studies.

Table 1: Performance Data for this compound Analysis

ParameterGC-ECDGC-MS
Analyte This compoundThis compound
Matrix WaterSoil
Accuracy (% Recovery) 65-97%47-102%
Limit of Detection (LOD) 0.002 µg/L1-6 µg/kg
Precision (%RSD) Not ReportedNot Reported
Linearity (R²) >0.99Not Reported

Table 2: Performance Data for this compound Ketone Analysis

ParameterGC-ECDGC-MS/MS
Analyte This compound KetoneThis compound Ketone
Matrix WaterWastewater
Accuracy (% Recovery) 76.94%97%
Limit of Detection (LOD) 0.039 ppbNot Reported
Precision (%RSD) < 20%Not Reported
Linearity (R²) >0.998Not Reported

The Role of Inter-laboratory Comparisons and Proficiency Testing

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential for assessing the competence of laboratories in performing specific analyses. In a typical PT scheme, a central organizer distributes homogeneous and stable samples to multiple participating laboratories. The laboratories analyze the samples using their routine methods and report the results to the organizer. The organizer then statistically evaluates the performance of each laboratory, often using metrics like the Z-score.

A Z-score indicates how far a laboratory's result deviates from the consensus value (assigned value) derived from all participant results. A Z-score between -2 and 2 is generally considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score outside this range is unsatisfactory. While specific PT reports for this compound were not publicly available, proficiency tests for organochlorine pesticides in water matrices frequently include this compound as a target analyte.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are outlines of common experimental protocols for this compound analysis.

Method 1: EPA Method 8081B for Organochlorine Pesticides (including this compound) by GC-ECD

This method is widely used for the determination of organochlorine pesticides in various matrices.

1. Sample Preparation (Water Matrix - Liquid-Liquid Extraction):

  • A 1-liter water sample is acidified to a pH < 2.

  • The sample is extracted with a suitable solvent (e.g., dichloromethane) in a separatory funnel.

  • The organic extract is dried using anhydrous sodium sulfate.

  • The extract is concentrated to a final volume of 1-10 mL.

2. Instrumental Analysis (GC-ECD):

  • Instrument: Gas chromatograph equipped with an electron capture detector.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Injector: Splitless injection at 200-250°C.

  • Oven Temperature Program: A programmed temperature ramp to achieve separation of the target analytes.

  • Detector: ECD at 300°C.

  • Quality Control: A key aspect of this method is monitoring the degradation of this compound and DDT, which should not exceed 15%. This is done by injecting a standard containing these compounds and checking for the presence of their degradation products (this compound aldehyde, this compound ketone, DDE, and DDD).

Method 2: QuEChERS for this compound in Soil with GC-MS Analysis

The QuEChERS method is a popular sample preparation technique known for its simplicity and speed.

1. Sample Extraction:

  • A 10-15 g homogenized soil sample is weighed into a centrifuge tube.

  • Acetonitrile is added as the extraction solvent.

  • A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • The tube is shaken vigorously and then centrifuged.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube.

  • The d-SPE tube contains a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • The tube is shaken and centrifuged.

3. Instrumental Analysis (GC-MS):

  • An aliquot of the cleaned extract is injected into the GC-MS system.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for MS (e.g., HP-5MS).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizing the Workflow

Diagrams illustrating the experimental and logical workflows provide a clear understanding of the processes involved in this compound analysis and inter-laboratory comparisons.

experimental_workflow_endrin_analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., LLE, QuEChERS Cleanup Cleanup Extraction->Cleanup e.g., Florisil, d-SPE GC Injection GC Injection Cleanup->GC Injection Separation Separation GC Injection->Separation Capillary Column Detection Detection Separation->Detection e.g., ECD, MS Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

interlaboratory_comparison_workflow PT_Provider Proficiency Test Provider Sample_Prep Preparation & Homogenization of Test Material PT_Provider->Sample_Prep Distribution Distribution to Participating Labs Sample_Prep->Distribution Lab_Analysis Analysis by Participating Laboratories Distribution->Lab_Analysis Data_Submission Submission of Results Lab_Analysis->Data_Submission Statistical_Eval Statistical Evaluation (e.g., Z-score calculation) Data_Submission->Statistical_Eval Final_Report Issuance of Final Report Statistical_Eval->Final_Report Final_Report->PT_Provider

Caption: General workflow of an inter-laboratory comparison.

endrin_degradation_pathway This compound This compound Endrin_Aldehyde This compound Aldehyde This compound->Endrin_Aldehyde Isomerization (Heat, Active Sites) Endrin_Ketone This compound Ketone This compound->Endrin_Ketone Isomerization (Heat, Active Sites)

Caption: Degradation pathway of this compound in a GC system.

A Comparative Analysis of the Neurotoxic Effects of Endrin and Other Organochlorine Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of Endrin and other prominent organochlorine insecticides, including Dieldrin, Aldrin, and Lindane. The information presented is collated from experimental data to offer an objective overview for the scientific community.

Introduction to Organochlorine Neurotoxicity

Organochlorine insecticides, a class of synthetic pesticides introduced in the 1940s, were widely used for their effectiveness against a broad spectrum of pests.[1][2] However, their persistence in the environment and significant off-target toxicity, particularly neurotoxicity, led to widespread bans and restrictions.[1][3] This class includes compounds like the cyclodienes (e.g., this compound, Dieldrin, Aldrin, Heptachlor) and lindane, which are known to cause convulsions as a primary symptom of poisoning.[1] In contrast, DDT and its analogs typically induce chronic tremors through a different mechanism of action.[1][3]

This compound, a stereoisomer of Dieldrin, is recognized as a particularly potent neurotoxin.[4] Acute poisoning in humans and animals primarily affects the central nervous system (CNS), leading to symptoms such as headache, dizziness, convulsions, and in severe cases, death.[5][6] The primary mechanism underlying the neurotoxicity of this compound and related cyclodienes is the disruption of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[1][7]

Primary Mechanism of Action: GABA-A Receptor Antagonism

The neurotoxic effects of this compound and other cyclodiene organochlorines are primarily attributed to their action as noncompetitive antagonists of the GABA-A receptor-chloride ionophore complex.[1][7][8]

  • GABA-A Receptor Function: The GABA-A receptor is a ligand-gated ion channel. When the neurotransmitter GABA binds to this receptor, it opens an integral chloride (Cl-) channel, allowing Cl- ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

  • Organochlorine Interference: this compound and related compounds bind to a site within the chloride channel of the GABA-A receptor, near the picrotoxinin (B1677863) binding site.[1] This binding blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1][9]

  • Consequence: The blockade of the inhibitory GABAergic system leads to a state of uncontrolled neuronal excitation in the central nervous system. This hyperexcitability manifests as the characteristic symptoms of poisoning, such as tremors, convulsions, and seizures.[1][5][7]

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its inhibition by this compound.

GABAA_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_this compound GABA_vesicle GABA GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R Binds Chloride_Channel Cl- Channel (Open) GABAA_R->Chloride_Channel Activates Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition This compound This compound This compound->Chloride_Channel Blocks

Caption: this compound blocks the GABA-A receptor's chloride channel, preventing hyperpolarization.

While GABA-A receptor antagonism is the primary mechanism, some studies suggest that alterations in calcium homeostasis could also contribute to the neurotoxicity of this compound.[7] For instance, this compound has been observed to inhibit Ca+2 pump activity in rat brain cell fractions.[7]

Comparative Quantitative Toxicity Data

The relative toxicity of organochlorine insecticides can be compared using metrics such as the median lethal dose (LD50) and the concentration required to inhibit 50% of a biological process (IC50).

Table 1: Acute Oral LD50 Values of Selected Organochlorines in Rats

Compound Oral LD50 (mg/kg) in Male Rats Reference(s)
This compound 3 - 7 [5]
Dieldrin 38 - 52 [4][10]
Aldrin 46 - 63 [10]

| Lindane | 88 - 270 | N/A |

Note: LD50 values can vary based on the vehicle used and the specific strain of the animal.

Table 2: Comparative Inhibition of GABA-Dependent Chloride Uptake in Mouse Brain Vesicles

Compound IC50 (µM) Reference(s)
This compound 2.8 [11]

| Dieldrin | 13.9 |[11] |

These data quantitatively demonstrate that this compound is significantly more potent than Dieldrin, both in terms of acute toxicity (lower LD50) and its ability to inhibit the GABA-A receptor function (lower IC50).[11]

Experimental Protocols and Methodologies

The following sections detail the methodologies for key experiments used to characterize the neurotoxicity of organochlorine insecticides.

This protocol outlines a typical procedure for determining the median lethal dose (LD50) of a compound in a rodent model.

Objective: To determine the single oral dose of an organochlorine insecticide that is lethal to 50% of a test animal population.

Methodology:

  • Animal Model: Wistar rats (male, 8-10 weeks old) are commonly used. Animals are acclimated for at least one week prior to the study.

  • Dose Preparation: The test compound (e.g., this compound) is dissolved in a suitable vehicle, such as corn oil. A range of dose concentrations is prepared.

  • Administration: Animals are fasted overnight and then administered a single dose of the test compound via oral gavage. A control group receives the vehicle only. At least five dose groups are typically used.

  • Observation: Animals are observed for clinical signs of toxicity (e.g., convulsions, tremors, changes in behavior) and mortality continuously for the first few hours and then periodically for 14 days.[8]

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are calculated using statistical methods such as Probit analysis.[8]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[8]

LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Dosing Oral Gavage Acclimation->Dosing DosePrep Dose Preparation DosePrep->Dosing Observation 14-Day Observation (Toxicity & Mortality) Dosing->Observation Stats Statistical Analysis (Probit) Observation->Stats Necropsy Gross Necropsy Observation->Necropsy LD50_Calc LD50 Determination Stats->LD50_Calc

Caption: Workflow for determining the acute oral LD50 of a test compound.

This in vitro assay measures the function of the GABA-A receptor by quantifying the influx of radioactive chloride ions into brain vesicles.

Objective: To assess the ability of a test compound to inhibit GABA-stimulated chloride transport.

Methodology:

  • Vesicle Preparation: Crude synaptoneurosomes or membrane microsacs are prepared from whole mouse or rat brains.[11][12]

  • Pre-incubation: The brain vesicles are pre-incubated with the test compound (e.g., this compound, Dieldrin) at various concentrations or with a vehicle control.

  • Initiation of Uptake: The chloride uptake is initiated by adding a buffer containing GABA and radioactive chloride (³⁶Cl⁻).

  • Termination of Uptake: After a short incubation period (typically a few seconds), the uptake is rapidly terminated by adding an ice-cold stop buffer and filtering the mixture through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of ³⁶Cl⁻ taken up by the vesicles, is measured using a scintillation counter.

  • Data Analysis: The inhibition of GABA-dependent ³⁶Cl⁻ uptake is calculated by comparing the results from the test compound-treated samples to the control samples. The IC50 value is determined from the concentration-response curve.

Chloride_Uptake_Workflow Prep Prepare Brain Vesicles Preinc Pre-incubate with Test Compound Prep->Preinc Initiate Initiate Uptake (Add GABA + ³⁶Cl⁻) Preinc->Initiate Terminate Terminate Uptake & Filter Initiate->Terminate Count Scintillation Counting Terminate->Count Analyze Calculate IC50 Count->Analyze

Caption: Experimental workflow for the GABA-dependent chloride uptake assay.

Conclusion

This compound is a highly potent neurotoxic organochlorine insecticide. Its primary mechanism of action, shared with other cyclodienes like Dieldrin and Aldrin, is the noncompetitive antagonism of the GABA-A receptor-chloride channel complex. This action disrupts inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and convulsions. Quantitative data from acute toxicity studies and in vitro receptor assays consistently show this compound to be one of the most toxic compounds in its class. The detailed experimental protocols provided herein serve as a reference for researchers investigating the neurotoxic properties of these and other compounds.

References

A Comparative Guide to the Validation of a New Analytical Method for Endrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an objective comparison of a new analytical method, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), with established alternatives for the analysis of the organochlorine pesticide Endrin. The performance of GC-MS/MS is contrasted with Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound is critical for accurate risk assessment and regulatory compliance. The following table summarizes the key validation parameters for the different analytical techniques. Gas chromatography-based methods are the most established and widely used for this compound analysis.[1]

ParameterGC-ECDGC-MSGC-MS/MS (New Method)
Principle Separation by GC, detection of electrophilic compounds.[1]Separation by GC, identification by mass-to-charge ratio.[1]Separation by GC, precursor and product ion monitoring for enhanced selectivity.
Selectivity Good for halogenated compounds.[1]Excellent (confirmatory).[1]Superior, minimizes matrix interference.[2]
Sensitivity (LOD) 0.039 ppb[1]~0.002 - 2.4 ppb (for OCPs)[1]Typically in the low pg to fg range.
Linearity (R²) >0.998[1]>0.99[1]≥ 0.995[3]
Precision (%RSD) < 20%[1]< 6.03% (for aldrin/dieldrin)[1]< 15%
Accuracy (% Recovery) 76.94%[1]>80% (for aldrin/dieldrin)[1]70-120%[4]
Confirmation Requires second column confirmation.[1]Inherent.[1]Inherent and highly specific.
Primary Application Routine quantification.[1]Confirmation and quantification.[1]Trace-level analysis in complex matrices.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined extraction and cleanup procedure suitable for a wide range of sample matrices.[5]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for certain matrices).

    • Add QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) and 1 g sodium acetate).[5]

    • Shake vigorously for 1 minute.[5]

    • Centrifuge at ≥4000 rpm for 5 minutes.[5]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate. For fatty matrices, C18 or other lipid-removal sorbents can be included.[5]

    • Vortex for 30 seconds.

    • Centrifuge at high speed.

    • The resulting supernatant is ready for GC analysis.[5]

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers enhanced selectivity and sensitivity, making it a powerful tool for trace-level analysis in complex matrices.[2]

  • Gas Chromatograph: A system with a capillary column coupled to a tandem mass spectrometer.[2]

  • Injector: Split/splitless inlet.[2]

  • Column: A suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.[2]

  • Oven Temperature Program: An example program: initial temperature of 70°C for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a final hold.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Established Method: EPA Method 8081B (GC-ECD)

This is a widely used method for the determination of organochlorine pesticides.[6]

  • Gas Chromatograph: Equipped with a capillary column and an electron capture detector (ECD). Dual-column confirmation is often used.[2][7]

  • Injector: Split/splitless, 250 °C.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen.[2]

  • Oven Program: Example: Initial 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, hold for 10 min.

  • Detector Temperature: 300-330 °C.[2]

  • Quality Control: A critical aspect is monitoring for the degradation of this compound and 4,4'-DDT, which should not exceed 15%.[7][8]

Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of a new analytical method for this compound.

Validation_Workflow MethodDev Method Development & Optimization ValidationProtocol Validation Protocol Definition (ICH Q2(R1) Guidelines) MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport RoutineUse Routine Method Implementation ValidationReport->RoutineUse Method_Comparison Sample Sample Preparation (e.g., QuEChERS) GC_ECD GC-ECD Analysis Sample->GC_ECD GC_MS GC-MS Analysis Sample->GC_MS GC_MSMS GC-MS/MS Analysis (New Method) Sample->GC_MSMS Data_ECD Quantitative Data (Routine Screening) GC_ECD->Data_ECD Data_MS Confirmed Quantitative Data GC_MS->Data_MS Data_MSMS Highly Selective & Sensitive Quantitative Data GC_MSMS->Data_MSMS Confirmation Second Column Confirmation Required Data_ECD->Confirmation

References

Comparative Bioaccumulation of Endrin in Aquatic Vertebrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Endrin bioaccumulation across various fish species, offering researchers, scientists, and drug development professionals a comprehensive resource based on available experimental data. This compound, a persistent organochlorine pesticide, is known for its high potential to accumulate in the fatty tissues of organisms, posing significant toxicological risks. Understanding its bioaccumulation dynamics in different species is crucial for environmental risk assessment and the development of predictive toxicological models.

Quantitative Bioaccumulation Data

The bioaccumulation of this compound is typically quantified using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. The following table summarizes BCF values for this compound in several fish species, compiled from various studies. It is important to note that experimental conditions such as the exposure type (flow-through or static) and duration varied between studies, which can influence the resulting BCF values.

Fish Species (Scientific Name)Common NameExposure TypeDuration (days)Bioconcentration Factor (BCF)Reference
Ictalurus punctatusChannel catfish-41–552,000[1]
Ictalurus melasBlack bullheadFlow-through43,700[1]
Ictalurus melasBlack bullheadFlow-through76,200[1]
Pimephales promelasFathead minnowFlow-through4710,000[1]
Pimephales promelasFathead minnow-56–3007,000[1]
Jordanella floridaeFlagfish-6515,000[1]
Jordanella floridaeFlagfishFlow-through157,000[1]
Cyprinodon variegatusSheepshead minnow-334,800[1]
Cyprinodon variegatusSheepshead minnow-141–1616,400[1]
Leiostomus xanthurusSpot-5–8 months1,450[1][2]

Experimental Protocols

The following is a generalized experimental protocol for determining the bioconcentration of a chemical in fish, adapted from the OECD Test Guideline 305. This protocol outlines the key phases and procedures for conducting a reliable bioaccumulation study.

1. Test System:

  • Exposure System: A flow-through system is preferred to maintain constant concentrations of the test substance. Semi-static systems are also permissible.

  • Test Organisms: A single fish species is used for each test. The species should be readily available, commercially or culturally important, and easy to maintain in a laboratory setting.

  • Water: The test water should be of constant quality and free of contaminants that could interfere with the test.

2. Test Procedure: The test consists of two phases: an uptake phase and a depuration phase.

  • Uptake Phase (Exposure):

    • A group of fish is exposed to the test substance at a chosen, constant concentration. The duration is typically 28 days but can be extended if a steady state is not reached.

    • Water and fish samples are taken at regular intervals to measure the concentration of the test substance.

  • Depuration Phase (Post-Exposure):

    • Following the uptake phase, the fish are transferred to a medium free of the test substance.

    • Fish and water samples continue to be collected to determine the rate of elimination of the substance from the fish tissues.

3. Sample Analysis:

  • Fish tissue samples (whole body or specific organs) are homogenized and extracted with an appropriate solvent.

  • The concentration of the test substance in the extracts is quantified using analytical methods such as gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).

4. Data Analysis:

  • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state (BCFss).

  • Alternatively, a kinetic bioconcentration factor (BCFk) can be calculated from the uptake and depuration rate constants.

Visualizations

Experimental Workflow for this compound Bioaccumulation Study

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Phase acclimation Acclimation of Fish exposure Continuous Exposure to this compound acclimation->exposure test_prep Preparation of this compound Stock Solution test_prep->exposure sampling_uptake Periodic Sampling (Water and Fish) exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer extraction Tissue Extraction sampling_uptake->extraction sampling_depuration Periodic Sampling (Water and Fish) transfer->sampling_depuration sampling_depuration->extraction quantification GC-MS/ECD Quantification extraction->quantification calculation BCF Calculation quantification->calculation

Caption: Experimental workflow for a fish bioaccumulation study.

Proposed Signaling Pathway for this compound Neurotoxicity

This compound, like its structural analog dieldrin (B1670511), is believed to exert its primary neurotoxic effects by acting as an antagonist to the γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter system in the central nervous system of vertebrates.[3][4]

G cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor (Chloride Ion Channel) cl_influx Chloride (Cl-) Influx gaba_receptor->cl_influx GABA Binding (Agonist) excitation Hyperexcitation (Convulsions, Seizures) gaba_receptor->excitation Inhibition Blocked hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron Firing) cl_influx->hyperpolarization This compound This compound This compound->gaba_receptor Antagonistic Binding (Blocks Channel)

Caption: this compound's antagonistic effect on the GABA-A receptor.

References

Assessing the Relative Potency of Endrin and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic potency of the organochlorine pesticide Endrin and its principal metabolites. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for toxicological assessment and further research.

Data Presentation: Comparative Acute Toxicity

The acute toxicity of this compound and its metabolites has been primarily evaluated through the determination of the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The following tables summarize the acute oral LD50 values in rats, highlighting the significantly greater potency of the metabolites compared to the parent compound.

Table 1: Acute Oral LD50 of this compound and its Metabolites in Male Rats

CompoundLD50 (mg/kg body weight)95% Confidence Limits
This compound7.35.3 - 10.0
anti-12-hydroxythis compound3.12.1 - 4.5
syn-12-hydroxythis compound1.20.8 - 1.7
12-ketothis compound (B1218623)1.10.8 - 1.5

Data sourced from Bedford, C. T., Hutson, D. H., & Natoff, I. L. (1975).[1]

Table 2: Acute Oral LD50 of this compound and its Metabolites in Female Rats

CompoundLD50 (mg/kg body weight)95% Confidence Limits
This compound17.813.7 - 23.1
anti-12-hydroxythis compound5.44.0 - 7.3
syn-12-hydroxythis compound2.31.6 - 3.3
12-ketothis compound1.20.9 - 1.6

Data sourced from Bedford, C. T., Hutson, D. H., & Natoff, I. L. (1975).[1]

These data clearly indicate that the metabolites of this compound are all more acutely toxic than the parent insecticide.[1] Notably, 12-ketothis compound is the most potent of the compounds tested, with an LD50 value significantly lower than that of this compound in both male and female rats.[1][2] It is considered to be the ultimate toxicant responsible for this compound's acute toxicity.[1]

Experimental Protocols

The determination of acute oral toxicity, as summarized in the tables above, is typically conducted following standardized guidelines to ensure reproducibility and comparability of data. The following is a representative methodology based on the OECD Guidelines for the Testing of Chemicals, specifically Guideline 423 (Acute Toxic Class Method).[3][4]

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) are used.[5] Typically, females are used as they are often slightly more sensitive. Animals are individually housed and acclimated to the laboratory conditions for at least five days prior to the experiment.

Housing and Feeding Conditions: Animals are housed in a controlled environment with a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

Dose Preparation and Administration:

  • The test substance (this compound or its metabolites) is dissolved or suspended in a suitable vehicle, such as corn oil or dimethyl sulfoxide.[1]

  • Animals are fasted overnight prior to dosing.

  • A single dose of the test substance is administered by oral gavage.

  • The volume administered is kept low, typically 1-2 mL per 100g of body weight.

Procedure (Acute Toxic Class Method - OECD 423): This method uses a stepwise procedure with a small number of animals per step.[4]

  • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing toxicity information.

  • Initially, three animals are dosed at the selected starting dose.

  • The outcome (survival or death) determines the next step. If mortality is observed, the next dose level is lower. If no mortality occurs, a higher dose is used.

  • This sequential dosing continues until the toxicity class of the substance can be determined.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in behavior, convulsions, and changes in skin, fur, and eyes), and body weight changes for at least 14 days after dosing.[6]

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The LD50 value is calculated from the mortality data using appropriate statistical methods, such as probit analysis.[1]

Mandatory Visualizations

Metabolic Pathway of this compound

The biotransformation of this compound in mammals is a critical factor in its toxicity, leading to the formation of more potent metabolites.

G This compound This compound anti_12_hydroxythis compound anti_12_hydroxythis compound This compound->anti_12_hydroxythis compound Hydroxylation (major pathway) syn_12_hydroxythis compound syn_12_hydroxythis compound This compound->syn_12_hydroxythis compound Hydroxylation (minor pathway) ketothis compound 12-ketothis compound anti_12_hydroxythis compound->ketothis compound Dehydrogenation syn_12_hydroxythis compound->ketothis compound Dehydrogenation

Caption: Metabolic activation of this compound to its more toxic metabolites.

Signaling Pathway: GABAa Receptor Antagonism

The primary mechanism of neurotoxicity for this compound and its metabolites is the antagonism of the gamma-aminobutyric acid (GABA) type A receptor (GABAaR), a ligand-gated chloride ion channel.

cluster_neuron Postsynaptic Neuron GABAaR GABAa Receptor (Chloride Channel) Chloride_Influx Chloride Ion Influx GABAaR->Chloride_Influx Opens Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABAaR->Hyperexcitability Leads to Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABAaR Binds & Activates Endrin_Metabolites This compound / Metabolites (e.g., 12-ketothis compound) Endrin_Metabolites->GABAaR Binds & Blocks

Caption: Mechanism of this compound-induced neurotoxicity via GABAa receptor antagonism.

References

Endrin vs. Aldrin: A Comparative Toxicological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endrin and Aldrin, two structurally similar organochlorine pesticides, have a long and complex history. Once widely used for their potent insecticidal properties, their persistence in the environment and significant toxicity to non-target organisms, including humans, led to widespread bans and restrictions. This guide provides an objective, data-driven comparison of the toxicological profiles of this compound and Aldrin, offering valuable insights for researchers in toxicology, environmental science, and pharmacology.

Executive Summary

Both this compound and Aldrin are highly toxic cyclodiene pesticides that primarily target the central nervous system. Their mode of action involves the antagonism of the γ-aminobutyric acid (GABA) receptor-chloride channel complex, leading to hyperexcitability and convulsions. While structurally isomers, subtle differences in their chemical makeup result in variations in their metabolic fate, persistence, and acute toxicity. This review synthesizes key toxicological data, outlines the experimental protocols used to generate this data, and visually represents the metabolic pathways and mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the acute toxicity of this compound and Aldrin across various species and routes of exposure, as well as the toxicity of their primary metabolites.

Table 1: Comparative Acute Toxicity of this compound and Aldrin in Mammals

CompoundSpeciesRouteLD50 (mg/kg body weight)Reference(s)
This compound RatOral3 - 43[1]
RatDermal5 - 20[1]
MonkeyOral3[2]
Guinea PigOral16[3]
HamsterOral10[3]
RabbitOral7[3]
MouseOral1.4[3]
Aldrin RatOral39 - 63[4][5]
RatDermal98 - 274[4]

Table 2: Comparative Acute Toxicity of this compound and Aldrin in Aquatic Organisms

CompoundSpeciesTest DurationLC50 (µg/L)Reference(s)
This compound Rainbow Trout (Oncorhynchus mykiss)96-hour0.06 - 7.00
Bluegill (Lepomis macrochirus)96-hour0.06 - 7.00
Daphnia magna48-hour0.5 - 74
Aldrin Rainbow Trout (Oncorhynchus mykiss)96-hour0.9 - 53.0
Bluegill (Lepomis macrochirus)96-hour0.9 - 53.0
Daphnia magna48-hour0.1 - 50

Table 3: Acute Oral Toxicity of Major Metabolites in Rats

Parent CompoundMetaboliteLD50 (mg/kg body weight)Reference(s)
This compound 12-ketothis compound0.8 - 1.1[1]
anti-12-hydroxythis compoundMore toxic than this compound[6]
syn-12-hydroxythis compoundMore toxic than this compound[6]
Aldrin Dieldrin38 - 52[4]

Mechanisms of Toxicity

The primary mechanism of acute toxicity for both this compound and Aldrin is their action as non-competitive antagonists of the GABAA receptor. GABA is the principal inhibitory neurotransmitter in the central nervous system. By binding to a site within the chloride ion channel of the GABAA receptor, these pesticides block the influx of chloride ions that normally occurs when GABA binds to the receptor. This inhibition of the chloride current prevents hyperpolarization of the neuronal membrane, leading to a state of uncontrolled neuronal excitation, which manifests as tremors, convulsions, and in severe cases, death.

cluster_GABA GABAergic Synapse cluster_Pesticide Pesticide Action GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel GABA_R->Cl_channel Opens Neuron Postsynaptic Neuron Cl_channel->Neuron Chloride Influx (Hyperpolarization) Hyperexcitation (Convulsions) Hyperexcitation (Convulsions) Neuron->Hyperexcitation (Convulsions) Pesticide This compound / Aldrin Pesticide->Cl_channel Blocks

Figure 1: Mechanism of this compound and Aldrin Neurotoxicity.

Metabolic Pathways

The metabolism of this compound and Aldrin is a critical determinant of their toxicity and persistence. In mammals, Aldrin is rapidly metabolized to its epoxide, Dieldrin, which is more persistent and also highly toxic. Dieldrin is then more slowly hydroxylated and subsequently conjugated for excretion. This compound, a stereoisomer of Dieldrin, is metabolized more rapidly, primarily through hydroxylation to anti-12-hydroxythis compound and syn-12-hydroxythis compound, which can be further oxidized to the highly toxic 12-ketothis compound.

cluster_aldrin Aldrin Metabolism Aldrin Aldrin Dieldrin Dieldrin (epoxide) Aldrin->Dieldrin Epoxidation (CYP450) Hydroxy_Dieldrin 9-hydroxydieldrin Dieldrin->Hydroxy_Dieldrin Hydroxylation Excretion_A Excretion (feces/urine) Hydroxy_Dieldrin->Excretion_A Conjugation

Figure 2: Metabolic Pathway of Aldrin in Mammals.

cluster_this compound This compound Metabolism This compound This compound anti_Hydroxy anti-12-hydroxythis compound This compound->anti_Hydroxy Hydroxylation syn_Hydroxy syn-12-hydroxythis compound This compound->syn_Hydroxy Hydroxylation Keto 12-ketothis compound anti_Hydroxy->Keto Oxidation Excretion_E Excretion (feces/urine) anti_Hydroxy->Excretion_E Conjugation syn_Hydroxy->Keto Oxidation

Figure 3: Metabolic Pathway of this compound in Mammals.

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (LD50) in Rodents (as per OECD Guideline 423)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with food withheld for 3-4 hours before dosing.

  • Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil). A single dose is administered to each animal via oral gavage using a stomach tube.

  • Procedure: A sequential dosing approach is used. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This continues until a pattern of responses is established.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes for at least 14 days post-dosing.

  • Pathology: All animals (including those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method based on the mortality data.

start Start acclimate Acclimate Rats (>= 5 days) start->acclimate fast Fast Rats (3-4 hours) acclimate->fast dose Administer Single Oral Dose fast->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe necropsy Gross Necropsy observe->necropsy calculate Calculate LD50 necropsy->calculate

Figure 4: Experimental Workflow for Acute Oral Toxicity (LD50).

Acute Toxicity in Fish (LC50) (as per OECD Guideline 203)
  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Species: A standard freshwater species such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

  • Test System: A flow-through, semi-static, or static system with controlled water quality parameters (temperature, pH, dissolved oxygen, hardness).

  • Test Concentrations: A series of at least five concentrations of the test substance, typically in a geometric series, and a control group (without the test substance).

  • Procedure: Fish are acclimated to the test conditions for at least 12 days. They are then randomly distributed to the test chambers. The test substance is introduced into the water, and the fish are exposed for 96 hours.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation time point using statistical methods such as probit analysis.

GABA Receptor Binding Assay
  • Objective: To determine the affinity of a test compound for the GABAA receptor.

  • Preparation of Membranes: Brain tissue (e.g., from rats) is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the GABAA receptors.

  • Radioligand: A radiolabeled ligand that binds to the GABAA receptor, such as [³H]muscimol or [³⁵S]TBPS (which binds to the picrotoxin (B1677862) site where this compound and Aldrin act), is used.

  • Assay Procedure: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Aldrin).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion

This compound and Aldrin are highly toxic organochlorine pesticides with a primary neurotoxic mechanism of action involving the antagonism of the GABAA receptor. While sharing a similar mode of action, their toxicokinetics and acute toxicity profiles exhibit notable differences. Aldrin is rapidly converted to the more persistent and equally toxic Dieldrin, whereas this compound is metabolized to several products, including the highly potent 12-ketothis compound. This comparative review provides a consolidated resource of their toxicological properties, supported by experimental data and methodologies, to aid researchers in understanding the risks associated with these legacy pollutants and in the development of safer alternatives.

References

A Comparative Guide to Endrin Remediation Techniques for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various remediation techniques for the persistent organochlorine pesticide, Endrin. Designed for researchers, scientists, and drug development professionals, this document outlines the efficacy of different methods, supported by experimental data, detailed methodologies, and visual representations of key processes. Our objective is to offer an objective resource to aid in the selection and development of effective this compound remediation strategies.

Executive Summary

This compound, a highly toxic and persistent environmental pollutant, poses significant risks to ecosystems and human health. Its remediation is a critical area of research. This guide evaluates and compares three primary categories of this compound remediation: bioremediation, physicochemical remediation, and chemical oxidation. Each technique is assessed based on its degradation efficiency, underlying mechanisms, and practical applicability. Quantitative data is presented in a standardized format for ease of comparison, and detailed experimental protocols are provided for key methodologies.

Data Presentation: Quantitative Efficacy of this compound Remediation Techniques

The following table summarizes the quantitative data on the efficacy of various this compound remediation techniques based on available experimental findings. It is important to note that the direct comparison of efficiencies can be influenced by varying experimental conditions such as initial this compound concentration, matrix (soil or water), temperature, and pH.

Remediation TechniqueSpecific Method/AgentMatrixThis compound Removal Efficiency (%)Key Experimental ConditionsReference(s)
Bioremediation Kocuria sp.Liquid CultureUp to 75%Shake flask under controlled environmental conditions, 3.84 g/l this compound concentration.[1]
20 microbial cultures (previously shown to degrade dieldrin)Not specifiedAll isolates were able to degrade this compound.Not specified[2]
Physicochemical Remediation Reductive Dechlorination
Acidified Zinc (powdered)Soil SlurryEssentially complete conversionMixed with dilute acetic acid and acetone (B3395972) to facilitate the reaction.[3]
Zero-Valent Iron (Fe⁰)Soil77.1%10% (w/w) of Fe⁰ added to soil with an initial this compound concentration of 150.3 ± 7.2 mg/kg, treated for 8 days.
Adsorption
Graphene Oxide-Magnetic Nanoparticles (GO-MNPs)Aqueous Solution86.0%30 mg of GO-MNPs, 30-minute contact time, pH 4.0, at room temperature.
Chemical Oxidation In-Situ Chemical Oxidation (ISCO)
Not specified (general performance)GroundwaterMedian parent compound reduction of ~84% for chlorinated volatile organic compounds (as a proxy).Varies depending on the specific oxidant and site conditions.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound remediation.

Bioremediation of this compound using Kocuria sp.

This protocol describes a laboratory-scale experiment to evaluate the efficacy of Kocuria sp. in degrading this compound in a liquid culture.

a. Materials and Equipment:

  • Pure culture of Kocuria sp.

  • Nutrient broth medium

  • Analytical grade this compound standard

  • Shake flasks (250 ml)

  • Incubator shaker

  • Gas Chromatograph with Electron Capture Detector (GC-ECD)

  • Hexane (B92381) (pesticide residue grade)

  • Sodium sulfate (B86663) (anhydrous)

b. Experimental Procedure:

  • Inoculum Preparation: Aseptically inoculate a loopful of Kocuria sp. from a slant into a flask containing 100 ml of sterile nutrient broth. Incubate at 30°C on a rotary shaker at 150 rpm for 24-48 hours to obtain a uniform cell suspension.

  • Experimental Setup: Prepare shake flasks containing 100 ml of nutrient broth. Spike the flasks with a known concentration of this compound (e.g., 3.84 g/l) dissolved in a minimal amount of a suitable solvent.[1]

  • Inoculation: Inoculate the experimental flasks with 1 ml of the prepared Kocuria sp. inoculum. Prepare control flasks without the bacterial culture to account for any abiotic degradation.

  • Incubation: Incubate all flasks at 30°C and 150 rpm for a specified period (e.g., 7-14 days).

  • Sampling and Extraction: At regular intervals, withdraw aliquots (e.g., 5 ml) from each flask. Extract the this compound from the aqueous phase using an equal volume of hexane. Repeat the extraction three times. Pool the hexane extracts and pass them through a column of anhydrous sodium sulfate to remove any moisture.

  • Analysis: Analyze the hexane extracts using a GC-ECD to determine the concentration of remaining this compound. The GC conditions should be optimized for this compound detection.

  • Calculation of Degradation: Calculate the percentage of this compound degradation using the following formula: % Degradation = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Reductive Dechlorination of this compound in Soil using Acidified Zinc

This protocol outlines a bench-scale experiment for the reductive dechlorination of this compound in a soil slurry.

a. Materials and Equipment:

  • This compound-contaminated soil

  • Powdered zinc

  • Glacial acetic acid

  • Acetone

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Extraction thimbles and Soxhlet apparatus

  • Hexane/Acetone (1:1 v/v) extraction solvent

b. Experimental Procedure:

  • Slurry Preparation: Create a soil slurry by mixing a known weight of this compound-contaminated soil with a specific volume of water in a beaker or flask.[3]

  • Reagent Addition: To the soil slurry, add powdered zinc, a dilute solution of acetic acid, and acetone.[3] The quantities of each reagent should be optimized based on the initial this compound concentration and soil characteristics. The acetone is added to facilitate the reaction.[3]

  • Reaction: Stir the mixture continuously using a magnetic stirrer at room temperature for a predetermined reaction time (e.g., 24-48 hours).

  • Sampling and Extraction: After the reaction period, take a representative sample of the treated soil slurry. Air-dry the sample and then perform a Soxhlet extraction using a hexane/acetone mixture to extract the remaining this compound and its degradation products.

  • Analysis: Analyze the extract using GC-MS to identify and quantify this compound and its dechlorination products. The mass spectrometer will help in confirming the identity of the degradation products.

  • Efficacy Evaluation: Determine the conversion of this compound by comparing the initial and final concentrations in the soil.

In-Situ Chemical Oxidation (ISCO) of this compound-Contaminated Soil

This protocol provides a general framework for a laboratory treatability study to assess the effectiveness of ISCO for this compound-contaminated soil.

a. Materials and Equipment:

  • This compound-contaminated soil

  • Oxidizing agent (e.g., potassium permanganate, Fenton's reagent - hydrogen peroxide and an iron catalyst)

  • Reaction vessels (e.g., glass jars with Teflon-lined caps)

  • Mechanical shaker or mixer

  • pH meter

  • Analytical balance

  • GC-ECD or GC-MS

b. Experimental Procedure:

  • Site Characterization: Before initiating the treatability study, thoroughly characterize the contaminated soil, including its pH, organic matter content, and the initial concentration of this compound.

  • Oxidant Selection and Dosage: Select an appropriate oxidant based on the soil characteristics. Prepare a range of oxidant concentrations to be tested. For example, if using potassium permanganate, prepare solutions of varying molarities.

  • Experimental Setup: Place a known weight of the contaminated soil into each reaction vessel. Add the prepared oxidant solution to each vessel at a specific soil-to-solution ratio. Include control vessels with soil and deionized water (without oxidant) to assess leaching and abiotic degradation.

  • Reaction: Securely cap the vessels and place them on a mechanical shaker to ensure thorough mixing of the soil and oxidant.[5] Allow the reaction to proceed for a defined period, with periodic mixing.

  • Monitoring: Periodically open the vessels in a well-ventilated area to release any pressure buildup and to monitor parameters such as pH and temperature.

  • Extraction and Analysis: At the end of the reaction period, extract the soil samples using a suitable solvent and analyze for the remaining this compound concentration using GC-ECD or GC-MS.

  • Performance Evaluation: Calculate the percentage of this compound destruction for each oxidant concentration to determine the optimal dosage for remediation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound remediation.

Endrin_Degradation_Pathway This compound This compound Endrin_Aldehyde This compound Aldehyde This compound->Endrin_Aldehyde Oxidation / Isomerization Endrin_Ketone This compound Ketone This compound->Endrin_Ketone Photodecomposition / Microbial Degradation Further_Degradation Further Degradation Products Endrin_Aldehyde->Further_Degradation Endrin_Ketone->Further_Degradation Bioremediation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (e.g., Kocuria sp.) Incubation Inoculate and Incubate (Controlled Conditions) Inoculum->Incubation Media Prepare Growth Medium + this compound Media->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GC_Analysis GC-ECD/MS Analysis Extraction->GC_Analysis Data Calculate Degradation % GC_Analysis->Data ISCO_Workflow cluster_site Site Assessment cluster_treatability Treatability Study cluster_monitoring Monitoring & Analysis Characterization Characterize Contaminated Soil (pH, OM, [this compound]) Oxidant_Selection Select Oxidant and Determine Dosage Characterization->Oxidant_Selection Reaction Mix Soil and Oxidant in Reaction Vessels Characterization->Reaction Oxidant_Selection->Reaction Monitoring Monitor Reaction Parameters (pH, Temp) Reaction->Monitoring Extraction_Analysis Extract and Analyze for Residual this compound Reaction->Extraction_Analysis Evaluation Evaluate Treatment Efficacy Extraction_Analysis->Evaluation

References

Endrin's Double-Edged Toxicity: A Comparative Analysis of its Impact on Avian and Mammalian Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profile of the organochlorine pesticide Endrin reveals a significant variance in its impact across different animal classes, with avian species often displaying heightened sensitivity compared to mammals. This guide provides a comprehensive comparative analysis of this compound's effects, drawing on experimental data to elucidate key differences in acute toxicity, reproductive and developmental effects, and metabolic pathways. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers, scientists, and drug development professionals in understanding the nuanced toxicology of this potent compound.

This compound, a now-banned cyclodiene insecticide, has left a lasting legacy on the environment due to its high toxicity and persistence. Its primary mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) type A receptor, leading to central nervous system hyperexcitability, convulsions, and ultimately, death.[1] While this neurotoxic effect is common to both birds and mammals, the lethal dose, metabolic handling, and specific reproductive consequences of this compound exposure diverge significantly between the two classes.

Acute Toxicity: A Stark Contrast in Lethal Doses

Quantitative data on the acute oral toxicity of this compound, typically expressed as the median lethal dose (LD50), underscores the heightened vulnerability of avian species. While LD50 values for mammals show some variability, they are consistently higher than those reported for a range of bird species, indicating that a smaller dose of this compound is required to cause mortality in birds.

Species CategorySpeciesAcute Oral LD50 (mg/kg)Reference
Avian Mallard Duck (Anas platyrhynchos)2.90 - 5.33[2]
Bobwhite Quail (Colinus virginianus)6.59[3]
Pheasant (Phasianus colchicus)16.8[3]
Mammalian Rat3 - 10[4]
Mouse1.4[4]
Rabbit7[4]
Guinea Pig16[4]
Cat3[4]
Monkey3[4]

Reproductive and Developmental Effects: Subtle Yet Significant Divergence

The impact of this compound on reproduction and development also exhibits key differences between avian and mammalian species. While data specific to this compound's reproductive effects in birds is less abundant than for other organochlorines like DDT, studies on related compounds and observations of wildlife populations exposed to this compound suggest significant adverse outcomes.[5][6] In mammals, prenatal exposure to this compound has been shown to induce fetotoxic effects, including fetal mortality and developmental abnormalities such as fused ribs and meningoencephaloceles in hamsters.[7] Furthermore, perinatal exposure in both rats and hamsters has been linked to alterations in behavioral ontogeny, specifically causing persistent hyperactivity in offspring.[8]

In avian species, the effects of organochlorine pesticides on reproduction are well-documented and include eggshell thinning, reduced hatchability, and embryo mortality.[9] Although one study on the effects of this compound on wildlife in Washington State fruit orchards found no evidence of depressed reproductive success, this was in the context of declining this compound use.[5] The hormonal control of sex differentiation differs significantly between birds and mammals, which could lead to different reproductive toxicities for endocrine-disrupting chemicals like this compound.

Metabolic Pathways: A Tale of Two Metabolites

A crucial point of divergence in the toxicology of this compound between birds and mammals lies in its metabolism. In mammals, this compound is metabolized in the liver to various products, with 12-ketothis compound (B1218623) being a major and highly toxic metabolite.[10] This metabolite is considered to be a significant contributor to the overall toxicity of this compound in mammalian species.[10] this compound and its metabolite, 12-ketothis compound, have been shown to cross the placenta in rats and hamsters, exposing the developing fetus.[4][7]

Conversely, studies in avian species have failed to detect the presence of 12-ketothis compound as a significant metabolite.[11] This suggests that the parent compound, this compound itself, is the primary toxic agent in birds.[11] This metabolic difference likely plays a significant role in the observed higher acute toxicity of this compound in avian species, as they may lack the specific metabolic pathways to detoxify the compound as effectively as mammals.

Endrin_Metabolism_Comparison cluster_mammalian Mammalian Metabolism cluster_avian Avian Metabolism Endrin_M This compound Metabolites_M Various Metabolites Endrin_M->Metabolites_M Hepatic Metabolism Ketothis compound 12-ketothis compound (Highly Toxic) Metabolites_M->Ketothis compound Excretion_M Excretion Metabolites_M->Excretion_M Ketothis compound->Excretion_M Endrin_A This compound (Primary Toxicant) Excretion_A Excretion Endrin_A->Excretion_A Limited Metabolism No_Ketothis compound 12-ketothis compound NOT a significant metabolite Endrin_Ingestion This compound Ingestion Endrin_Ingestion->Endrin_M Endrin_Ingestion->Endrin_A

Caption: Comparative metabolic pathways of this compound in mammalian and avian species.

Mechanism of Action: Targeting the GABA Receptor

The primary neurotoxic effects of this compound in both avian and mammalian species are mediated through its interaction with the GABAa receptor.[1] This receptor is a ligand-gated ion channel that, upon binding with its natural ligand GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound acts as a non-competitive antagonist at a site within the chloride channel pore of the GABAa receptor.[1] By binding to this site, this compound physically blocks the flow of chloride ions, even when GABA is bound to the receptor. This blockade of the inhibitory signal leads to a state of uncontrolled neuronal excitation, resulting in the characteristic symptoms of this compound poisoning: tremors, convulsions, and ultimately, death. While the fundamental mechanism is the same, subtle differences in the subunit composition of GABAa receptors between avian and mammalian species could potentially influence the binding affinity and efficacy of this compound, contributing to the observed differences in toxicity.[12][13]

GABA_Receptor_Antagonism cluster_receptor GABAa Receptor-Chloride Channel Complex GABA_Receptor GABAa Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Opens Channel Endrin_Binding_Site This compound Binding Site Neuron_Excitation Neuronal Hyperexcitation Chloride_Channel->Neuron_Excitation Inhibition Inhibition of Neurotransmission Chloride_Channel->Inhibition Endrin_Binding_Site->Chloride_Channel Blocks Channel GABA GABA GABA->GABA_Receptor Binds This compound This compound This compound->Endrin_Binding_Site Binds Chloride_Ion Cl- Chloride_Ion->Chloride_Channel Influx

Caption: Mechanism of this compound as a non-competitive antagonist of the GABAa receptor.

Experimental Protocols

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline 223)

This protocol outlines a method for determining the acute oral toxicity (LD50) of a substance in birds.

  • Test Species: Commonly used species include the Mallard duck (Anas platyrhynchos) and the Bobwhite quail (Colinus virginianus).[14]

  • Animal Housing: Birds are housed in pens that provide adequate space, controlled temperature, and a 12-hour light/dark cycle.

  • Acclimation: A minimum 7-day acclimation period is required before the start of the study.

  • Dose Administration: The test substance, dissolved in a suitable vehicle (e.g., corn oil), is administered directly into the crop or esophagus using a gavage tube.

  • Dose Levels: A limit test may be performed at 2000 mg/kg body weight. If mortality occurs, a full dose-response study is conducted with at least three dose levels and a control group.

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days post-dosing.

  • Data Collection: Observations include changes in appearance, behavior, and body weight. A gross necropsy is performed on all birds that die during the study and on all surviving birds at the termination of the study.

  • Statistical Analysis: The LD50 and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

Avian_Acute_Oral_Toxicity_Workflow start Start acclimation Acclimation of Test Birds (≥7 days) start->acclimation dosing Oral Gavage with This compound in Vehicle acclimation->dosing observation Observation Period (≥14 days) dosing->observation data_collection Record Mortality, Clinical Signs, Body Weight observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Statistical Analysis (LD50 Calculation) necropsy->analysis end End analysis->end

Caption: Experimental workflow for an avian acute oral toxicity test.

Mammalian Reproductive/Developmental Toxicity Study (Adapted from OECD Guideline 414)

This protocol is designed to assess the potential adverse effects of a substance on pregnant females and the development of their offspring.

  • Test Species: The rat is the most commonly used species, but mice and rabbits are also utilized.

  • Animal Housing: Animals are housed individually in cages under controlled environmental conditions.

  • Mating: Females are mated with males, and the day of copulation is designated as day 0 of gestation.

  • Dose Administration: The test substance is typically administered daily by oral gavage from the time of implantation to the day before sacrifice.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.

  • Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the effects on maternal and fetal parameters.

Mammalian_Reproductive_Toxicity_Workflow start Start mating Mating of Test Animals start->mating dosing Daily Oral Gavage during Gestation mating->dosing maternal_obs Maternal Observations (Clinical Signs, Body Weight) dosing->maternal_obs sacrifice Sacrifice Before Parturition maternal_obs->sacrifice uterine_exam Uterine Examination (Implants, Resorptions) sacrifice->uterine_exam fetal_exam Fetal Examination (Weight, Sex, Abnormalities) uterine_exam->fetal_exam analysis Statistical Analysis fetal_exam->analysis end End analysis->end

Caption: Experimental workflow for a mammalian developmental toxicity study.

References

Safety Operating Guide

Proper Disposal of Endrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials like Endrin are paramount. This guide provides essential procedural information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

This compound is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA), necessitating strict disposal protocols.[1] Improper disposal can lead to environmental contamination and pose significant health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Respiratory Protection: An air-purifying full-facepiece respirator with organic vapor cartridges and N100, R100, or P100 filters is recommended.[2]

  • Skin Protection: Chemical-resistant gloves and protective clothing are mandatory to prevent skin contact.[3]

  • Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times.[3]

Emergency eyewash stations and safety showers must be readily accessible in the work area.[3] In case of accidental exposure, immediately wash the affected skin area with soap and water and seek medical attention.[2]

This compound Disposal Procedures

There are two primary recommended methods for the disposal of this compound: incineration and chemical treatment (reductive dechlorination).[4][5] Land disposal of wastes containing this compound is restricted.[4]

High-Temperature Incineration

Incineration is the most effective and recommended method for the complete destruction of this compound.[6] This process should only be carried out in a licensed hazardous waste incineration facility.

Experimental Protocol for Incineration:

  • Segregation and Packaging: Carefully segregate this compound waste from other laboratory waste. Package the waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Transportation: Arrange for a licensed hazardous waste transporter to collect and transport the packaged waste to the incineration facility.

  • Incineration Conditions: The incinerator should be operated at a temperature range of 820-1600°C. A retention time of 2 seconds at 1000°C is recommended to achieve greater than 99.99% destruction of the active ingredient.[7] For solid formulations, a longer residence time of hours is necessary.

  • Emission Control: The incineration facility must have adequate emission control systems to prevent the release of toxic byproducts, such as phosgene (B1210022) and hydrogen chloride, which can be produced during combustion.[3]

Chemical Treatment: Reductive Dechlorination

For small quantities, particularly in a field setting or for treating contaminated soil, reductive dechlorination can be a viable option.[5][8] This process involves the chemical replacement of chlorine atoms with hydrogen, rendering the molecule less toxic.[5]

Experimental Protocol for Reductive Dechlorination (for soil slurry):

  • Preparation: In a designated and well-ventilated area, prepare a soil slurry containing the this compound waste.

  • Reagent Addition: To the slurry, add powdered zinc, dilute acetic acid, and acetone (B3395972).[8] The acetone is used to facilitate the reaction.[8]

  • Reaction: Allow the mixture to react. The reaction time will depend on the concentration of this compound and the specific conditions.

  • Verification: After the reaction is complete, the treated material should be analyzed using gas chromatography-mass spectrometry (GC-MS) to confirm the complete conversion of this compound.[8]

  • Final Disposal: The resulting de-chlorinated products may be less hazardous, but their disposal should still be in accordance with local, state, and federal regulations.

Quantitative Data Summary

ParameterValueSource
EPA Hazardous Waste Number P051 (Acutely Hazardous), D012
Toxicity Characteristic Leaching Procedure (TCLP) Limit (D012) 0.02 mg/L
Incineration Temperature 820 - 1600 °C
Recommended Incineration Conditions 1000 °C for 2 seconds[7]
Incineration Destruction and Removal Efficiency > 99.99%[7]
Decomposition Temperature Decomposes above 200 °C[1]
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA 0.1 mg/m³[9]
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA 0.1 mg/m³[9]
NIOSH Immediately Dangerous to Life or Health (IDLH) 2 mg/m³[9]

This compound Disposal Workflow

EndrinDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Safety cluster_disposal Disposal Method cluster_incineration Incineration Protocol cluster_chem_treat Chemical Treatment Protocol A Identify this compound Waste B Wear Appropriate PPE (Respirator, Gloves, Goggles) A->B C Segregate and Package in Labeled Containers B->C D Choose Disposal Method C->D E High-Temperature Incineration (Recommended) D->E Large Quantities F Chemical Treatment (Reductive Dechlorination) D->F Small Quantities/ Field Disposal G Transport by Licensed Hazardous Waste Hauler E->G I Prepare Soil Slurry F->I H Incinerate at 820-1600°C (>99.99% Destruction) G->H J Add Powdered Zinc, Acetic Acid, Acetone I->J K Verify Dechlorination via GC-MS J->K L Dispose of Treated Material per Regulations K->L

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Endrin

Author: BenchChem Technical Support Team. Date: December 2025

Endrin is a highly toxic organochlorine insecticide and neurotoxin that necessitates stringent safety protocols in a laboratory setting.[1][2] Due to its potential for causing severe poisoning through inhalation, ingestion, or skin contact, adherence to proper personal protective equipment (PPE) and handling procedures is critical for the safety of all personnel.[1][3][4] Symptoms of overexposure can appear rapidly and may include headache, dizziness, nausea, convulsions, and in severe cases, death.[1][5]

This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Exposure Limits and Quantitative Data

Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established workplace exposure limits to protect personnel. All contact with this compound should be minimized to the lowest possible level.[6]

AgencyExposure Limit (Time-Weighted Average)Notes
OSHA 0.1 mg/m³ (8-hour shift)[6][7]Permissible Exposure Limit (PEL) with a skin notation, indicating significant absorption through the skin.[7]
NIOSH 0.1 mg/m³ (10-hour shift)[6][7]Recommended Exposure Limit (REL) with a skin notation.[7]
ACGIH 0.1 mg/m³ (8-hour shift)[6][7]Threshold Limit Value (TLV) with a skin notation.[7]
NIOSH IDLH 2 mg/m³Immediately Dangerous to Life or Health concentration.[7]

Operational Plan: Handling this compound Safely

A meticulous, multi-stage approach is required for handling this compound. This protocol outlines the necessary steps from preparation through disposal.

Stage 1: Pre-Handling and Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment. Identify potential hazards, exposure routes, and emergency scenarios.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure proper ventilation and containment.[8]

  • Gather PPE: Assemble all necessary PPE before handling the compound. Ensure all equipment is inspected for damage and fits correctly.[9]

    • Body Protection: Wear a disposable chemical safety suit (e.g., Tyvek) or cotton overalls with a rubber apron.[1][10]

    • Hand Protection: Use chemical-resistant gloves, such as neoprene or PVC.[1] Avoid latex gloves as they do not provide adequate protection.[10]

    • Eye and Face Protection: Wear a face shield and safety glasses or chemical splash goggles.[1][3]

    • Foot Protection: Wear rubber boots.[1]

    • Respiratory Protection: The required level of respiratory protection depends on the formulation and potential for exposure.

  • Emergency Equipment: Ensure an eyewash station, safety shower, and spill cleanup kit are readily accessible.[4]

Stage 2: Safe Handling Procedures
  • Handling Powder Formulations:

    • Take extreme care to avoid raising a dust cloud.[1]

    • Wear an appropriate dust mask or respirator.[1] NIOSH recommends specific respirator types based on the airborne concentration of this compound.[4]

    • Use tools and techniques that minimize dust generation.

  • Handling Liquid Formulations:

    • Wear protective neoprene or PVC gloves, cotton overalls, a rubber apron, boots, and a face shield.[1]

    • Open and handle containers with care to prevent aerosols and splashes.[8]

    • Use explosion-proof ventilation if the solvent is flammable.[8]

  • General Hygiene:

    • Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[3]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Remove any clothing that becomes contaminated immediately.[8]

Stage 3: Emergency Protocols
  • In Case of a Spill:

    • Evacuate and alert personnel in the area.

    • Wear appropriate PPE before attempting cleanup.[1]

    • Prevent the liquid from spreading or entering waterways by using an absorbent material like sand, earth, or universal binders.[1][8]

    • For powder spills, sweep up carefully without creating dust and place the material in a suitable, closed, and labeled container for disposal.[3][11]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove all contaminated clothing at once and seek immediate medical attention.[8]

    • Eye Contact: Immediately flush the eyes with plenty of water for several minutes.[4] If symptoms persist, consult a doctor.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[3]

Stage 4: Post-Handling Decontamination and Disposal
  • Decontamination:

    • Thoroughly clean all work surfaces and equipment after use.

    • Wash reusable PPE, such as gloves and footwear, with soap and water daily and store them in a clean, pesticide-free location to dry.[10]

  • Waste Disposal:

    • All this compound waste and contaminated materials (e.g., disposable PPE, absorbent materials) are considered hazardous waste.[11]

    • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][13]

    • Contaminated packaging should be disposed of as unused product.[3] Do not reuse containers.[11]

  • Storage:

    • Store this compound in a cool, locked, and dedicated building or cabinet, segregated from incompatible chemicals like strong oxidizers.[1][4]

    • Keep out of reach of unauthorized personnel and away from foodstuffs and animal feed.[1]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G prep Stage 1: Preparation risk_assessment Conduct Risk Assessment prep->risk_assessment ppe_setup Assemble & Inspect PPE risk_assessment->ppe_setup workspace_prep Prepare Designated Area (Fume Hood, Spill Kit) ppe_setup->workspace_prep handling Stage 2: Safe Handling workspace_prep->handling powder Powder Formulation: - Avoid Dust - Use Respirator handling->powder liquid Liquid Formulation: - Prevent Aerosols - Use Face Shield handling->liquid emergency Stage 3: Emergency Response handling->emergency post_handling Stage 4: Post-Handling powder->post_handling Normal Workflow liquid->post_handling Normal Workflow spill Spill Occurs emergency->spill exposure Personal Exposure Occurs emergency->exposure spill_response Contain & Clean Up Spill Using Spill Kit spill->spill_response exposure_response Administer First Aid & Seek Medical Attention exposure->exposure_response spill_response->post_handling exposure_response->post_handling decon Decontaminate Workspace & Reusable PPE post_handling->decon disposal Dispose of Hazardous Waste (per regulations) decon->disposal storage Store this compound Securely disposal->storage complete Procedure Complete storage->complete

Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.